(Chloromethyl)polystyrene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233370 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55780-90-0, 13139-16-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of (Chloromethyl)polystyrene beads
An In-depth Technical Guide to the Physical Properties of (Chloromethyl)polystyrene Beads
This compound beads, commonly known as Merrifield resin, are a cornerstone of solid-phase synthesis, particularly in peptide and organic chemistry.[1] These cross-linked polymer beads serve as a solid support onto which molecules can be covalently attached, modified through a series of reactions, and subsequently cleaved. Their physical properties are critical to their performance, dictating reagent accessibility, reaction kinetics, and overall synthesis success. This guide provides a detailed examination of these properties for researchers, scientists, and drug development professionals.
Chemical Structure and Composition
This compound is a copolymer of styrene and divinylbenzene (DVB), which acts as a cross-linking agent. This cross-linked polystyrene backbone is functionalized with chloromethyl (-CH2Cl) groups, providing a reactive site for the attachment of the initial reactant, typically via nucleophilic substitution.[1][2]
Key compositional parameters include:
-
Cross-linking Percentage: Typically 1-2% DVB. This percentage is a critical determinant of the resin's swelling properties and mechanical stability. Higher cross-linking leads to more rigid beads with lower swelling capacity.
-
Substitution Level (Loading): This quantifies the number of reactive chloromethyl sites, expressed in milliequivalents per gram (meq/g or mmol/g) of resin.[2] Commercial resins are available in various loading capacities to suit different synthetic needs.[2][3]
Core Physical Properties
The efficacy of this compound beads in any application hinges on a consistent and well-defined set of physical characteristics.
Bead Size, Distribution, and Morphology
This compound supports are typically supplied as spherical beads.[2] Their size is commonly specified by a mesh range (e.g., 100-200 or 200-400 mesh), which corresponds to a particle size distribution.[2] A uniform particle size is crucial for consistent solvent swelling and predictable reaction kinetics in packed columns. The spherical morphology and surface texture are often characterized using Scanning Electron Microscopy (SEM).[4]
Porosity and Surface Area
The beads possess a porous structure, which is essential for allowing reagents to penetrate the polymer matrix and access the reactive chloromethyl sites.[5] This porosity is created during the polymerization process through the use of porogens.[6] The specific surface area and pore volume are key indicators of the available reaction space. A high surface area, such as ~320 m²/g, allows for greater accessibility of reactive sites.[5] These properties are typically determined through nitrogen adsorption-desorption analysis, applying the Brunauer–Emmett–Teller (BET) model.[5][7]
Swelling Behavior
For a reaction to occur, the beads must swell in a suitable solvent.[1] Swelling expands the polymer network, allowing reagents to diffuse into the bead's interior. The degree of swelling is dependent on the solvent, the degree of cross-linking, and the nature of the molecules attached to the resin.[8][9] For example, 1% cross-linked polystyrene swells significantly in solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF), but poorly in methanol.[9] A solvent that swells the resin by at least 4.0 mL/g is generally considered a good solvent for solid-phase synthesis.[8]
Mechanical and Thermal Stability
The polystyrene backbone provides high rigidity and mechanical stability, allowing the beads to withstand the physical stresses of repeated washing and agitation during synthesis.[10] Thermally, polystyrene is stable, with degradation of the pure polymer matrix beginning at temperatures around 380-387 °C.[11][12] This high thermal stability ensures the resin remains intact throughout various reaction conditions. The thermal properties are typically evaluated using Thermogravimetric Analysis (TGA).[13][14]
Surface Chemistry
The surface of the beads is inherently hydrophobic due to the polystyrene backbone.[5] The key feature is the presence of the chloromethyl group (-CH2Cl), which serves as the anchor point for chemical modifications.[15] These groups are distributed throughout the porous structure of the bead. The presence and availability of these groups can be confirmed by techniques like Fourier Transform Infrared (FTIR) and X-ray Photoelectron Spectroscopy (XPS).[5]
Tabulated Physical Properties
The following table summarizes typical quantitative data for this compound beads, compiled from various sources.
| Property | Value Range | Units | Notes / Conditions |
| Appearance | Pale yellow to white beads | - | [2] |
| Mesh Size | 30-70, 100-200, 200-400 | - | Corresponds to particle diameter range.[2][3] |
| Cross-linking | 1 - 2 | % DVB | A higher percentage leads to less swelling.[2] |
| Substitution (Loading) | 0.8 - 2.5 | meq/g (mmol/g) | Defines the capacity of reactive sites.[2] |
| Surface Area (BET) | ~320 | m²/g | From a specific nanocomposite study.[5] |
| Pore Volume | ~0.085 | cm³/g | From a specific nanocomposite study.[5] |
| Swelling Volume | 8.8 | mL/g | In Tetrahydrofuran (THF) for 1% DVB resin.[9] |
| 8.5 | mL/g | In Toluene for 1% DVB resin.[9] | |
| 8.3 | mL/g | In Dichloromethane (DCM) for 1% DVB resin.[9] | |
| 5.6 | mL/g | In Dimethylformamide (DMF) for 1% DVB resin.[9] | |
| 1.7 | mL/g | In Ethanol (EtOH) for 1% DVB resin.[9] | |
| Thermal Degradation Onset | ~380 - 387 | °C | For the base polystyrene matrix in an N₂ atmosphere.[11][12] |
Experimental Protocols
Detailed methodologies are required to accurately characterize the physical properties of these beads.
Particle Size Analysis (Sieve Method)
This technique classifies the beads by size using a series of stacked sieves with decreasing mesh openings.[16]
-
Apparatus: A stack of calibrated test sieves, a balance with 0.1% accuracy of the sample weight, a sieve shaker, and a collection pan.[17]
-
Procedure:
-
Clean and dry all sieves and the collection pan, then weigh each one individually.
-
Assemble the sieves in a stack with the largest mesh opening at the top and the smallest at the bottom, with the collection pan underneath.
-
Accurately weigh a representative sample of the dry beads (typically 25-100 g).[18]
-
Place the sample on the top sieve and secure the stack in the sieve shaker.
-
Agitate the stack for a predetermined duration until the mass on each sieve becomes stable.
-
Carefully weigh each sieve (with the retained beads) and the collection pan.
-
Calculate the mass of beads retained on each sieve by subtracting the tare weight.
-
Express the mass on each sieve as a weight percentage of the total sample mass to determine the particle size distribution.
-
Porosity and Surface Area (Nitrogen Physisorption - BET)
This method measures the amount of nitrogen gas adsorbed onto the bead surface at cryogenic temperatures to determine surface area and pore characteristics.[19]
-
Apparatus: A gas physisorption analyzer, sample tubes, a degassing station, and high-purity nitrogen gas.[20]
-
Procedure:
-
Degassing (Activation): Place a known mass of the bead sample into a sample tube. Heat the sample under vacuum (e.g., at 150 °C for several hours) to remove any adsorbed moisture and other contaminants from the surface.[21]
-
Analysis: Transfer the sample tube to the analysis port of the instrument and immerse it in a liquid nitrogen bath (77 K).[7]
-
Adsorption Isotherm: Introduce controlled doses of nitrogen gas into the sample tube and measure the pressure until equilibrium is reached. Repeat this process at various pressures to generate the adsorption isotherm (volume of gas adsorbed vs. relative pressure P/P₀).[21]
-
Desorption Isotherm: Systematically reduce the pressure to generate the desorption isotherm.
-
Calculation:
-
Surface Area: Apply the Brunauer–Emmett–Teller (BET) equation to the adsorption data in the relative pressure range of approximately 0.05 to 0.3.[7]
-
Total Pore Volume: Calculate from the amount of nitrogen adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).[21]
-
Pore Size Distribution: Apply a model such as the Barrett-Joyner-Halenda (BJH) method to the desorption branch of the isotherm.[21]
-
-
Thermal Stability (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing its thermal stability and decomposition profile.[14]
-
Apparatus: A thermogravimetric analyzer with a high-precision microbalance and a furnace.[14]
-
Procedure:
-
Place a small, accurately weighed sample of the beads (typically 5-10 mg) into the TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C) under a continuous flow of an inert gas like nitrogen.[22][23]
-
Continuously record the sample mass as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss indicates the beginning of thermal degradation.[14]
-
Resin Swelling Measurement
This protocol determines the volume a given mass of resin occupies after equilibration in a solvent.[9]
-
Apparatus: A 10 or 15 mL graduated cylinder with fine gradations, a vortex mixer or shaker.
-
Procedure:
-
To ensure purity, wash the resin beads sequentially with solvents like toluene, DCM, DMF, and methanol, then dry thoroughly under vacuum.[9]
-
Place a known mass of the dry resin (e.g., 1.0 g) into the graduated cylinder.
-
Record the initial dry volume of the resin.
-
Add the desired solvent to the cylinder until the resin is fully submerged (e.g., to the 10 mL mark).
-
Seal the cylinder and mix thoroughly to ensure all beads are wetted and to remove any trapped air bubbles.
-
Allow the resin to swell for a set period (e.g., 2-24 hours) until the volume stabilizes, mixing again after the first couple of hours.[9]
-
Once the resin has fully settled, record the final swollen volume.
-
The swelling is reported as mL/g (final swollen volume / initial dry mass).
-
Visualizations
Diagrams help visualize complex workflows and relationships relevant to the use of these beads.
Caption: Workflow for the physical characterization of polystyrene beads.
Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Merrifield resin - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Magnetizable Crosslinked Chloromethylated Polystyrene-Based Nanocomposite Beads for Selective Molecular Separation of 4-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 10. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 11. scispace.com [scispace.com]
- 12. scielo.br [scielo.br]
- 13. par.nsf.gov [par.nsf.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. particletechlabs.com [particletechlabs.com]
- 17. Principles and Procedures of Sieving Analysis | Agg-Net [agg-net.com]
- 18. mt.com [mt.com]
- 19. eng.uc.edu [eng.uc.edu]
- 20. Analysis of porosity: Porosimetry by physisorption of gas [mercer-instruments.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epublications.marquette.edu [epublications.marquette.edu]
An In-Depth Technical Guide to (Chloromethyl)polystyrene: Structure and Degree of Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (chloromethyl)polystyrene, a foundational polymer in various scientific disciplines, including drug development, catalysis, and solid-phase synthesis. The versatility of this polymer stems from its reactive chloromethyl groups and the tunable nature of its cross-linked structure. This document delves into the core aspects of its structure, the critical role of cross-linking, and the experimental methodologies used for its synthesis and characterization.
Structure of this compound
This compound, often referred to as Merrifield resin in the context of peptide synthesis, is an insoluble polymer support.[1] Its fundamental structure consists of a polystyrene backbone where a portion of the phenyl rings are functionalized with chloromethyl (-CH₂Cl) groups.[2] This functional group serves as a reactive handle for the covalent attachment of a wide range of molecules.[1]
The polymer is typically prepared by the copolymerization of styrene and a cross-linking agent, most commonly divinylbenzene (DVB).[2] The DVB introduces covalent bridges between the linear polystyrene chains, forming a three-dimensional network. This network structure imparts insolubility and mechanical stability to the resin beads.[3]
The structure can be represented as a copolymer of styrene, vinylbenzyl chloride (for the chloromethyl group), and divinylbenzene.[4] The amount of DVB incorporated directly influences the degree of cross-linking, a critical parameter that dictates the physical and chemical properties of the resin.
The Role and Impact of Cross-Linking
The degree of cross-linking, typically expressed as the molar percentage of the cross-linking agent (e.g., % DVB) used during polymerization, is a crucial determinant of the resin's performance.[5] It significantly impacts the resin's swelling behavior, mechanical stability, and the accessibility of the reactive sites.[6]
Swelling Behavior
Cross-linked polystyrene resins are insoluble but swell in compatible organic solvents.[7] The extent of swelling is inversely proportional to the degree of cross-linking; a lower cross-linking percentage allows for greater solvent uptake and a larger swollen volume.[7][8] This swelling is essential for allowing reagents to diffuse into the polymer matrix and access the reactive chloromethyl sites.[7] The choice of solvent is also critical, with good solvents for polystyrene, such as dichloromethane (DCM), toluene, and N,N-dimethylformamide (DMF), generally leading to higher degrees of swelling.[7]
Table 1: Effect of Divinylbenzene (DVB) Cross-Linking on the Swelling of Polystyrene Resins in Various Solvents
| % DVB Cross-linking | Swelling Volume (mL/g) in Dichloromethane (DCM) | Swelling Volume (mL/g) in Toluene | Swelling Volume (mL/g) in N,N-Dimethylformamide (DMF) |
| 1% | 4.0 - 6.0 | ~8.5 | ~5.6 |
| 2% | 2.0 - 4.0 | ~5.2 | ~3.2 |
| 4% | - | - | - |
| 8% | - | - | - |
Note: The values are approximate and can vary based on the specific resin and measurement conditions. Data compiled from multiple sources.[1][7]
Mechanical Stability and Reaction Kinetics
A higher degree of cross-linking generally leads to a more rigid and mechanically stable resin, which is advantageous for applications involving harsh reaction conditions or mechanical stress.[9] However, excessive cross-linking can negatively impact reaction kinetics by restricting the diffusion of reagents within the polymer matrix.[6][8] Therefore, a balance must be struck between mechanical stability and reagent accessibility. For many applications, a cross-linking of 1-2% DVB is considered optimal.[7]
Table 2: Influence of Cross-Linking on Physicochemical Properties
| Property | Effect of Increasing Cross-Linking | Rationale |
| Swelling Volume | Decreases | A more tightly linked polymer network restricts the uptake of solvent molecules.[8] |
| Mechanical Stability | Increases | The increased number of covalent bonds between polymer chains enhances the rigidity of the resin beads.[9] |
| Reaction Kinetics | Generally Decreases | Higher cross-linking can hinder the diffusion of reagents to the reactive sites within the polymer matrix.[6] |
| Pore Size (in swollen state) | Decreases | The denser network structure results in smaller spaces between the polymer chains. |
Experimental Protocols
Synthesis of Cross-Linked Polystyrene Beads via Suspension Polymerization
This protocol describes the synthesis of cross-linked polystyrene beads, the precursor to chloromethylated polystyrene.
Materials:
-
Styrene (inhibitor removed)
-
Divinylbenzene (DVB) (inhibitor removed)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Deionized water
-
Methanol (for washing)
Procedure:
-
Prepare the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water (e.g., 1 g PVA in 100 mL water) with gentle heating to aid dissolution. Allow the solution to cool to room temperature.
-
Prepare the Organic Phase: In a separate beaker, prepare a solution of styrene, divinylbenzene (e.g., for 1% cross-linking, use 99:1 molar ratio of styrene to DVB), and benzoyl peroxide (as initiator, typically 1 mol% relative to monomers).
-
Create the Suspension: With vigorous stirring of the aqueous phase, slowly add the organic phase to form a fine suspension of monomer droplets. The size of the droplets, which determines the final bead size, is controlled by the stirring speed and the concentration of the suspending agent.
-
Polymerization: Heat the suspension to 80-90 °C under a nitrogen atmosphere to initiate polymerization. Maintain this temperature with continuous stirring for several hours (e.g., 4-8 hours) to ensure complete polymerization.
-
Isolation and Washing: Cool the reaction mixture to room temperature. Filter the polymer beads and wash them sequentially with hot water, methanol, and then again with water to remove any unreacted monomers, initiator, and suspending agent.
-
Drying: Dry the beads in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Chloromethylation of Polystyrene Beads (Merrifield Resin Synthesis)
This protocol describes the functionalization of the prepared polystyrene beads with chloromethyl groups.
Materials:
-
Cross-linked polystyrene beads
-
Chloromethyl methyl ether (CMME) or a safer alternative like 1,4-bis(chloromethoxy)butane
-
A Lewis acid catalyst (e.g., anhydrous tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂))
-
An inert solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane)
-
Methanol (for washing)
-
5% HCl solution (for quenching)
Procedure:
-
Swell the Resin: Swell the dry polystyrene beads in the chosen inert solvent in a reaction vessel for at least one hour to allow the solvent to penetrate the polymer matrix.
-
Catalyst Addition: Cool the swollen resin suspension in an ice bath and slowly add the Lewis acid catalyst under a nitrogen atmosphere.
-
Chloromethylation: Add the chloromethylating agent (e.g., chloromethyl methyl ether) dropwise to the stirred suspension while maintaining the low temperature. After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating for several hours.
-
Quenching and Washing: Cool the reaction mixture and carefully quench it by pouring it into a mixture of 5% HCl and ice. This will decompose the catalyst and any unreacted chloromethylating agent.
-
Isolation and Final Washing: Filter the chloromethylated beads and wash them extensively with water, methanol, and finally DCM.
-
Drying: Dry the functionalized resin under vacuum to a constant weight. The degree of chloromethylation can be determined by elemental analysis for chlorine content.
Determination of the Degree of Cross-Linking by the Swelling Method
This protocol provides a method to estimate the degree of cross-linking based on the swelling behavior of the resin. This method is based on the principle that the extent of swelling is related to the cross-link density.[10] A common standardized method for similar polymers is ASTM D2765, which determines gel content and swell ratio.[8][11][12][13][14]
Materials:
-
Dry cross-linked polystyrene beads (a known weight, W_d)
-
A good solvent for polystyrene (e.g., toluene or dichloromethane)
-
A sintered glass funnel or a similar filtration apparatus
Procedure:
-
Dry Weight Measurement: Accurately weigh a sample of the dry resin (W_d).
-
Swelling: Place the weighed resin in a graduated cylinder or a suitable container and add an excess of the chosen solvent. Allow the resin to swell to equilibrium, which may take several hours to overnight.
-
Swollen Weight Measurement: Carefully remove the excess solvent by filtration through a sintered glass funnel. The goal is to remove the interstitial solvent without drying the swollen beads. Quickly weigh the swollen resin (W_s).
-
Calculation of Swell Ratio: The swell ratio can be calculated using the following formula: Swell Ratio = W_s / W_d
-
Calculation of Swelling Volume: The swelling volume (mL/g) can be calculated as: Swelling Volume = (V_s - V_d) / W_d where V_s is the volume of the swollen resin and V_d is the volume of the dry resin. The volume of the swollen resin can be measured in a graduated cylinder after settling.
-
Relating to Cross-linking: The swell ratio or swelling volume can be correlated to the degree of cross-linking by comparing the results to a calibration curve created using resins with known degrees of cross-linking. The Flory-Rehner equation can also be used for a more theoretical calculation of the molecular weight between cross-links.[4][15]
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and relationships involving this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Merrifield Resin.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wernerblank.com [wernerblank.com]
- 5. A click grafted cobalt complex on chloromethyl polystyrene for the catalytic cycloaddition reaction of CO2 with epoxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
Merrifield resin synthesis and chloromethylation methods
An In-depth Technical Guide to Merrifield Resin: Synthesis and Chloromethylation Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Merrifield resin, a cornerstone of solid-phase peptide synthesis (SPPS), and a detailed examination of various chloromethylation techniques.
Introduction to Merrifield Resin
Merrifield resin is a chloromethyl-functionalized, cross-linked polystyrene support, instrumental in the solid-phase synthesis of peptides and other organic molecules.[1][2] Its inventor, R. Bruce Merrifield, was awarded the Nobel Prize in Chemistry in 1984 for the development of this methodology.[2] The resin is typically composed of polystyrene cross-linked with 1-2% divinylbenzene (DVB) and is commercially available as white to pale yellow beads.[3][4] The key feature of Merrifield resin is the chloromethyl group, which serves as a reactive handle to anchor the first amino acid or organic moiety.[5]
There are two primary approaches to synthesizing Merrifield resin:
-
Copolymerization: The direct copolymerization of styrene, a cross-linking agent like divinylbenzene, and a monomer already containing the chloromethyl group, such as 4-vinylbenzyl chloride.[1][5]
-
Chloromethylation: The post-polymerization functionalization of pre-formed polystyrene beads with a chloromethylating agent.[1][5]
This guide will delve into both synthesis routes, with a particular focus on the various methods available for the chloromethylation of polystyrene resins.
Synthesis of Merrifield Resin via Copolymerization
A direct and controllable method for preparing Merrifield resin involves the copolymerization of monomers, where one already contains the desired functional group. This approach can offer better control over the distribution of functional groups within the resin beads.
Experimental Protocol: Surface-Functionalized Merrifield Resin Synthesis
This protocol describes a method for preparing Merrifield resin with functional groups concentrated on the shell layer of the polymer beads, which can lead to improved swelling capacity and reaction kinetics.[6]
Materials:
-
Cross-linked styrene polymer spheres
-
Styrene
-
Divinylbenzene
-
Benzoyl peroxide (initiator)
-
Chloromethyl styrene
-
Surfactant solution
-
Dispersing agent (e.g., hydroxyethyl cellulose)
-
Hydrochloric acid (for washing)
-
Pure water (for washing)
Procedure:
-
Preparation of the Monomer Phase: In a suitable vessel, mix styrene, divinylbenzene, and benzoyl peroxide to form a homogeneous monomer phase.
-
Reaction Setup: In a reaction kettle equipped with a stirrer, add the surfactant solution, the cross-linked styrene polymer spheres, and the prepared monomer phase. Stir thoroughly to ensure a good dispersion.
-
Addition of Dispersing Agent: Add the dispersing agent to the reaction mixture and continue stirring.
-
Heating and Monomer Dripping: Heat the mixture to a dripping temperature of 25-95 °C. Slowly drip the chloromethyl styrene into the reaction kettle over a period of time (e.g., 10 hours).
-
Polymerization: After the addition of chloromethyl styrene is complete, raise the temperature to 40-98 °C and maintain it for a specified period (e.g., 0.5 hours) to ensure complete polymerization.
-
Cooling and Washing: Cool the reaction mixture to room temperature. Wash the resulting resin beads with hydrochloric acid and then with pure water until neutral.
-
Drying: Dry the washed resin to obtain the final product.
Quantitative Data for Copolymerization Synthesis
The following table summarizes typical quantitative parameters for the copolymerization synthesis of Merrifield resin.
| Parameter | Value/Range | Reference |
| Mass ratio of styrene to crosslinked spheres | 15% - 105% | [6] |
| Mass ratio of chloromethyl styrene to spheres | 5% - 100% | [6] |
| Dripping Temperature | 25 - 95 °C | [6] |
| Polymerization Temperature | 40 - 98 °C | [6] |
| Incubation Time after Polymerization | 0.5 - 48 hours | [6] |
| Achievable Cl Content | 0.4 - 2.0 mmol/g | [6] |
| Swelling in Dichloromethane | ≥ 5.0 mL/g | [6] |
| Swelling in DMF | ≥ 4.5 mL/g | [6] |
Chloromethylation of Polystyrene Resin
The functionalization of pre-existing polystyrene beads is a common and versatile method for preparing Merrifield resin. Several chloromethylation methods exist, each with its own advantages, disadvantages, and safety considerations.
Overview of Chloromethylation Methods
| Method | Reagents | Catalyst | Key Features |
| Blanc Chloromethylation | Formaldehyde (or paraformaldehyde), Hydrogen Chloride | Lewis acids (e.g., ZnCl₂) or Protonic acids | A classic method, but can be difficult to control the degree of functionalization.[7][8] |
| Chloromethyl Methyl Ether (CMME) | Chloromethyl methyl ether (CH₃OCH₂Cl) | Lewis acids (e.g., SnCl₄, AlCl₃) | Effective but involves the highly carcinogenic CMME.[9][10] |
| In Situ CMME Generation | Various precursors (e.g., acetyl chloride and dimethoxymethane) | Lewis acids | Reduces exposure to neat CMME, but the carcinogen is still present in the reaction mixture.[10] |
| Friedel-Crafts Alkylation | Dichloromethane (CH₂Cl₂) | Lewis acids (e.g., AlCl₃) | A safer alternative to CMME, but reactions above 0°C can lead to cross-linking.[10] |
| 1,4-Bis(chloromethoxy)butane | 1,4-Bis(chloromethoxy)butane (BCMB) | Lewis acids (e.g., SnCl₄) | A non-toxic alternative to CMME, offering good control and high chlorine content.[11] |
| Trioxane/Chlorotrimethylsilane | Trioxane, Chlorotrimethylsilane | Lewis acids (e.g., SnCl₄) | A one-pot method that avoids direct handling of the chloromethylating agent.[12] |
Experimental Protocols for Chloromethylation
Materials:
-
Polystyrene-divinylbenzene resin
-
Paraformaldehyde
-
Zinc chloride (catalyst)
-
Gaseous hydrogen chloride
Procedure:
-
Combine the polystyrene resin, paraformaldehyde, and zinc chloride in a suitable reaction vessel.
-
Heat the mixture to 60 °C.
-
Pass a stream of gaseous hydrogen chloride through the mixture until the evolution of gas ceases.
-
Cool the reaction mixture and wash the resin extensively to remove unreacted reagents and catalyst.
-
Dry the resin under vacuum.
Materials:
-
Polystyrene-divinylbenzene resin
-
Chloromethyl methyl ether (CMME)
-
Tin(IV) chloride (SnCl₄) or other Lewis acid catalyst
-
Dioxane (for washing)
-
Methanol (for precipitation)
Procedure:
-
Swell the polystyrene resin in CMME.
-
Add the Lewis acid catalyst (e.g., SnCl₄) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature) for a specified duration. The reaction progress can be monitored by taking aliquots and analyzing for chlorine content.
-
Quench the reaction by pouring the mixture into methanol to precipitate the chloromethylated resin.
-
Wash the resin thoroughly with dioxane and then methanol to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum.
Safety Note: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1][5][13][14]
Materials:
-
Styrene-divinylbenzene resin
-
Dichloromethane (CH₂Cl₂)
-
Aluminum chloride (AlCl₃), finely ground
-
Anhydrous calcium chloride (for drying tube)
-
5% Hydrochloric acid (for washing)
-
Water (for washing)
Procedure:
-
Place the styrene-divinylbenzene resin in a flask with dichloromethane and allow it to swell overnight.
-
Cool the flask in an ice bath.
-
Add finely ground aluminum chloride to the flask. Attach an outlet tube with anhydrous calcium chloride to manage the evolution of HCl gas.
-
Stir the reaction for a specified time (e.g., 7 hours).
-
After the reaction, pour the mixture into water to remove unreacted AlCl₃.
-
Filter the resin beads and wash them with excess water.
-
To remove residual AlCl₃ adducts (indicated by a brown color), stir the beads in a 5% HCl solution until they become white.
-
Wash the beads with excess water and dry them.
Quantitative Data for Chloromethylation Methods
The table below provides a comparison of quantitative data for various chloromethylation methods.
| Parameter | Blanc Reaction | CMME Method | Friedel-Crafts (CH₂Cl₂) | 1,4-Bis(chloromethoxy)butane |
| Typical Reagent Ratio | Varies | PS:CMME:Catalyst molar ratio dependent on desired functionalization | PS:AlCl₃ (e.g., 10g:3g) | PS:BCMB:SnCl₄ (e.g., 1:3:1 molar ratio) |
| Reaction Temperature | ~60 °C | Room Temperature | 0 °C | Room Temperature |
| Reaction Time | Several hours | 30 min - 24 h | ~7 hours | ~10 hours |
| Typical Solvent | None or inert solvent | Dichloromethane or neat CMME | Dichloromethane | Dichloromethane |
| Achievable Cl Content | Variable | High | Moderate | High (~17%) |
| Degree of Functionalization (mmol/g) | 0.4 - 1.2 | > 2.0 | Variable, dependent on conditions | High |
| Key Side Reactions | Diaryl methane formation | Friedel-Crafts cross-linking | Methylene bridge cross-linking | Friedel-Crafts cross-linking |
| References | [8] | [9][15] | [10] | [11] |
Resin Characteristics and Quality Control
The performance of Merrifield resin in solid-phase synthesis is highly dependent on its physical and chemical properties.
Key Parameters
-
Degree of Cross-linking: Typically 1-2% divinylbenzene. Higher cross-linking reduces swelling, while lower cross-linking can compromise mechanical stability.[16]
-
Particle Size (Mesh Size): Commonly available in 100-200 mesh (75-150 µm) and 200-400 mesh (35-75 µm). The particle size affects reaction kinetics and the ease of handling.[3][16]
-
Degree of Substitution (Loading): The concentration of chloromethyl groups, typically expressed in mmol/g. This parameter is crucial for controlling the amount of the first amino acid attached to the resin.[16]
-
Swelling: The ability of the resin to swell in a given solvent is critical for allowing reagents to penetrate the polymer matrix. Swelling is influenced by the degree of cross-linking, the solvent, and the growing peptide chain.[17][18][19]
Analytical Methods for Characterization
-
Elemental Analysis: To determine the chlorine content and, by extension, the degree of functionalization.
-
Titration Methods: For instance, reacting the chloromethyl groups with pyridine and titrating the released chloride ions.
-
FTIR Spectroscopy: To identify the characteristic peaks of the chloromethyl group and the polystyrene backbone.
-
Swelling Studies: Measuring the volume change of the resin in different solvents.
Safety Considerations
Many of the reagents used in the synthesis and chloromethylation of Merrifield resin are hazardous and require careful handling.
-
Chloromethyl Methyl Ether (CMME): A known human carcinogen.[1][5][13][14] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.
-
Chlorosulfonic Acid: Highly corrosive and reacts violently with water.[4][20][21][22] It should be handled in a dry environment, and appropriate protective gear must be worn.[20][21]
-
Lewis Acids (e.g., AlCl₃, SnCl₄): Corrosive and react with moisture. They should be handled in a dry atmosphere.
-
Formaldehyde: A probable human carcinogen and a skin and respiratory irritant.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Visualizing the Processes
Merrifield Resin Synthesis Workflow
Caption: Workflow for Merrifield resin synthesis.
Logical Flow of Solid-Phase Peptide Synthesis (SPPS) using Merrifield Resin
Caption: Logical workflow of SPPS using Merrifield resin.
Conclusion
The synthesis of Merrifield resin, either by direct copolymerization or by post-polymerization chloromethylation, is a critical first step in solid-phase peptide synthesis. The choice of synthesis method, particularly the chloromethylation route, has significant implications for the resin's properties, as well as for safety and environmental considerations. This guide has provided an in-depth overview of the core methodologies, quantitative data for comparison, and detailed experimental protocols to aid researchers in the selection and preparation of Merrifield resin for their specific applications. A thorough understanding of these processes is essential for the successful synthesis of high-quality peptides and other complex molecules.
References
- 1. westliberty.edu [westliberty.edu]
- 2. Merrifield resin - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. CN115215967A - Merrifield resin and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. tandfonline.com [tandfonline.com]
- 10. web.itu.edu.tr [web.itu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. nj.gov [nj.gov]
- 15. sciencemadness.org [sciencemadness.org]
- 16. omizzur.com [omizzur.com]
- 17. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Swelling Behavior of Chloromethylated Polystyrene in Different Solvents: An In-depth Technical Guide
Abstract
Chloromethylated polystyrene, a foundational polymer in solid-phase synthesis and various industrial applications, exhibits significant variability in its swelling behavior depending on the surrounding solvent environment. This technical guide provides a comprehensive overview of the principles governing the swelling of chloromethylated polystyrene resins. It details the intrinsic and extrinsic factors influencing solvent uptake, presents quantitative swelling data in a range of organic solvents, and offers detailed experimental protocols for the accurate measurement of this critical parameter. The intricate relationships between polymer structure, solvent properties, and swelling phenomena are further elucidated through conceptual diagrams. This guide is intended to be a valuable resource for researchers and professionals working with chloromethylated polystyrene, enabling them to optimize reaction conditions, enhance process efficiency, and design novel applications.
Introduction
Chloromethylated polystyrene is a functionalized polymer that has become indispensable in numerous scientific and industrial fields, most notably as the Merrifield resin in solid-phase peptide synthesis.[1] The chloromethyl groups attached to the polystyrene backbone serve as reactive handles for the covalent attachment of a wide array of molecules, facilitating their chemical transformation and subsequent cleavage.[2] The efficiency of these processes is critically dependent on the accessibility of these reactive sites, which is, in turn, governed by the extent to which the polymer matrix swells in a given solvent.
The swelling of cross-linked polymers is a phenomenon where the polymer network absorbs a significant amount of solvent, leading to an increase in its volume. This process is driven by the favorable thermodynamic interactions between the polymer and the solvent, which are counteracted by the elastic retractive forces of the cross-linked polymer chains. A state of equilibrium is reached when these opposing forces are balanced. Understanding and controlling the swelling behavior of chloromethylated polystyrene is paramount for optimizing reaction kinetics, improving yields, and ensuring the successful application of this versatile material.
Factors Influencing the Swelling of Chloromethylated Polystyrene
The degree to which chloromethylated polystyrene swells is not an intrinsic property of the polymer alone but is influenced by a combination of factors related to the polymer's structure, the properties of the solvent, and the surrounding experimental conditions.
Degree of Cross-linking
The degree of cross-linking, typically determined by the percentage of divinylbenzene (DVB) used during polymerization, is one of the most critical factors affecting swelling. A higher degree of cross-linking results in a more rigid polymer network with shorter polymer chains between the cross-links. This increased network density enhances the elastic retractive forces, thereby restricting the extent to which the polymer can swell. Conversely, a lower degree of cross-linking allows for greater chain mobility and solvent uptake, leading to a higher degree of swelling.[3][4] Studies have shown that the highest swelling is often observed in resins with the least amount of cross-linking.[3] It has been demonstrated that the maximal swelling degree of cross-linked polymers can linearly decrease as the cross-linker content increases.[5]
Degree of Chloromethylation and Functionalization
The introduction of chloromethyl groups onto the polystyrene backbone alters the chemical nature of the polymer, which can influence its interaction with different solvents. While extensive quantitative data is not widely available, some studies indicate that even a relatively small degree of chloromethylation (e.g., ~1 mmol/g) can reduce the swelling of the resin in certain good to moderate solvents by approximately 1 mL/g.[3][6] This suggests that the functional groups themselves can impact the overall solvent-polymer interactions.
For other types of functionalization on a polystyrene backbone, the effect of loading can be solvent-dependent. For instance, with aminomethyl-functionalized polystyrene in 2-methyltetrahydrofuran, swelling was observed to decrease as the loading of the functional group increased.[3] Conversely, for hydroxymethyl-functionalized polystyrene, a higher loading of the polar hydroxymethyl groups resulted in increased swelling in the polar solvent methanol, indicating a specific favorable interaction between the functional group and the solvent.[6] However, in some cases, such as with resin loadings of 0.3 and 2.6 mmol/g in solvents like dichloromethane, DMF, and dimethylsulfoxide, no significant dependence of swelling on the loading was observed.[3][6]
Solvent Properties
The choice of solvent is a primary determinant of the swelling behavior. The principle of "like dissolves like" is a useful starting point; solvents that are chemically similar to the polymer are generally more effective at swelling it. A more quantitative approach to predicting solvent efficacy involves the use of Hansen Solubility Parameters (HSPs), which break down the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3] For Merrifield resin, a good swelling solvent is typically characterized by a low hydrogen bonding parameter (δH), a moderate polar parameter (δP < 10), and a dispersion parameter (δD) in the range of 16-20.[6]
Solvents can be broadly categorized, and the swelling behavior of chloromethylated polystyrene varies accordingly:
-
Non-polar and Aromatic Solvents: Solvents like toluene and dichloromethane are generally good swelling agents for the polystyrene backbone.[7]
-
Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are also effective at swelling chloromethylated polystyrene.[7]
-
Polar Protic Solvents: Alcohols and water are generally poor swelling solvents for the hydrophobic polystyrene backbone.[7]
Temperature
Temperature can also influence the swelling equilibrium. An increase in temperature generally leads to a decrease in the viscosity of the solvent, which can enhance the rate of swelling. Thermodynamically, if the enthalpy of mixing is positive, an increase in temperature will favor the swelling process.
Quantitative Swelling Data
The following tables summarize the swelling volumes of polystyrene and chloromethylated polystyrene resins in various organic solvents. The swelling volume is typically expressed in milliliters per gram (mL/g) of dry resin.
Table 1: Swelling Volumes of Polystyrene Resins with Different Degrees of Cross-linking in Common Solvents [7]
| Solvent | Swelling Volume (mL/g) for 1% DVB Polystyrene | Swelling Volume (mL/g) for 2% DVB Polystyrene |
| Dichloromethane (DCM) | 8.3 | 6.0 |
| Toluene | 8.5 | 5.2 |
| Tetrahydrofuran (THF) | 8.8 | 5.6 |
| 1,4-Dioxane | 7.8 | 5.4 |
| N,N-Dimethylformamide (DMF) | 5.6 | 3.2 |
| Acetonitrile (MeCN) | 3.2 | 1.9 |
| Ethanol (EtOH) | 1.7 | 1.7 |
| Methanol (MeOH) | 1.6 | 1.6 |
| Diethyl Ether | 4.0 | -- |
| Water | -- | -- |
| Dimethyl Sulfoxide (DMSO) | -- | -- |
Note: "--" indicates that data was not provided in the source.
Table 2: Swelling of Merrifield Resin (Chloromethylated Polystyrene) in a Selection of "Green" Solvents [3][6]
| Solvent | Swelling Volume (mL/g) | Solvent Classification |
| 2-Methyltetrahydrofuran | 4.6 - 5.4 | Good |
| Cyclopentyl methyl ether | ~6.5 | Good |
| Anisole | ~6.8 | Good |
| Butan-2-one | > 4.0 | Good |
| Cyclopentanone | > 4.0 | Good |
| Dimethyl isosorbide | > 4.0 | Good |
| Isopropyl acetate | 3.8 | Moderate |
| Propylene carbonate | 1.8 | Poor |
| Methanol | < 2.0 | Poor |
| 1-Heptanol | < 2.0 | Poor |
Note: A solvent is generally considered "good" if the swelling volume is > 4.0 mL/g, "moderate" for 2.0-4.0 mL/g, and "poor" for < 2.0 mL/g.[3][6]
Experimental Protocols for Measuring Swelling
Accurate and reproducible measurement of resin swelling is crucial for comparing the performance of different resins and for optimizing reaction conditions. Below are detailed protocols for two common methods.
Volumetric Measurement of Resin Swelling
This method directly measures the change in volume of the resin upon swelling and is straightforward to implement.
Materials:
-
Dry chloromethylated polystyrene resin
-
Solvent of interest
-
Graduated cylinder (10 or 15 mL) with graduations
-
Balance
-
Spatula
-
Stirring rod
Procedure: [1]
-
Resin Preparation: If the resin is not already clean, it should be washed thoroughly with solvents such as toluene, dichloromethane, DMF, and methanol (5 washes with each solvent) to remove any soluble impurities. The resin is then dried to a constant weight under vacuum.[1]
-
Initial Measurement: Accurately weigh approximately 1.0 g of the dry resin and transfer it to a 10 or 15 mL graduated cylinder. Gently tap the cylinder to level the resin bed and record the initial dry volume.
-
Solvent Addition: Add the desired solvent to the graduated cylinder to a total volume of 12-18 mL, ensuring all the resin is fully immersed.[1]
-
Initial Mixing: Seal the cylinder and mix the resin and solvent thoroughly with a stirring rod to break up any clumps and ensure complete wetting of the resin beads.
-
Equilibration (First Stage): Allow the resin to swell for 2 hours. After this period, stir the suspension again to dislodge any trapped air bubbles.[1]
-
Equilibration (Final Stage): Reseal the cylinder and allow the resin to settle undisturbed for an additional 22 hours to ensure that swelling equilibrium is reached.[1]
-
Final Measurement: After the 24-hour period, record the final volume of the swollen resin bed.
-
Calculation: The swelling volume is calculated as the final swollen volume (in mL) per gram of dry resin.
Swelling Volume (mL/g) = Final Swollen Volume (mL) / Initial Dry Weight of Resin (g)
Gravimetric Measurement of Resin Swelling (Tea-Bag Method)
This method determines the amount of solvent absorbed by the resin based on the change in weight.
Materials:
-
Dry chloromethylated polystyrene resin
-
Solvent of interest
-
Small, fine-mesh "tea bags" (e.g., made from non-woven fabric)
-
Heat sealer
-
Beaker
-
Analytical balance
-
Timer
-
Forceps
-
Absorbent paper (e.g., Kimwipes)
Procedure: (Adapted from)
-
Tea Bag Preparation: Construct or obtain small tea bags from a material that is inert to the solvent and has a mesh size small enough to retain the resin beads.
-
Initial Weighing: Accurately weigh an empty, dry tea bag (W_bag).
-
Sample Preparation: Add a known amount of dry resin (approximately 0.1-0.2 g) to the tea bag and record the combined weight (W_initial). The weight of the dry resin is W_dry = W_initial - W_bag.
-
Swelling: Place the tea bag containing the resin into a beaker with an excess of the chosen solvent, ensuring the bag is fully submerged.
-
Equilibration: Allow the resin to swell for a predetermined period (e.g., 24 hours) to reach equilibrium.
-
Removal and Draining: Using forceps, remove the tea bag from the solvent and hang it to allow excess solvent to drain off for a short, consistent period (e.g., 10 minutes).
-
Surface Drying: Gently blot the surface of the tea bag with absorbent paper to remove any remaining surface solvent. Care should be taken not to compress the bag, which could force out absorbed solvent.
-
Final Weighing: Immediately weigh the swollen tea bag (W_swollen).
-
Calculation: The swelling ratio (q) is calculated as the mass of solvent absorbed per unit mass of dry resin.
Mass of absorbed solvent = W_swollen - W_initial Swelling Ratio (g/g) = (W_swollen - W_initial) / W_dry
Visualizing the Swelling Process and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key concepts discussed in this guide.
References
- 1. peptide.com [peptide.com]
- 2. Chloromethyl Polystyrene [rapp-polymere.com]
- 3. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Determining the Loading Capacity of (Chloromethyl)polystyrene Resin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)polystyrene resin, commonly known as Merrifield resin, is a cornerstone of solid-phase synthesis, particularly in peptide and organic chemistry. The loading capacity, or the number of reactive chloromethyl sites per gram of resin, is a critical parameter that dictates the stoichiometric calculations for subsequent reactions and ultimately influences the yield and purity of the final product. Accurate determination of this value is therefore paramount for reproducible and efficient synthesis. This technical guide provides an in-depth overview of the most common and reliable methods for determining the loading capacity of new this compound resins. It includes detailed experimental protocols, a comparative summary of quantitative data, and visual workflows to aid in the practical application of these techniques.
Introduction to this compound Resin and Loading Capacity
This compound is a cross-linked polystyrene bead functionalized with chloromethyl (-CH₂Cl) groups.[1] These groups serve as anchor points for the attachment of the first building block in a solid-phase synthesis strategy. The loading capacity is typically expressed in millimoles of functional sites per gram of resin (mmol/g).[2] Commercial resins are available with a range of loading capacities, typically from 0.3 to 2.4 mmol/g.[1][3][4][5] The choice of loading capacity depends on the specific application, with lower-loaded resins often being preferred for the synthesis of long or complex molecules to minimize steric hindrance.
The importance of accurately determining the loading capacity cannot be overstated. An incorrect loading value can lead to the inefficient use of expensive reagents, incomplete reactions, and difficult purification of the target molecule. Therefore, it is essential for researchers to be proficient in the methods used to quantify this fundamental resin property.
Methods for Determining Loading Capacity
Several analytical techniques can be employed to determine the loading capacity of this compound resin. The most common methods include:
-
Elemental Analysis: A direct and accurate method that quantifies the elemental composition of the resin.
-
Volhard Titration: A classic wet chemistry technique involving the titration of chloride ions.
-
Gravimetric Analysis: A straightforward method based on the mass change of the resin after a chemical modification.
-
Spectrophotometric Methods: Indirect methods that rely on the cleavage and quantification of a chromophore-containing group attached to the resin.
The choice of method often depends on the available equipment, the desired level of accuracy, and the nature of the resin.
Elemental Analysis
Elemental analysis is a highly reliable method for determining the loading capacity by directly measuring the weight percentage of chlorine in the resin.[6][7] From the chlorine content, the loading capacity can be calculated.
Experimental Protocol
-
Sample Preparation: Dry the this compound resin sample under vacuum to a constant weight. Accurately weigh a small amount of the dried resin (typically 1-2 mg).
-
Analysis: Submit the weighed sample for CHNS/O or halogen elemental analysis. The analysis is typically performed using a combustion method where the sample is burned in a high-oxygen environment, and the resulting gases are separated and quantified by a detector.[8]
-
Calculation: The loading capacity (L) in mmol/g is calculated using the following formula:
L (mmol/g) = (%Cl / M_Cl) / (1 - (%Cl / M_Cl) * M_CH2Cl) * 1000
Where:
-
%Cl is the weight percentage of chlorine determined from elemental analysis.
-
M_Cl is the atomic weight of chlorine (35.45 g/mol ).
-
M_CH2Cl is the molecular weight of the chloromethyl group (49.48 g/mol ).
-
Data Presentation
| Parameter | Value |
| Sample Weight | 1.5 mg |
| Chlorine Content (%Cl) | 5.2 % |
| Calculated Loading Capacity | 1.47 mmol/g |
Note: The above data is illustrative. Actual results will vary depending on the resin batch.
Volhard Titration
The Volhard method is a back-titration procedure used to determine the concentration of chloride ions.[9][10] In the context of resin loading, the chloromethyl groups are first converted to a more labile form, and the released chloride is then quantified.
Principle
The resin is treated with a reagent that displaces the chloride from the chloromethyl group. The resulting free chloride ions in the solution are then precipitated with a known excess of silver nitrate (AgNO₃). The unreacted silver nitrate is then back-titrated with a standardized solution of potassium thiocyanate (KSCN) using a ferric iron (Fe³⁺) indicator.[9][11]
Experimental Protocol
-
Chloride Displacement:
-
Accurately weigh about 0.5 g of the dried this compound resin into a round-bottom flask.
-
Add 10 mL of a solution of pyridine or other suitable nucleophile.
-
Reflux the mixture for 2 hours to displace the chloride ions from the resin.
-
Allow the mixture to cool to room temperature.
-
Filter the resin and wash it thoroughly with distilled water. Collect the filtrate and washings in a conical flask.
-
-
Titration:
-
To the combined filtrate and washings, add a known excess of standardized 0.1 M AgNO₃ solution (e.g., 25.00 mL).
-
Add 5 mL of 6 M nitric acid to acidify the solution.
-
Add 1-2 mL of ferric ammonium sulfate indicator solution.
-
Titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until the first persistent reddish-brown color appears.[10][11]
-
Calculation
-
Moles of AgNO₃ added:
-
Moles AgNO₃ = Molarity of AgNO₃ × Volume of AgNO₃ (L)
-
-
Moles of KSCN used (moles of excess AgNO₃):
-
Moles KSCN = Molarity of KSCN × Volume of KSCN (L)
-
-
Moles of AgNO₃ reacted with Cl⁻:
-
Moles reacted AgNO₃ = Moles AgNO₃ added - Moles KSCN used
-
-
Loading Capacity (L) in mmol/g:
-
L (mmol/g) = (Moles reacted AgNO₃ / Weight of resin (g)) × 1000
-
Quantitative Data
| Parameter | Value |
| Weight of Resin | 0.512 g |
| Molarity of AgNO₃ | 0.105 M |
| Volume of AgNO₃ | 25.00 mL |
| Molarity of KSCN | 0.098 M |
| Volume of KSCN | 12.50 mL |
| Calculated Loading Capacity | 2.73 mmol/g |
Note: This is an example calculation.
Gravimetric Analysis
Gravimetric analysis determines the loading capacity by measuring the change in mass of the resin after a quantitative chemical reaction that modifies the chloromethyl group.
Principle
The chloromethyl groups are reacted with a nucleophile of known molecular weight. The increase in the resin's mass corresponds to the mass of the nucleophile added minus the mass of the chlorine that was displaced.
Experimental Protocol
-
Initial Weighing: Accurately weigh a sample of the dried this compound resin (W_initial).
-
Reaction:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Add an excess of a nucleophile with a high molecular weight (e.g., pyridine or a primary amine).
-
Heat the reaction mixture to ensure complete reaction.
-
After the reaction is complete, filter the resin and wash it extensively with appropriate solvents to remove any unreacted nucleophile.
-
-
Final Weighing: Dry the modified resin under vacuum to a constant weight (W_final).
Calculation
The loading capacity (L) in mmol/g is calculated as follows:
L (mmol/g) = (W_final - W_initial) / (MW_nuc - MW_Cl) / W_initial * 1000
Where:
-
W_initial is the initial weight of the resin.
-
W_final is the final weight of the resin.
-
MW_nuc is the molecular weight of the nucleophile.
-
MW_Cl is the atomic weight of chlorine.
Spectrophotometric Methods (Indirect)
While not directly applicable to the chloromethyl group itself, spectrophotometric methods are widely used to determine the loading of the first amino acid or other UV-active molecule attached to the resin. This provides an indirect measure of the accessible functional sites. The most common method is the Fmoc-release assay.
Principle
If the first attached molecule is an Fmoc-protected amino acid, the loading can be determined by cleaving the Fmoc group with a base (e.g., piperidine) and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[2]
Experimental Protocol
-
Sample Preparation: Accurately weigh a small amount of the dried Fmoc-amino acid-loaded resin (typically 5-10 mg) into a small vessel.
-
Fmoc Cleavage: Add a known volume of a 20% piperidine in DMF solution (e.g., 1 mL). Agitate the mixture for a set period (e.g., 30 minutes) to ensure complete cleavage of the Fmoc group.
-
Dilution: Take a known aliquot of the supernatant and dilute it with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at 301 nm against a blank of the same piperidine/DMF solution.
Calculation
The loading capacity (L) in mmol/g is calculated using the Beer-Lambert law:
L (mmol/g) = (A × V_initial × dilution_factor) / (ε × l × W_resin)
Where:
-
A is the absorbance at 301 nm.
-
V_initial is the initial volume of the piperidine solution (in L).
-
dilution_factor is the dilution factor.
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 L mol⁻¹ cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
W_resin is the weight of the resin (in g).
Comparative Summary of Methods
| Method | Principle | Advantages | Disadvantages |
| Elemental Analysis | Direct measurement of chlorine content. | Highly accurate and direct. | Requires specialized and expensive equipment. |
| Volhard Titration | Back-titration of displaced chloride ions. | Relatively inexpensive; uses standard lab equipment. | Can be time-consuming; involves multiple steps and reagents. |
| Gravimetric Analysis | Measurement of mass change after reaction. | Simple concept; does not require specialized equipment. | Can be prone to errors from incomplete reaction or insufficient washing. |
| Spectrophotometric | Quantification of a cleaved chromophore. | Highly sensitive and suitable for small samples. | Indirect method; requires the attachment of a UV-active group first. |
Visualizing the Workflows
Volhard Titration Workflow
Caption: Workflow for determining resin loading via Volhard titration.
Spectrophotometric (Fmoc-Release) Workflow
References
- 1. Chloromethyl Polystyrene - Merrifield Resin [rapp-polymere.com]
- 2. mdpi.com [mdpi.com]
- 3. Chlorine determination in polymers (Technical Report) | OSTI.GOV [osti.gov]
- 4. byjus.com [byjus.com]
- 5. Functionalization of polyisoprene and polystyrene via reactive processing using azidoformate grafting agents, and its application to the synthesis of dioxaborolane-based polyisoprene vitrimers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. biotage.com [biotage.com]
- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition [mdpi.com]
- 11. peptide.com [peptide.com]
Safety and Handling of Chloromethylated Polystyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for chloromethylated polystyrene, a versatile functionalized polymer widely used in ion-exchange resins, specialty adhesives, coatings, and as a solid-phase support in organic synthesis.[1][2][3] Adherence to strict safety protocols is crucial due to the potential hazards associated with this material.
Hazard Identification and Classification
Chloromethylated polystyrene is generally considered a hazardous substance. The primary hazards include irritation to the eyes, skin, and respiratory tract.[4] Although comprehensive toxicological properties have not been fully investigated, caution is advised when handling this material.[4][5]
GHS Classification: While a harmonized GHS classification is not consistently available, based on available data, the following classifications may apply:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
Physical and Chemical Properties
Understanding the physical and chemical properties of chloromethylated polystyrene is essential for safe handling and storage.
| Property | Value | Reference |
| Physical State | Solid beads or powder | [6] |
| Appearance | Pale to yellow beads | [3] |
| Odor | No information available | [6] |
| Solubility | Insoluble in water. Soluble in some organic solvents. | [5] |
| Decomposition Temperature | Information not available | [5] |
Toxicological Data
The toxicological properties of chloromethylated polystyrene have not been fully investigated.[4][5] The available data is summarized below. It is important to note that the absence of data does not imply the material is non-toxic.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50) | No data available | [5] |
| Acute Dermal Toxicity (LD50) | No data available | [5] |
| Acute Inhalation Toxicity (LC50) | No data available | [5] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for chloromethylated polystyrene.[4] It is therefore crucial to minimize exposure through engineering controls and personal protective equipment.
Fire and Explosion Hazard Data
| Parameter | Value | Reference |
| Flammability | Combustible.[7] | [7] |
| Flash Point | Not available | [4][5] |
| Autoignition Temperature | Not available | [4][5] |
| Explosion Limits | Not available | [4][5] |
| Hazardous Combustion Products | Irritating and toxic fumes and gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[4] | [4] |
| Extinguishing Media | Water spray, dry chemical, carbon dioxide, or appropriate foam.[4] | [4] |
Experimental Protocols
Protocol for Safe Handling in a Laboratory Setting
This protocol outlines the essential steps for the safe handling of chloromethylated polystyrene beads or powder in a research environment.
Objective: To minimize personal exposure and prevent contamination of the work area.
Materials:
-
Chloromethylated polystyrene
-
Appropriate laboratory glassware and equipment
-
Personal Protective Equipment (see Section 7)
-
Chemical fume hood
-
Waste disposal container
Procedure:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Don all required personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves).
-
Designate a specific area within the fume hood for handling the material.
-
Have a designated and properly labeled waste container ready for contaminated materials.
-
-
Handling:
-
Conduct all weighing and transfer operations within the chemical fume hood to minimize dust generation and inhalation.[4]
-
Use a scoop or spatula for transferring the solid material. Avoid pouring, which can create dust.
-
If dissolving or suspending the polymer in a solvent, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of chloromethylated polystyrene tightly closed when not in use.[4]
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated waste, including gloves and weighing paper, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[4]
-
Protocol for In Vitro Assessment of Skin Irritation (Adapted from OECD Guideline 439)
This protocol provides a framework for assessing the skin irritation potential of chloromethylated polystyrene using a reconstructed human epidermis (RhE) model.
Objective: To determine if chloromethylated polystyrene causes reversible skin damage.
Materials:
-
Chloromethylated polystyrene
-
Reconstructed human epidermis (RhE) tissue models
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or other suitable solvent for formazan extraction
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., PBS)
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
-
Spectrophotometer
Procedure:
-
Preparation of Test Material:
-
Prepare a suitable, well-characterized suspension of chloromethylated polystyrene in a vehicle that does not irritate the RhE tissue. The particle size distribution of the suspension should be determined.
-
-
Tissue Culture and Treatment:
-
Culture the RhE tissues according to the manufacturer's instructions.
-
Topically apply the chloromethylated polystyrene suspension, positive control, and negative control to the surface of the RhE tissues.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.
-
-
Post-Treatment:
-
After the exposure period, thoroughly rinse the tissues with PBS to remove the test material.
-
Transfer the tissues to fresh culture medium.
-
-
Viability Assay (MTT Assay):
-
Incubate the tissues with MTT solution for a specified time (e.g., 3 hours). Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extract the formazan from the tissues using isopropanol or another suitable solvent.
-
Measure the absorbance of the extracted formazan solution using a spectrophotometer at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment group relative to the negative control.
-
A substance is identified as a skin irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
-
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The following diagram illustrates the recommended PPE selection process.
Caption: Personal Protective Equipment (PPE) selection workflow for handling chloromethylated polystyrene.
Chemical Incompatibility
Chloromethylated polystyrene is stable under normal temperatures and pressures.[4] However, it is incompatible with certain substances.
References
- 1. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. ICSC 1043 - POLYSTYRENE [inchem.org]
An In-Depth Technical Guide to 1% and 2% DVB Crosslinked Polystyrene for Researchers, Scientists, and Drug Development Professionals
Introduction
Polystyrene resins crosslinked with divinylbenzene (DVB) are fundamental materials in a vast array of scientific applications, including solid-phase peptide synthesis (SPPS), ion exchange chromatography, and size exclusion chromatography. The degree of crosslinking, typically expressed as the percentage of DVB, is a critical parameter that dictates the physical and chemical properties of the resin, thereby influencing its performance in these applications. This technical guide provides a detailed comparison of two of the most commonly utilized crosslinking densities: 1% and 2% DVB. Understanding the nuanced differences between these two materials is paramount for optimizing experimental design, improving reaction kinetics, and ensuring the successful isolation and purification of target molecules.
This guide will delve into the quantitative differences in their physical properties, provide detailed experimental protocols for their characterization, and offer visual representations of their structural differences and the workflows for their analysis.
Comparative Analysis of 1% and 2% DVB Crosslinked Polystyrene
The percentage of DVB used during the polymerization of polystyrene beads has a profound impact on the resulting polymer network. A lower crosslinking percentage, such as 1% DVB, results in a more flexible and loosely bound network, whereas a higher percentage, like 2% DVB, creates a more rigid and tightly interconnected structure. These structural variations manifest in observable differences in swelling behavior, mechanical stability, and porosity.
Physical and Chemical Properties
The following tables summarize the key quantitative differences between 1% and 2% DVB crosslinked polystyrene resins. It is important to note that the presented values are compiled from various sources and may not be directly comparable due to differing experimental conditions. However, they serve to illustrate the general trends associated with the change in crosslinking density.
Table 1: Swelling Behavior in Common Solvents
| Solvent | 1% DVB Swelling Volume (mL/g) | 2% DVB Swelling Volume (mL/g) |
| Dichloromethane (DCM) | 4.0 - 6.0[1] | 2.0 - 4.0[1] |
| Toluene | ~8.5 | ~5.2 |
| Tetrahydrofuran (THF) | ~8.8 | ~5.6 |
| N,N-Dimethylformamide (DMF) | ~5.6 | ~3.2 |
| Acetonitrile (MeCN) | ~3.2 | ~1.9 |
| Methanol (MeOH) | ~1.6 | ~1.6 |
| Water | Insoluble | Insoluble |
Data compiled from multiple sources and should be considered as illustrative ranges.
Table 2: Mechanical and Porous Properties
| Property | 1% DVB Crosslinked Polystyrene | 2% DVB Crosslinked Polystyrene |
| Mechanical Stability | Lower | Higher |
| Compressive Modulus | Generally lower than 2% DVB | 1-2 GPa (for general polystyrene microspheres) |
| Pore Characteristics | ||
| Pore Size | Generally larger macropores | Generally smaller, more defined pores |
| Specific Surface Area (BET) | Typically lower | Can be up to 500 m²/g or higher depending on synthesis |
Direct comparative quantitative data for mechanical properties and specific surface area for 1% and 2% DVB resins from a single source is limited. The values presented are based on general trends and data from related polystyrene materials.
Experimental Protocols
To empower researchers to characterize and select the optimal resin for their specific needs, this section provides detailed methodologies for key experiments.
Determination of Swelling Ratio
Objective: To quantify the swelling behavior of the resin in various solvents.
Materials:
-
Dry 1% or 2% DVB crosslinked polystyrene resin
-
Graduated cylinder (10 mL or 25 mL)
-
Solvents of interest (e.g., DCM, DMF, THF, Toluene)
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Accurately weigh 1.0 g of the dry resin and transfer it to a graduated cylinder.
-
Record the initial dry volume of the resin.
-
Add a sufficient volume of the chosen solvent to the graduated cylinder to fully immerse the resin (e.g., 5-10 mL).
-
Gently agitate the mixture to ensure all beads are wetted. A vortex mixer can be used for a short duration.
-
Allow the resin to swell for a minimum of 1 hour at room temperature. For some solvent-resin combinations, reaching equilibrium may take longer.
-
After the swelling period, gently tap the graduated cylinder to settle the resin bed.
-
Record the final swollen volume of the resin.
-
Calculate the swelling ratio using the following formula: Swelling Ratio (mL/g) = (Final Swollen Volume (mL) - Initial Dry Volume (mL)) / Initial Dry Weight (g)
-
Repeat the measurement for each solvent of interest.
Measurement of Specific Surface Area and Pore Size Distribution by BET Analysis
Objective: To determine the surface area and pore characteristics of the resin, which are crucial for understanding its capacity for interaction and diffusion.
Materials:
-
Dry 1% or 2% DVB crosslinked polystyrene resin
-
BET surface area analyzer
-
Sample tubes for the BET analyzer
-
Nitrogen gas (high purity)
-
Liquid nitrogen
-
Degassing station
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the dry resin (typically 100-200 mg, but consult the instrument manual) into a clean, dry sample tube.
-
-
Degassing:
-
Attach the sample tube to the degassing station of the BET analyzer.
-
Degas the sample under vacuum at an elevated temperature (e.g., 80-120 °C) for several hours to remove any adsorbed moisture and other volatile impurities. The exact temperature and time will depend on the thermal stability of the resin.
-
-
Analysis:
-
Transfer the degassed sample tube to the analysis port of the BET instrument.
-
Immerse the sample tube in a dewar filled with liquid nitrogen.
-
Follow the instrument's software prompts to initiate the nitrogen adsorption-desorption analysis. The instrument will incrementally increase and then decrease the partial pressure of nitrogen gas in the sample tube and measure the amount of gas adsorbed at each step.
-
-
Data Interpretation:
-
The instrument software will use the Brunauer-Emmett-Teller (BET) equation to calculate the specific surface area from the adsorption data in the appropriate relative pressure range.
-
The pore size distribution can be determined from the desorption branch of the isotherm using models such as the Barrett-Joyner-Halenda (BJH) method.
-
Characterization of Mechanical Stability (Compressive Testing)
Objective: To assess the mechanical robustness of the resin beads, which is important for applications involving physical stress, such as packed bed chromatography.
Materials:
-
1% or 2% DVB crosslinked polystyrene resin beads
-
Microsphere compression tester or an Atomic Force Microscope (AFM) with a suitable probe
-
Microscope for bead selection and positioning
Procedure (using a microsphere compression tester):
-
Bead Selection:
-
Disperse a small amount of the resin beads onto a flat, rigid substrate.
-
Using a microscope, select an individual, representative bead for testing.
-
-
Compression Test:
-
Position the selected bead on the stage of the compression tester.
-
Bring the compression platen into contact with the top of the bead.
-
Apply a compressive load at a controlled displacement rate.
-
Record the load-displacement data until a desired deformation or fracture of the bead occurs.
-
-
Data Analysis:
-
From the load-displacement curve, the compressive strength (the maximum stress the bead can withstand before failure) and the compressive modulus (a measure of its stiffness) can be calculated. Hertzian contact mechanics models are often employed for spherical particles.
-
Visualizations
The following diagrams, generated using the DOT language, provide visual representations of the concepts discussed in this guide.
Figure 1: Chemical Structure of DVB-Crosslinked Polystyrene.
Figure 2: 1% vs. 2% DVB Crosslinking Effect on Polymer Network.
Figure 3: Experimental Workflow for Swelling Ratio Determination.
Figure 4: Experimental Workflow for BET Analysis.
Conclusion
The choice between 1% and 2% DVB crosslinked polystyrene is a critical decision that significantly impacts the outcome of various scientific procedures.
-
1% DVB crosslinked polystyrene offers higher swelling, which facilitates faster diffusion of reagents and is often preferred for solid-phase synthesis of small to medium-sized peptides where reaction kinetics are paramount. However, its lower mechanical stability may be a limitation in high-pressure applications.
-
2% DVB crosslinked polystyrene provides enhanced mechanical rigidity and a more defined pore structure, making it a robust choice for packed-bed chromatography and applications requiring greater physical durability. The lower swelling and more restricted diffusion may lead to slower reaction rates in solid-phase synthesis.
By understanding the fundamental differences outlined in this guide and employing the provided experimental protocols, researchers, scientists, and drug development professionals can make informed decisions in selecting the appropriate resin, ultimately leading to more efficient and successful experimental outcomes.
References
Synonyms and CAS number for (Chloromethyl)polystyrene
An In-depth Technical Guide to (Chloromethyl)polystyrene for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a foundational tool in modern chemistry and drug development. Widely known as Merrifield resin, its introduction revolutionized the synthesis of peptides and other complex molecules. This document details its fundamental properties, including synonyms and CAS numbers, and provides in-depth experimental protocols for its use.
Core Properties and Identification
This compound is a functionalized polymer that serves as a solid support in various chemical syntheses.[1][2][3] It consists of polystyrene cross-linked with divinylbenzene, where some of the phenyl rings are substituted with a chloromethyl group.[4][5] This chloromethyl group provides a reactive site for the covalent attachment of the first building block in a synthetic sequence.[6]
Table 1: Synonyms and CAS Numbers for this compound
| Synonym | CAS Number |
| Merrifield Resin | 55844-94-5[1][7][8][9][10][11] |
| Chloromethylated polystyrene | 55844-94-5[1][7][9] |
| Chloromethylated styrene/divinylbenzene copolymer | 55844-94-5[7][12] |
| Polystyrene, crosslinked with divinylbenzene, chloromethylated | 55844-94-5[7][12] |
| MERRIFIELD POLYMER | 9036-15-1[13] |
| Macroporous Chloromethylpolystyrene | 70024-51-0[14] |
Table 2: Typical Quantitative Specifications
| Parameter | Typical Values | Description |
| Substitution (Loading) | 0.4 - 2.5 mmol/g Cl- | The amount of reactive chloromethyl groups per gram of resin.[1][7][10][11] |
| Mesh Size | 100 - 200 mesh, 200 - 400 mesh | Particle size of the resin beads, influencing reaction kinetics and solvent flow.[1][7][10][11] |
| % Divinylbenzene (DVB) | 1% - 2% | Degree of cross-linking, which affects the swelling properties and mechanical stability of the resin beads.[1][10] |
Key Applications in Research and Drug Development
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, which earned him the Nobel Prize in Chemistry in 1984.[2][4][5] This methodology allows for the efficient, automated synthesis of peptides, which are crucial in drug discovery and development.[15]
Beyond peptide synthesis, this resin is utilized in:
-
Solid-phase synthesis of small organic molecules : Its use has been extended to the synthesis of various non-peptidic compounds.[16][17]
-
Ion-exchange resins : It serves as a precursor for the synthesis of anion-exchange resins.[1][2][18][19]
-
Catalyst support : Immobilizing catalysts on the polymer backbone facilitates their recovery and reuse.[3]
-
Drug delivery systems : Functionalized polystyrene can be used to control the release of therapeutic agents.[3][10]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the resin and its application in solid-phase peptide synthesis.
Synthesis of this compound Resin
Several methods exist for the preparation of chloromethylated polystyrene. One common laboratory-scale method involves the Friedel-Crafts alkylation of polystyrene.
Protocol for Chloromethylation of Polystyrene-Divinylbenzene Resin:
-
Swelling the Resin : Place 10 g of styrene-divinylbenzene resin in a flask with 50 mL of dichloromethane (CH₂Cl₂) and allow it to swell overnight with shaking.[9]
-
Reaction Setup : Cool the flask in an ice bath. Add 3 g of finely ground aluminum chloride (AlCl₃) to the flask. Attach an outlet tube with anhydrous calcium chloride to manage the evolving HCl gas.[9]
-
Reaction : Conduct the reaction for 7 hours with continuous stirring.[9]
-
Workup : After the reaction, filter the mixture and pour it into 50 mL of water to remove any unreacted AlCl₃. Filter the resin beads and wash them extensively with water.[9]
-
Purification : To remove residual AlCl₃ adducts, which may cause a brown discoloration, suspend the beads in 30 mL of 5% HCl solution and stir until they become white.[9]
-
Final Steps : Filter the beads, wash them with an excess of water, and then dry them.[9]
Caution: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Solid-Phase Peptide Synthesis (SPPS) using Merrifield Resin
The following protocols outline the key steps in SPPS.
Protocol for Attachment of the First Amino Acid (Cesium Salt Method):
-
Prepare the Cesium Salt : Dissolve the Boc-protected amino acid in methanol (5 mL/mmol) and add water (0.5 mL/mmol). Titrate the solution to a pH of 7.0 using a 20% aqueous solution of cesium carbonate. Evaporate the mixture to dryness. Add dimethylformamide (DMF) (2.5 mL/mmol) and evaporate to dryness at 45°C; repeat this DMF addition and evaporation step.[20]
-
Resin Swelling : In a reaction vessel, swell the Merrifield resin in DMF (6-8 mL per gram of resin).[20]
-
Coupling : Add the completely dry Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.[20]
-
Reaction : Shake the mixture at 50°C for 24 hours.[20]
-
Washing : Filter the resin and wash it thoroughly with DMF, followed by 50% (v/v) aqueous DMF, then 50% (v/v) aqueous methanol, and finally methanol.[20]
-
Drying : Dry the resin in a vacuum to a constant weight.[20]
General SPPS Cycle (Boc-Protection Strategy):
This cycle is repeated for the addition of each subsequent amino acid.
-
Deprotection : The N-terminal Boc protecting group is removed by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane.[21]
-
Neutralization : The resulting trifluoroacetate salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIPEA).[21]
-
Coupling : The next Boc-protected amino acid is activated (e.g., with dicyclohexylcarbodiimide - DCC) and added to the resin to form the peptide bond.[15]
-
Washing : After each step, the resin is thoroughly washed to remove excess reagents and byproducts.[22]
Protocol for Cleavage of the Peptide from the Resin (TFMSA Method):
-
Preparation : Ensure the peptide-resin is washed and thoroughly dried. Place the resin in a round-bottom flask with a stir bar.[7]
-
Scavenger Addition : For every 100 mg of peptide-resin, add 200 µL of thioanisole and 100 µL of ethanedithiol as scavengers.[7]
-
TFA Addition : Cool the flask in an ice bath and add 2 mL of trifluoroacetic acid (TFA) for every 100 mg of resin. Stir for 5 to 10 minutes.[7]
-
TFMSA Addition : While stirring vigorously in the ice bath, slowly add 100 µL of trifluoromethanesulfonic acid (TFMSA) for every 100 mg of resin to dissipate the heat generated.[14]
-
Cleavage Reaction : Allow the flask to warm to room temperature and continue stirring for 90 to 120 minutes.[14]
-
Peptide Precipitation : Filter the resin and wash it with a small amount of TFA. Combine the filtrates and add 8-10 times the volume of cold methyl t-butyl ether to precipitate the peptide. If necessary, store at 4°C overnight to facilitate precipitation.[7][14]
-
Peptide Collection : Filter the precipitated peptide using a fine sintered glass funnel and wash the crude peptide with cold ether to remove scavengers.[7][14]
Visualizing Workflows
The following diagrams illustrate key processes involving this compound.
Caption: Synthesis of this compound via Friedel-Crafts alkylation.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Merrifield resin.
References
- 1. US3872067A - Process for preparing chloromethylated polystyrene-divinylbenzene copolymer - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. web.itu.edu.tr [web.itu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. fiveable.me [fiveable.me]
- 16. Chloromethyl Polystyrene [rapp-polymere.com]
- 17. chimia.ch [chimia.ch]
- 18. rkwaters.com [rkwaters.com]
- 19. tandfonline.com [tandfonline.com]
- 20. peptide.com [peptide.com]
- 21. nobelprize.org [nobelprize.org]
- 22. bachem.com [bachem.com]
The Impact of Resin Mesh Size on Reaction Kinetics in Solid-Phase Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In solid-phase synthesis (SPS), particularly in the context of peptide and oligonucleotide synthesis, the physical characteristics of the solid support play a pivotal role in the efficiency and outcome of the chemical reactions. Among these characteristics, the resin bead size, often denoted by mesh number, is a critical parameter that directly influences reaction kinetics. This technical guide provides an in-depth exploration of the effect of mesh size on reaction kinetics in solid-phase synthesis. It consolidates quantitative data, details experimental methodologies for kinetic analysis, and presents visual representations of the underlying principles and experimental workflows. Understanding and optimizing resin mesh size is crucial for developing robust and efficient manufacturing processes for therapeutic molecules.
Introduction: The Role of the Solid Support
Solid-phase synthesis has become the cornerstone of modern peptide and oligonucleotide manufacturing.[1] The methodology relies on anchoring the growing molecular chain to an insoluble polymeric support, typically in the form of spherical beads.[2] This approach simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[3]
The resin beads are not merely an inert anchor; they constitute a microenvironment where the chemical reactions take place. Over 99% of the reactive sites are located within the interior of the bead.[4] Consequently, the diffusion of reagents from the bulk solution to these internal reactive sites is a crucial step in the overall reaction sequence. The physical properties of the resin, including its polymer composition, degree of cross-linking, and, most importantly, its particle size, govern this diffusion process and, therefore, the reaction kinetics.[4]
The Fundamental Principle: Diffusion Limitation
The rate of a chemical reaction in solid-phase synthesis is not solely determined by the intrinsic reactivity of the chemical species but is also heavily influenced by the rate of mass transport of reagents to the reactive sites within the resin beads. This phenomenon is known as diffusion limitation.
Smaller resin beads, corresponding to a higher mesh number, possess a larger surface area-to-volume ratio.[5] This increased surface area facilitates faster diffusion of reagents from the bulk solution into the core of the bead, leading to more rapid and complete chemical conversions.[5] Conversely, larger beads (lower mesh number) present a longer diffusion path for reagents to travel to reach the innermost reactive sites. This can result in slower reaction rates and, in some cases, incomplete reactions, leading to deletion sequences and other impurities.[2]
The relationship between bead size, diffusion, and reaction kinetics can be visualized as follows:
Figure 1: Diffusion Limitation in Different Mesh Size Resins. This diagram illustrates that smaller beads have a shorter diffusion path, leading to faster reaction kinetics.
Quantitative Data: Mesh Size and its Impact
While the qualitative effect of mesh size is well-established, obtaining direct, comparative quantitative data can be challenging as reaction kinetics are influenced by a multitude of factors including the specific peptide sequence, coupling reagents, solvent, and temperature. However, the available data consistently supports the principle of faster kinetics with smaller bead sizes.
Commonly used resin sizes in solid-phase peptide synthesis (SPPS) are 100-200 mesh and 200-400 mesh.[5] The relationship between mesh size and bead diameter is inversely proportional.
| Mesh Size (Tyler) | Bead Diameter (microns) | General Impact on Reaction Kinetics |
| 100-200 | 75-150 | Slower diffusion, potentially longer reaction times required for completion. A good balance between reaction kinetics and ease of handling (e.g., filtration).[5] |
| 200-400 | 35-75 | Faster diffusion, leading to shorter reaction times and more complete conversions. May lead to longer filtration times in some systems.[5] |
Table 1: Commonly Used Mesh Sizes in SPPS and Their General Effect on Reaction Kinetics.
The swelling of the resin is another critical factor that is intertwined with mesh size and affects diffusion rates. A higher degree of swelling creates larger pores within the polymer matrix, facilitating reagent access.[5]
| Resin Type | Cross-linking | Swelling Factor in DCM (mL/g) |
| Polystyrene | 1% DVB | 4 - 6 |
| Polystyrene | 2% DVB | 2 - 4 |
Table 2: Swelling Factors for Polystyrene Resins.[5] A higher swelling factor generally correlates with faster reaction kinetics.
While specific rate constants are highly dependent on the reaction being studied, studies have shown that most coupling reactions in SPPS with 1% cross-linked resins exhibit second-order kinetics with rate constants typically in the range of 0.5 to 8 L/(mol·s).[6] The variation within this range can be attributed to factors including the specific amino acids being coupled and the local environment within the resin, which is influenced by bead size and swelling.
Experimental Protocols for Kinetic Analysis
To quantitatively assess the effect of mesh size on reaction kinetics, well-defined experimental protocols are essential. The following outlines a general workflow for such an investigation using common analytical techniques.
Experimental Workflow
The overall process involves synthesizing a model peptide on resins of different mesh sizes while monitoring the reaction progress at each coupling step.
Figure 2: Experimental Workflow for Studying the Effect of Mesh Size. This diagram outlines the key steps in a comparative kinetic study.
Detailed Methodologies
Objective: To compare the coupling reaction kinetics of a model dipeptide on a 100-200 mesh and a 200-400 mesh polystyrene resin.
Materials:
-
Rink Amide resin (100-200 mesh, ~1.0 mmol/g loading)
-
Rink Amide resin (200-400 mesh, ~1.0 mmol/g loading)
-
Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Analytical instruments: HPLC, Mass Spectrometer, NMR Spectrometer (optional)
Protocol:
-
Resin Preparation:
-
Place an equal amount (e.g., 100 mg) of each resin (100-200 mesh and 200-400 mesh) into separate reaction vessels.
-
Swell the resins in DMF for 30 minutes.
-
-
Fmoc-Deprotection:
-
Treat both resins with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the Rink amide linker.
-
Wash the resins thoroughly with DMF.
-
-
Kinetic Monitoring of Coupling:
-
Prepare a solution of the first amino acid (e.g., Fmoc-Gly-OH) and the coupling reagent (e.g., HBTU) and base (e.g., DIPEA) in DMF.
-
Add the coupling solution to each reaction vessel simultaneously to initiate the reaction.
-
At specified time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), take a small aliquot of the resin from each vessel.
-
Quench the reaction in the aliquot immediately (e.g., by washing with a solvent that stops the reaction).
-
-
Sample Analysis (Choose one or more methods):
-
"Cleave and Analyze" via HPLC:
-
For each time point, cleave the peptide from the resin aliquot using a cleavage cocktail.
-
Analyze the cleaved product by HPLC to determine the ratio of unreacted starting material to the coupled product.
-
Plot the percentage of product formation over time for each mesh size.
-
-
On-Bead NMR:
-
If available, on-bead NMR can be used to monitor the reaction directly on the resin, providing real-time kinetic data without the need for cleavage at each time point.[4]
-
-
Qualitative Colorimetric Tests:
-
Perform a Kaiser test on small samples of the resin at different time points to qualitatively assess the presence of free amines. A faster disappearance of the blue color indicates faster reaction kinetics.
-
-
-
Data Analysis:
-
From the quantitative data (e.g., HPLC), calculate the initial reaction rates and the time required to reach >99% conversion for each mesh size.
-
Compare the results to determine the quantitative effect of mesh size on the reaction kinetics.
-
Conclusion and Recommendations
The mesh size of the resin is a fundamental parameter in solid-phase synthesis that has a direct and significant impact on reaction kinetics. The evidence overwhelmingly indicates that smaller bead sizes (higher mesh numbers) lead to faster and more complete reactions due to reduced diffusion limitations.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
For routine synthesis and applications where reaction time is not the primary constraint , 100-200 mesh resins offer a reliable and practical option with good handling characteristics.
-
For the synthesis of long or "difficult" peptides, or in high-throughput applications where speed is critical , 200-400 mesh resins are generally preferred to ensure high coupling efficiencies and minimize the formation of deletion impurities.
-
When optimizing a synthesis process , the mesh size should be considered as a key variable that can be adjusted to improve yield and purity.
-
It is crucial to consider the interplay between mesh size, resin swelling, and the specific chemical transformation being performed. The optimal choice of resin will depend on a holistic evaluation of these factors.
By carefully selecting the appropriate resin mesh size and understanding its impact on reaction kinetics, researchers can enhance the efficiency, robustness, and overall success of their solid-phase synthesis endeavors.
References
An In-depth Technical Guide to Para vs. Meta Isomers in Chloromethylstyrene and Their Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethylstyrene (CMS), also known as vinylbenzyl chloride (VBC), is a highly versatile bifunctional monomer critical to the synthesis of a wide array of functional polymers. Its unique structure, featuring both a polymerizable vinyl group and a reactive chloromethyl group, allows for its use as a foundational building block in materials science, organic synthesis, and drug development. CMS is typically supplied as a mixture of para and meta isomers, and the specific isomeric composition significantly influences the monomer's reactivity and the properties of the resulting polymers. This guide provides a detailed examination of the structural and electronic differences between p-CMS and m-CMS, their distinct effects on polymerization and functionalization, and their implications for various high-performance applications, including the development of ion-exchange resins, advanced coatings, and biomedical materials.
Physicochemical Properties of Chloromethylstyrene Isomers
The position of the chloromethyl group on the styrene ring directly impacts the electronic and steric environment of both the vinyl and the benzyl chloride moieties. This leads to distinct physical and chemical properties. While CMS is often used as a mixture of isomers, understanding the properties of the individual, pure isomers is crucial for applications requiring high precision and reproducibility.
Table 1: Comparison of Physical and Chemical Properties of para- and meta-Chloromethylstyrene
| Property | para-Chloromethylstyrene | meta-Chloromethylstyrene |
| CAS Number | 1592-20-7 | 1756-65-6 |
| Molecular Formula | C₉H₉Cl | C₉H₉Cl |
| Molecular Weight | 152.62 g/mol | 152.62 g/mol |
| Appearance | Colorless to light-yellow liquid | Colorless to light-yellow liquid |
| Boiling Point | 98-99 °C at 10 mmHg | 93-94 °C at 10 mmHg |
| Density | 1.083 g/mL at 25 °C | 1.081 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.562 | 1.560 |
| Reactivity | Generally higher reactivity of the chloromethyl group due to resonance stabilization of the carbocation intermediate. | Slightly lower reactivity of the chloromethyl group compared to the para isomer. |
Note: Data is compiled from various chemical supplier specifications and literature. Exact values may vary slightly.
Synthesis and Isomer Control
The synthesis of chloromethylstyrene can be achieved through several routes, with the most common being the chloromethylation of styrene or the chlorination of methylstyrene. The choice of method can influence the resulting isomer ratio.
Chloromethylation of Styrene
Direct chloromethylation of styrene is a common industrial method but often results in a mixture of meta and para isomers, with the meta isomer frequently being the major component. The reaction typically involves treating styrene with formaldehyde (or paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst.
Figure 1: General synthesis of chloromethylstyrene via Friedel-Crafts reaction.
Isomer-Specific Synthesis
Achieving a high purity of a single isomer, particularly p-CMS, often requires multi-step or more controlled synthetic strategies. These can include:
-
Gas-phase chlorination of p-methylstyrene: This method can produce high-purity p-CMS but often requires high temperatures (180-220°C).
-
Multi-step chemical synthesis: Routes starting from precursors like 1-(2-chloroethyl)-4-chloromethylbenzene and using elimination reactions can yield pure p-CMS under milder conditions.
Control over the isomer ratio is paramount as it dictates the final properties of polymers derived from CMS.
Differential Reactivity and Mechanistic Insights
The primary difference in the chemical behavior of p-CMS and m-CMS stems from the electronic effects of the vinyl and chloromethyl groups on the benzene ring.
Reactivity of the Chloromethyl Group
The chloromethyl group serves as a reactive site for nucleophilic substitution, enabling the grafting of various functional moieties onto a polymer backbone. The reactivity of this group is significantly higher in the para isomer than in the meta isomer.
This enhanced reactivity is due to the resonance stabilization of the benzylic carbocation intermediate formed during an SN1-type reaction. In p-CMS, the vinyl group is in conjugation with the developing positive charge at the benzylic position, allowing for effective delocalization of the charge across the entire molecule. In the meta isomer, this direct conjugation is absent, resulting in a less stable carbocation intermediate and consequently, a slower reaction rate.
Reactivity of the Vinyl Group (Polymerization)
Both isomers readily undergo free-radical polymerization. However, the electronic differences can subtly influence polymerization kinetics and copolymerization behavior. The para isomer, with its electron-donating vinyl group in conjugation with the electron-withdrawing chloromethyl group (via the ring), can exhibit different reactivity ratios (Q and e values) compared to the meta isomer when copolymerized with other monomers. This can affect the monomer sequence distribution and the overall microstructure of the resulting copolymer.
Figure 2: Logical relationship of structure to reactivity in CMS isomers.
Effects on Polymer Properties and Applications
The choice between a para-rich, meta-rich, or mixed-isomer CMS has profound consequences for the final application.
Table 2: Influence of Isomer Choice on Polymer Applications
| Application | Preferred Isomer | Rationale and Effects |
| Ion-Exchange Resins | Mixed Isomers or para | The high reactivity of p-CMS allows for rapid and efficient functionalization (e.g., amination) to create anion exchange sites. Mixed isomers provide a cost-effective route to achieving high functional group density. |
| Solid-Phase Peptide Synthesis (Merrifield Resins) | para | High reactivity is essential for the initial attachment of the first amino acid to the polymer support. The well-defined structure of p-CMS ensures uniform reaction sites, leading to higher yields and purity in peptide synthesis. |
| Advanced Coatings | Isomer-dependent | For applications requiring rapid cross-linking or grafting, p-CMS is preferred. For creating more randomly functionalized surfaces or when slower, more controlled reactions are needed, meta or mixed isomers may be used. |
| Biomedical Materials & Drug Delivery | para | The defined structure and higher reactivity of p-CMS are crucial for the controlled attachment of bioactive molecules, targeting ligands, or drugs to a polymer backbone, ensuring a well-defined and reproducible drug-conjugate system. |
| Photoresists & Electronics | para | The defined stereochemistry of polymers derived from p-CMS can lead to materials with more uniform properties, which is critical for high-resolution lithography and consistent electronic performance. |
Experimental Protocols
Protocol: Free-Radical Copolymerization of 4-Chloromethylstyrene with Styrene
This protocol describes a typical solution polymerization to produce a linear copolymer that can be subsequently functionalized.
Materials:
-
4-Chloromethylstyrene (4-CMS), inhibitor removed
-
Styrene, inhibitor removed
-
α,α'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of 4-CMS and styrene in anhydrous toluene. A typical concentration is 1-2 M total monomer.
-
Initiator Addition: Add AIBN as the initiator. A typical initiator concentration is 1 mol% with respect to the total monomer concentration.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70 ± 1 °C.
-
Reaction Monitoring: Allow the polymerization to proceed with stirring for 24-48 hours. The viscosity of the solution will increase as the reaction progresses.
-
Precipitation and Purification: After the desired time, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large excess of cold methanol (a non-solvent for the polymer) while stirring vigorously.
-
Collection: The copolymer will precipitate as a white solid. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected polymer several times with fresh methanol to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.
Protocol: Post-Polymerization Functionalization with an Amine
This protocol details the conversion of a poly(styrene-co-4-CMS) into an anion-exchange material via quaternization with a tertiary amine.
Materials:
-
Poly(styrene-co-4-CMS) copolymer
-
Trimethylamine (or other tertiary amine)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
Procedure:
-
Polymer Dissolution: Dissolve the synthesized poly(styrene-co-4-CMS) in an appropriate anhydrous solvent (e.g., DMF or THF) in a round-bottom flask to create a 5-10% (w/v) solution.
-
Amine Addition: Cool the solution in an ice bath. Add a stoichiometric excess (e.g., 3-5 equivalents relative to the chloromethyl groups) of the tertiary amine to the solution dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 40-50 °C. Stir the reaction for 24-48 hours under an inert atmosphere. The formation of a quaternary ammonium salt may cause the polymer to precipitate or the solution to become more viscous.
-
Precipitation: After the reaction is complete, cool the mixture and precipitate the functionalized polymer by pouring the solution into a large excess of a non-solvent like diethyl ether.
-
Purification: Collect the solid polymer by filtration. Wash it extensively with the non-solvent to remove excess amine and salts.
-
Drying: Dry the final aminated polymer under vacuum. The success of the reaction can be confirmed by FTIR (disappearance of the C-Cl stretch) and ¹H NMR (appearance of new peaks corresponding to the alkyl groups of the amine).
Figure 3: Experimental workflow for post-polymerization functionalization.
Conclusion
The seemingly subtle structural difference between para- and meta-chloromethylstyrene gives rise to significant variations in their chemical reactivity and, consequently, the properties of their derived polymers. The enhanced reactivity of the chloromethyl group in p-CMS, driven by resonance stabilization, makes it the isomer of choice for applications demanding rapid, high-yield functionalization, such as in solid-phase synthesis and the development of precisely structured biomedical materials. Conversely, mixtures of isomers provide a versatile and cost-effective platform for bulk applications like ion-exchange resins. For researchers and drug development professionals, a thorough understanding of these isomeric effects is not merely academic; it is a critical prerequisite for the rational design and synthesis of functional polymers with tailored properties for advanced and high-performance applications.
A Technical Guide to the Thermal Stability of Functionalized (Chloromethyl)polystyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of functionalized (chloromethyl)polystyrene, a class of polymers critical in various scientific and industrial applications, including solid-phase synthesis, catalysis, and drug delivery. Understanding the thermal properties of these materials is paramount for ensuring their stability, performance, and safety in high-temperature applications. This document details the experimental protocols for thermal analysis, presents quantitative data on the thermal decomposition of various functionalized polystyrene resins, and illustrates the key chemical pathways involved.
Introduction
This compound, often referred to as Merrifield resin, is a versatile polymer support that can be readily functionalized with a wide array of chemical moieties. This functionalization, however, can significantly impact the polymer's thermal stability. The introduction of different functional groups alters the bond energies within the polymer matrix and can introduce new degradation pathways. This guide explores these effects through a detailed examination of data obtained from common thermal analysis techniques.
Experimental Protocols
The primary techniques used to evaluate the thermal stability of functionalized this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and weight loss profiles of the polymer.
Typical Experimental Protocol:
-
Instrument: A thermogravimetric analyzer (e.g., Netzsch TG 209 F1 Libra, Shimadzu TGA-50H, Mettler-Toledo TGA/DSC 1).
-
Sample Preparation: A small amount of the dried polymer sample (typically 2-10 mg) is placed in an inert sample pan (e.g., alumina, platinum).
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation. A constant flow rate (e.g., 20-50 mL/min) is maintained.[1]
-
Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-900 °C) at a constant heating rate. Common heating rates are 10 °C/min or 20 °C/min.[1][2]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters such as the onset decomposition temperature (Tonset), the temperature at maximum decomposition rate (Tmax), and the residual weight at the final temperature are determined from the TGA and its derivative (DTG) curves.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and other thermal transitions.
Typical Experimental Protocol:
-
Instrument: A differential scanning calorimeter (e.g., Mettler Toledo DSC 1, Hitachi DSC220).
-
Sample Preparation: A small, weighed amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: The experiment is usually performed under a nitrogen atmosphere.
-
Heating Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the polymer. For example, the sample is heated from room temperature to a temperature above its expected Tg (e.g., 160 °C) at a heating rate of 10 °C/min, cooled back to room temperature, and then reheated at the same rate.[3]
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Quantitative Data on Thermal Stability
The thermal stability of functionalized this compound is highly dependent on the nature of the functional group. The following tables summarize key thermal properties for various functionalized polystyrene resins.
Table 1: Thermogravimetric Analysis (TGA) Data for Functionalized Polystyrene
| Functional Group | Onset Decomposition Temperature (°C) | Temperature at 50% Weight Loss (°C) | Residual Weight at 600°C (%) | Reference |
| Polystyrene (unfunctionalized) | ~375 | ~420 | < 5 | [1] |
| This compound | Decreases with increasing chloromethylation | - | - | [4] |
| Amino-functionalized (HCLPP-EDA) | ~250 (initial loss), >445 (main decomposition) | - | ~30 | [5] |
| Amino-functionalized (HCLPP-DETA) | ~250 (initial loss), >445 (main decomposition) | - | ~30 | [5] |
| Phthalimide-functionalized | - | - | - | [6] |
| Maleic anhydride-functionalized | - | ~450 | ~16 | [7] |
Note: Direct comparative data is limited due to variations in experimental conditions across different studies. The provided data gives a general indication of the thermal stability.
Table 2: Differential Scanning Calorimetry (DSC) Data for Functionalized Polystyrene
| Functional Group | Glass Transition Temperature (Tg) (°C) | Reference |
| Polystyrene (unfunctionalized) | ~100 | [8] |
| This compound Copolymers | 75 - 95 | [6] |
| Phthalimide-functionalized Copolymers | 140 - 150 | [6] |
| Amino-functionalized Copolymers | 120 - 130 | [6] |
Reaction and Degradation Pathways
The functionalization of this compound and its subsequent thermal degradation involve several key chemical transformations.
Functionalization of this compound
The chloromethyl group is a versatile handle for introducing a wide range of functionalities. A common example is the reaction with amines to introduce amino groups.
Caption: General workflow for the functionalization of this compound with an amine.
Thermal Degradation Pathway
The thermal degradation of polystyrene and its derivatives is a complex process involving radical chain reactions. The general mechanism includes initiation, propagation, and termination steps.
Caption: Generalized thermal degradation pathway for polystyrene.
The thermal degradation of polystyrene proceeds via a free-radical mechanism.[9] The process is initiated by the homolytic cleavage of covalent bonds at high temperatures, forming polymer radicals. These radicals can then undergo several propagation reactions, including "unzipping" to release monomer units (depropagation), and intra- or intermolecular chain transfer reactions, which lead to the formation of stable oligomeric fragments such as dimers and trimers. The process eventually terminates through the combination or disproportionation of radical species. The presence of functional groups can influence the initiation temperature and the relative rates of the different propagation steps. For instance, the C-Cl bond in this compound is weaker than the C-C and C-H bonds in the polystyrene backbone, which can lead to an earlier onset of degradation.
Conclusion
The thermal stability of functionalized this compound is a critical parameter that is significantly influenced by the nature of the appended functional groups. As demonstrated by TGA and DSC data, functionalization can either enhance or diminish the thermal stability of the parent polymer. A thorough understanding of the thermal behavior, as outlined in this guide, is essential for the effective design and application of these versatile materials in research and development. The provided experimental protocols and degradation pathways offer a foundational framework for scientists and engineers working with these important polymers.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND CHARACTERIZATION OF PRIMARY AMINE ??- FUNCTIONALIZED POLYSTYRENE (Conference) | OSTI.GOV [osti.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis, Characterization, and Kinetic Study of Functional Polystyre" by Fatih Dogan, İsmet Kaya et al. [scholarsmine.mst.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to Solid-Phase Peptide Synthesis Resins: Core Characteristics and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, underpinning significant advancements in biochemistry, drug discovery, and materials science.[1][2] The cornerstone of this powerful technique is the solid support, or resin, which serves as an anchor for the growing peptide chain, simplifying the purification process and enabling automation.[1][3][4] The judicious selection of a resin is paramount to the success of peptide synthesis, directly influencing yield, purity, and the C-terminal functionality of the final product.[3] This technical guide provides an in-depth exploration of the key characteristics of SPPS resins, complete with experimental protocols and comparative data to inform your selection process.
Core Principles of an Ideal SPPS Resin
An optimal resin for SPPS should exhibit a combination of physical and chemical properties that ensure efficient and high-fidelity peptide assembly. These core characteristics are crucial for reproducible and successful synthesis outcomes.
-
Chemical Stability: The resin must remain inert to the variety of reagents and reaction conditions employed throughout the synthesis cycles. This includes resistance to strong acids like trifluoroacetic acid (TFA) used in Boc-chemistry, bases such as piperidine for Fmoc-chemistry, and various coupling reagents and solvents.[3]
-
Mechanical Stability: The resin beads must be robust enough to withstand the mechanical stress of agitation, stirring, and filtration without fragmenting.[3] Resin breakage can lead to clogged filters and complicate the purification process.
-
Solvent Compatibility and Swelling: Effective swelling of the resin in the solvents used for synthesis (e.g., dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP)) is critical.[3][5] Proper swelling allows reagents to penetrate the polymer matrix, ensuring that the reactive sites within the beads are accessible for efficient coupling and deprotection steps.[3][4][5] Insufficient swelling can lead to incomplete reactions and promote peptide aggregation.[3][5]
-
Loading Capacity: This quantitative measure, typically expressed in millimoles per gram (mmol/g), defines the number of reactive sites available for the attachment of the first amino acid.[3][6] The ideal loading capacity is a balance between maximizing the yield of the peptide and minimizing steric hindrance and aggregation, which can be problematic with long or "difficult" sequences.[6][7]
-
Uniform Particle Size: A narrow particle size distribution is beneficial for consistent reaction kinetics and solvent flow, particularly in automated synthesizers.[5]
The Anatomy of an SPPS Resin: Core Matrix and Linker
SPPS resins are fundamentally composed of a core polymer matrix to which a linker molecule is attached. This linker serves as the covalent anchor for the nascent peptide chain and dictates the conditions under which the final peptide is cleaved.[8]
Core Polymer Matrices
The choice of the core matrix influences the resin's swelling properties, mechanical stability, and compatibility with different peptide sequences.
-
Polystyrene (PS): The most common and cost-effective core matrix, polystyrene is cross-linked with divinylbenzene (DVB).[1][3][9] The degree of cross-linking, typically 1-2%, affects the resin's mechanical stability and swelling characteristics.[3][6] While widely used, the hydrophobic nature of polystyrene can sometimes lead to the aggregation of hydrophobic peptides.[3]
-
Polyethylene Glycol (PEG) Grafted Polystyrene (PS-PEG): These resins, such as TentaGel® and NovaSyn® TG, feature PEG chains grafted onto a polystyrene core.[3][7] The PEG chains create a more hydrophilic environment, improving the solvation of the growing peptide chain and reducing aggregation, which is particularly advantageous for long or complex sequences.[3]
-
Polyamide: These resins offer an alternative to polystyrene, especially for challenging and long peptide sequences due to their high solvation properties.[3]
Linkers: The Gateway to Peptide Release
The linker is a bifunctional molecule that connects the peptide to the resin and determines both the C-terminal functionality of the cleaved peptide (acid or amide) and the specific cleavage conditions.[7][8]
Below is a diagram illustrating the general structure of a functionalized resin.
References
- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 2. youtube.com [youtube.com]
- 3. chempep.com [chempep.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Loading the First Amino Acid onto Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, remains a cornerstone of peptide and protein chemistry.[1][2] A critical initiation step in SPPS is the covalent attachment of the first N-protected amino acid to a solid support, most classically the Merrifield resin. This resin is a chloromethylated polystyrene crosslinked with 1-2% divinylbenzene.[3] The success of the entire peptide synthesis is highly dependent on the efficiency and integrity of this initial loading step. These application notes provide detailed protocols for the most common methods of loading the first amino acid onto Merrifield resin, ensuring a robust starting point for peptide synthesis.
The attachment of the C-terminal amino acid to the chloromethyl groups on the resin is typically achieved via a nucleophilic substitution reaction, forming a benzyl ester linkage.[1][2][4] Care must be taken to select a method that minimizes side reactions, such as racemization and the formation of quaternary ammonium salts.[4] This document outlines two reliable methods: the Cesium Salt Method and the Potassium Fluoride Method.
Experimental Protocols
Method 1: Cesium Salt Method (Gisin Method)
The Cesium Salt Method is a widely used and effective technique for attaching the first Boc-protected amino acid to Merrifield resin.[4][5] The use of cesium salts enhances the nucleophilicity of the carboxylate, facilitating the SN2 reaction with the benzylic chloride on the resin.[6]
Materials:
-
Boc-protected amino acid
-
Merrifield Resin (chloromethylated polystyrene)
-
Methanol (MeOH)
-
Water (H₂O)
-
20% aqueous Cesium Carbonate (Cs₂CO₃) solution
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Potassium Iodide (KI) (optional catalyst)
Procedure:
-
Preparation of the Boc-Amino Acid Cesium Salt:
-
Dissolve the Boc-amino acid in a mixture of methanol (e.g., 5 mL/mmol) and water (e.g., 0.5 mL/mmol).[3][5] Alternatively, ethanol can be used.[7]
-
Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.[3][5]
-
Evaporate the mixture to dryness under reduced pressure.
-
To ensure the salt is anhydrous, add DMF (e.g., 2.5 mL/mmol) and evaporate to dryness. This step should be repeated at least once.[3][5] The complete dryness of the cesium salt is crucial for obtaining satisfactory results.[3]
-
-
Resin Swelling and Amino Acid Attachment:
-
Swell the Merrifield resin in DMF (e.g., 6-8 mL per gram of resin) for at least one hour in a reaction vessel.[3][7] Some protocols suggest pre-swelling in DCM before washing with DMF.[7]
-
Add the dried Boc-amino acid cesium salt (typically 1.0 to 1.2 equivalents based on the resin's chlorine substitution) to the swollen resin.[3][7]
-
The reaction can be catalyzed by the addition of a catalytic amount of Potassium Iodide (KI) (e.g., 0.1 equivalents).[7]
-
Shake or agitate the mixture at an elevated temperature (e.g., 50°C) for 24 to 48 hours.[3][8]
-
-
Washing and Drying:
-
After the reaction is complete, filter the resin.
-
Wash the resin thoroughly with DMF (3 times).[7]
-
Subsequently, wash with a 1:1 mixture of DMF/water (3 times), followed by DMF (3 times), DCM (3 times), and finally methanol (3 times).[3][7]
-
Dry the resin in vacuo over a desiccant such as KOH or P₂O₅ to a constant weight.[3][7]
-
Method 2: Potassium Fluoride Method
An alternative to the cesium salt method involves the use of potassium fluoride to facilitate the esterification.
Materials:
-
Boc-protected amino acid
-
Merrifield Resin (chloromethylated polystyrene)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Fluoride (KF)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the Boc-amino acid (1.5 equivalents based on the resin's chlorine substitution) in DMF (e.g., 6 mL per gram of resin).[3]
-
Add the Merrifield resin (1 equivalent) to the solution.[3]
-
Add anhydrous potassium fluoride (3 equivalents based on the resin's chlorine substitution).[3]
-
-
Amino Acid Attachment:
-
Shake or agitate the mixture at 50°C for 24 hours.[3]
-
-
Washing and Drying:
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions for Loading the First Amino Acid on Merrifield Resin.
| Parameter | Cesium Salt Method | Potassium Fluoride Method |
| Boc-Amino Acid | 1.0 - 1.2 equivalents | 1.5 equivalents |
| Base | Cesium Carbonate (to pH 7.0) | Anhydrous Potassium Fluoride (3 equivalents) |
| Solvent | DMF | DMF |
| Temperature | 50 °C | 50 °C |
| Reaction Time | 24 - 48 hours | 24 hours |
| Catalyst (optional) | Potassium Iodide (0.1 eq.) | Not Applicable |
Mandatory Visualization
Caption: Workflow for the Cesium Salt Method of loading the first amino acid onto Merrifield resin.
References
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids on Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protected amino acids on Merrifield resin is a cornerstone of peptide chemistry, enabling the synthesis of a wide array of peptides for research, diagnostics, and therapeutic development. This methodology, pioneered by Nobel laureate R. Bruce Merrifield, relies on the temporary protection of the α-amino group with the acid-labile Boc group and semi-permanent benzyl-based side-chain protecting groups. The peptide is assembled stepwise while anchored to an insoluble polystyrene-based Merrifield resin, which facilitates the removal of excess reagents and byproducts by simple filtration and washing.
This document provides detailed application notes and experimental protocols for performing Boc-SPPS on Merrifield resin. It includes quantitative data on reaction efficiencies, step-by-step procedures for each stage of the synthesis, and visual workflows to guide the user through this robust and versatile peptide synthesis strategy.
Data Presentation
The following tables summarize quantitative data related to the efficiency of key steps in Boc-SPPS on Merrifield resin. This data is intended to provide a general expectation of yields and efficiencies; however, actual results may vary depending on the specific peptide sequence, reagents, and experimental conditions.
Table 1: Loading Efficiency of First Boc-Amino Acid on Merrifield Resin
The attachment of the first amino acid to the Merrifield resin is a critical step that determines the maximum possible yield of the synthesis. The cesium salt method and the potassium fluoride-mediated microwave-assisted method are common procedures for this esterification.
| Boc-Amino Acid | Loading Method | Reaction Time | Temperature (°C) | Loading Efficiency (%) |
| Boc-Ala-OH | Microwave (KF) | 5-6 min | N/A | 100.0 |
| Boc-Gly-OH | Microwave (KF) | 5-6 min | N/A | 97.5 |
| Boc-Leu-OH | Microwave (KF) | 5-6 min | N/A | 100.0 |
| Boc-Phg-OH | Microwave (KF) | 5-6 min | N/A | 98.8 |
| Boc-D-Phg-OH | Microwave (KF) | 5-6 min | N/A | 98.5 |
| Boc-Pro-OH | Microwave (KF) | 5-6 min | N/A | 97.0 |
| Various | Cesium Salt | 24 h | 50 | Satisfactory (General)[1] |
| Basic Amino Acids (e.g., Boc-Arg(Tos)-OH, Boc-His(Tos)-OH) | Cesium Salt | 24 h | 50 | Lower yields may be observed |
Table 2: Coupling Efficiency in Boc-SPPS
The efficiency of peptide bond formation is crucial for the synthesis of high-purity, full-length peptides. Incomplete coupling leads to the formation of deletion sequences, which can be difficult to separate from the target peptide. While a single coupling is often sufficient, sterically hindered amino acids or "difficult" sequences may require double coupling or the use of more potent coupling reagents.
| Coupling Scenario | Coupling Efficiency/Purity | Monitoring Method | Notes |
| Standard Coupling | >99% for completion | Kaiser (Ninhydrin) Test | A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.[2] |
| "Incomplete" Coupling | ≤99%[3] | Kaiser (Ninhydrin) Test | Recoupling is recommended.[3] |
| "Highly Incomplete" Coupling | ≤98%[3] | Kaiser (Ninhydrin) Test | Recoupling with a different activation strategy may be necessary.[3] |
| Difficult Sequence (with HCTU) | 85% Crude Peptide Purity | HPLC | Demonstrates the relative efficiency of the coupling reagent for a challenging sequence. |
| Difficult Sequence (with HBTU) | 82% Crude Peptide Purity | HPLC | Demonstrates the relative efficiency of the coupling reagent for a challenging sequence. |
| Difficult Sequence (with COMU) | 78% Crude Peptide Purity | HPLC | Demonstrates the relative efficiency of the coupling reagent for a challenging sequence. |
Table 3: Deprotection Efficiency of the Nα-Boc Group
Complete removal of the Boc group at each cycle is essential for the addition of the next amino acid. Incomplete deprotection results in the formation of deletion peptides. The standard reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (DCM).
| Deprotection Conditions | Deprotection Efficiency/Outcome | Notes |
| 50% TFA in DCM (5 min) | 93.9% average per cycle | Resulted in only 78% purity of the final tetrapeptide due to deletion sequences.[4] |
| 55% TFA in DCM (30 min) | Higher purity (avg. 9% higher than 100% TFA) | Better resin swelling and more complete Boc removal compared to 100% TFA.[5] |
| 100% TFA (5 min) | Lower purity | Insufficient resin swelling can lead to incomplete deprotection.[5] |
Table 4: Overall Yield and Crude Purity of Model Peptides
The final yield and purity of the synthesized peptide are dependent on the cumulative efficiency of all the preceding steps.
| Peptide | Synthesis Strategy | Overall Yield (%) | Crude Purity (%) |
| Leu-Enkephalin (YGGFL) | Boc-SPPS (N→C) | 60 | Not specified |
| Angiotensin II | Modified Fmoc-SPPS | Not specified | >90 |
| Angiotensin IV | Modified Fmoc-SPPS | Not specified | >90 |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides using Boc-protected amino acids on Merrifield resin.
Resin Preparation and Swelling
Proper swelling of the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to reagents.
-
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1-2% divinylbenzene cross-linked)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Sintered glass funnel or peptide synthesis vessel
-
-
Protocol:
-
Place the desired amount of Merrifield resin in a sintered glass funnel or a peptide synthesis vessel.
-
Add DCM to the resin until it is fully covered.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with occasional gentle agitation.
-
Drain the DCM by filtration.
-
Wash the resin three times with DMF to prepare for the attachment of the first amino acid.
-
Attachment of the First Boc-Amino Acid (Cesium Salt Method)
This method provides a reliable way to form the ester linkage between the C-terminal amino acid and the chloromethylated resin, minimizing racemization.
-
Materials:
-
Swollen Merrifield resin
-
Boc-protected amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
-
Protocol:
-
Dissolve the Boc-amino acid (1.2 equivalents relative to the resin substitution) in a minimal amount of MeOH.
-
Add a small amount of water and titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the resulting cesium salt twice with DMF to ensure it is anhydrous.
-
Add the dried Boc-amino acid cesium salt to the swollen Merrifield resin in DMF.
-
Heat the reaction mixture to 50°C and agitate for 12-24 hours.[1]
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash it thoroughly with DMF (3x), a 1:1 mixture of DMF and water (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum to a constant weight.
-
The SPPS Cycle: Deprotection, Neutralization, and Coupling
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropanol (IPA), peptide synthesis grade
-
Scavengers (e.g., dithiothreitol (DTE) or anisole, if synthesizing peptides containing Trp, Met, or Cys)
-
-
Protocol:
-
Wash the peptide-resin with DCM (3x).
-
Prepare a 50% (v/v) solution of TFA in DCM. If required, add 0.5% scavenger to this solution.
-
Add the TFA/DCM solution to the resin and agitate for 2-5 minutes (pre-wash).[6]
-
Drain the solution and add a fresh portion of the TFA/DCM solution.
-
Agitate the mixture for an additional 20-30 minutes at room temperature.[6]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[6]
-
This step deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.
-
Materials:
-
Deprotected peptide-resin
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Protocol:
-
Wash the deprotected peptide-resin with DCM (3x).
-
Prepare a 10% (v/v) solution of DIEA in DCM.
-
Add the DIEA/DCM solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the incoming Boc-amino acid.
-
Materials:
-
Neutralized peptide-resin
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade
-
N,N-Dimethylformamide (DMF) or a mixture of DCM/DMF
-
-
Protocol (using HBTU):
-
In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents relative to the resin substitution) and HBTU (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser (ninhydrin) test is a qualitative colorimetric assay used to detect the presence of free primary amines.
-
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Protocol:
-
Take a small sample of the resin beads (a few beads are sufficient) and place them in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions.
-
Heat the test tube to 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): A deep blue or purple color indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.[2]
-
-
Cleavage of the Peptide from the Resin and Removal of Side-Chain Protecting Groups
The final step involves the use of a strong acid to cleave the ester linkage between the peptide and the Merrifield resin and to simultaneously remove the benzyl-based side-chain protecting groups. Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA))
-
Scavengers (e.g., anisole, p-cresol, thioanisole, ethanedithiol (EDT))
-
Cold diethyl ether
-
Specialized HF cleavage apparatus (if using HF)
-
-
Protocol (Low-High HF Cleavage):
-
Low HF Step:
-
Place the dried peptide-resin in the reaction vessel of an HF apparatus.
-
Add scavengers (e.g., p-cresol and dimethyl sulfide (DMS)).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill a low concentration of HF in DMS (e.g., 1:3 v/v) into the vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Evaporate the HF and DMS under vacuum.
-
-
High HF Step:
-
To the resin from the previous step, add a scavenger (e.g., anisole).
-
Cool the vessel and distill anhydrous HF into it.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the resin with a small amount of TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether to remove scavengers and residual acid.
-
Dry the crude peptide under vacuum.
-
-
Visualizations
Overall Workflow of Boc-SPPS on Merrifield Resin
Caption: Workflow for Boc-Solid-Phase Peptide Synthesis on Merrifield Resin.
Chemical Reactions in the Boc-SPPS Cycle
Caption: Key chemical transformations in a single Boc-SPPS cycle.
Logical Flow for Troubleshooting Incomplete Coupling
Caption: Decision-making workflow for addressing incomplete coupling reactions.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
Application Notes and Protocols: Functionalization of (Chloromethyl)polystyrene with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)polystyrene, commonly known as Merrifield resin, is a foundational polymer support for solid-phase synthesis, particularly in peptide and oligonucleotide synthesis, as well as in the development of scavenger resins and polymer-bound catalysts.[1][2][3] The versatility of this resin stems from the reactivity of the chloromethyl group, which allows for straightforward functionalization with a variety of nucleophiles. Among these, amine nucleophiles are of paramount importance, leading to the formation of aminomethyl polystyrene resins. These resins serve as a versatile platform for the attachment of linkers, the synthesis of complex organic molecules, and the purification of reaction mixtures.[1][4]
This document provides detailed protocols for the functionalization of this compound with various amine nucleophiles, along with comparative data to guide researchers in selecting the optimal conditions for their specific applications.
Key Applications of Aminomethyl Polystyrene Resins:
-
Solid-Phase Peptide Synthesis (SPPS): As a starting support for the stepwise addition of amino acids.[2]
-
Solid-Phase Oligonucleotide Synthesis (SPOS): For the attachment of the first nucleoside.[4]
-
Scavenger Resins: To remove excess acidic or electrophilic reagents from solution-phase reactions.[1]
-
Catalyst Supports: For the immobilization of metal complexes or organocatalysts.[3]
-
Combinatorial Chemistry: In the generation of large libraries of compounds.
Comparative Data for Amine Functionalization
The efficiency of the amination reaction is influenced by the nature of the amine nucleophile, the solvent, temperature, and reaction time. The following table summarizes typical reaction conditions and resulting loading capacities for the functionalization of this compound with different amines.
| Amine Nucleophile | Reagents and Conditions | Typical Loading Capacity (mmol/g) | Reference Method |
| Ammonia (via Phthalimide) | 1. Potassium phthalimide, DMF, 80-100°C, 8-12 h2. Hydrazine hydrate, Ethanol, reflux, 12-24 h | 0.8 - 1.5 | Gabriel Synthesis |
| Dimethylamine | 50% aq. Dimethylamine, THF, 50°C, 12-18 h | 1.0 - 2.0 | Direct Amination |
| Tris(2-aminoethyl)amine | Tris(2-aminoethyl)amine, DMF, 60°C, 24 h | 0.7 - 1.2 | Direct Amination |
| Ethylenediamine | Ethylenediamine, DMF, RT, 12 h | 1.2 - 2.5 | Direct Amination |
| Piperazine | Piperazine, DMF, 80°C, 6 h | 1.0 - 1.8 | Direct Amination |
Note: Loading capacities can vary depending on the initial loading of the chloromethyl resin and the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Aminomethyl Polystyrene via the Gabriel Synthesis
This method is a reliable two-step procedure to introduce a primary amine group, minimizing side reactions such as over-alkylation.
Materials:
-
This compound resin (e.g., Merrifield resin, 1% DVB, 100-200 mesh, ~1.0 mmol/g Cl)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (65%)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
Procedure:
Step 1: Phthalimidomethylation
-
Swell the this compound resin (1.0 eq, based on Cl loading) in DMF for 1 hour in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add potassium phthalimide (2.0 eq) to the swollen resin.
-
Heat the reaction mixture to 80-100°C and stir for 8-12 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1 v/v) (3x), water (3x), MeOH (3x), and DCM (3x).
-
Dry the resulting phthalimidomethyl polystyrene resin under vacuum.
Step 2: Hydrazinolysis
-
Swell the dry phthalimidomethyl polystyrene resin in ethanol.
-
Add hydrazine hydrate (10 eq) to the suspension.
-
Reflux the mixture with stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resin and wash sequentially with hot ethanol (3x), water (3x), MeOH (3x), and DCM (3x).
-
Dry the aminomethyl polystyrene resin under vacuum.
Protocol 2: Direct Amination with a Primary or Secondary Amine (Example: Ethylenediamine)
This one-step method is simpler and often results in higher loading, though over-alkylation can be a concern with primary amines.
Materials:
-
This compound resin (e.g., Merrifield resin, 1% DVB, 100-200 mesh, ~1.0 mmol/g Cl)
-
Ethylenediamine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
Swell the this compound resin (1.0 eq, based on Cl loading) in DMF for 1 hour in a round-bottom flask with a magnetic stirrer.
-
In a separate flask, dissolve ethylenediamine (5-10 eq) in DMF.
-
Add the ethylenediamine solution to the swollen resin. If desired, add DIPEA (1.5 eq) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resin and wash sequentially with DMF (3x), water (3x), MeOH (3x), and DCM (3x).
-
Dry the resulting amino-functionalized resin under vacuum.
Determination of Amine Loading
A common method to quantify the amount of primary amine on the resin is the picric acid titration method.
Materials:
-
Dry aminomethyl polystyrene resin (~100 mg)
-
0.1 M Picric acid in DCM
-
DCM
-
DIPEA
-
Methanol
Procedure:
-
Accurately weigh a sample of the dry resin into a small fritted funnel.
-
Wash the resin with DCM (3x).
-
Add a solution of 0.1 M picric acid in DCM to the resin and agitate for 30 minutes.
-
Wash the resin with DCM to remove excess picric acid until the filtrate is colorless.
-
Elute the bound picrate with a 10% DIPEA in DCM solution (3x).
-
Combine the eluents and dilute to a known volume with methanol.
-
Measure the absorbance of the solution at 358 nm using a UV-Vis spectrophotometer.
-
Calculate the loading using a standard calibration curve for picric acid.
Visualizing the Workflow
The following diagrams illustrate the chemical transformations and the general experimental workflow.
Caption: Chemical pathways for amine functionalization.
Caption: General experimental workflow for amination.
References
Application Notes & Protocols: Synthesis of Polymer-Supported Catalysts from (Chloromethyl)polystyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various polymer-supported catalysts starting from (chloromethyl)polystyrene, also known as Merrifield's resin. The use of polymer supports for catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes, contributing to greener and more efficient chemical synthesis.[1][2][3]
This compound is a versatile starting material due to the reactivity of the chloromethyl group, which allows for the straightforward introduction of a wide range of functional groups and ligands.[4] This enables the immobilization of various catalytic species, including transition metals, organic molecules, and phase-transfer agents.
Overview of Synthetic Strategies
The fundamental approach to synthesizing polymer-supported catalysts from this compound involves the nucleophilic substitution of the chloride in the chloromethyl group. This allows for the covalent attachment of a ligand, which can then be complexed with a metal, or the direct quaternization to form phase-transfer catalysts.
General Synthetic Workflow
Caption: General workflow for synthesizing polymer-supported catalysts.
Application Note 1: Synthesis of a Polymer-Supported Palladium Catalyst for Cross-Coupling Reactions
Palladium catalysts immobilized on polymer supports are widely used for various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules. The polymer-supported catalyst offers the advantage of minimizing palladium contamination in the final product.
Experimental Protocol: Synthesis of a Polystyrene-Supported N-Heterocyclic Carbene (NHC)-Palladium Catalyst
This protocol describes the synthesis of a polymer-supported NHC-palladium complex, which is highly effective for Suzuki cross-coupling reactions.[6]
Step 1: Immobilization of Imidazole
-
Suspend this compound resin (1.0 g, ~1.0 mmol Cl/g) in a mixture of toluene and acetonitrile (1:1, 20 mL).
-
Add imidazole (10 mmol) to the suspension.
-
Heat the mixture at 50 °C for 60 hours with stirring.
-
After cooling to room temperature, filter the resin and wash sequentially with toluene, acetonitrile, ethanol, and diethyl ether.
-
Dry the resulting imidazole-functionalized resin under vacuum.
Step 2: Formation of the Palladium Complex
-
Suspend the imidazole-functionalized resin (1.0 g) in ethanol (20 mL).
-
Add a solution of palladium chloride (PdCl₂) (0.5 mmol) in ethanol (10 mL) to the suspension.
-
Stir the mixture at room temperature for 10 hours. The color of the beads will change, indicating complex formation.
-
Filter the resin, wash with ethanol to remove any unreacted palladium chloride, and then wash with diethyl ether.
-
Dry the final polymer-supported NHC-Pd catalyst under vacuum.
Reaction Scheme: NHC-Pd Catalyst Synthesis
Caption: Synthesis of a polystyrene-supported NHC-Pd catalyst.
Application Data: Suzuki Cross-Coupling of Aryl Halides with Phenylboronic Acid
The synthesized catalyst can be used in Suzuki cross-coupling reactions.
| Entry | Aryl Halide | Product Yield (%) | Recyclability (5 cycles) |
| 1 | Iodobenzene | 98 | >95% yield retention |
| 2 | Bromobenzene | 95 | >94% yield retention |
| 3 | 4-Iodotoluene | 97 | >96% yield retention |
| 4 | 4-Bromoanisole | 93 | >92% yield retention |
General Procedure for Suzuki Coupling:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the polymer-supported NHC-Pd catalyst (0.01 mmol Pd).
-
Add a mixture of DMF and water (4:1, 5 mL).
-
Heat the reaction mixture at 80 °C for the required time (typically 2-6 hours), monitoring by TLC.
-
After completion, cool the mixture, filter off the catalyst, and wash it with water and ethanol for reuse.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain the crude product, which can be further purified by column chromatography.
Application Note 2: Synthesis of a Polymer-Supported Phase-Transfer Catalyst
Polymer-supported phase-transfer catalysts (PTCs), often referred to as triphase catalysts, are advantageous for reactions involving immiscible reactants.[2] They facilitate the transfer of one reactant across the phase boundary to react with the other. The solid nature of the catalyst simplifies its removal from the reaction mixture.[2]
Experimental Protocol: Synthesis of a Polystyrene-Supported Quaternary Ammonium Salt
This protocol details the synthesis of a classic polymer-supported PTC by the quaternization of an amine.
Step 1: Amination of this compound
-
Swell this compound resin (1.0 g) in DMF (10 mL) for 30 minutes.
-
Add triethylamine (5 mmol) to the swollen resin.
-
Heat the mixture at 70 °C for 24 hours with stirring.
-
Cool the reaction mixture, filter the resin, and wash it thoroughly with DMF, methanol, and diethyl ether.
-
Dry the resulting polystyrene-supported quaternary ammonium salt under vacuum.
Logical Flow: PTC Synthesis and Application
Caption: Workflow for PTC synthesis and its application in a biphasic reaction.
Application Data: Williamson Ether Synthesis
The synthesized PTC can be employed in the Williamson ether synthesis between an alkyl halide and a phenoxide.
| Entry | Alkyl Halide | Phenol | Product Yield (%) |
| 1 | Benzyl bromide | Phenol | 92 |
| 2 | n-Butyl bromide | 4-Nitrophenol | 88 |
| 3 | Allyl bromide | 2-Naphthol | 95 |
General Procedure for Williamson Ether Synthesis:
-
To a solution of the phenol (1.0 mmol) in an aqueous solution of NaOH (5M, 2 mL), add the polymer-supported PTC (0.1 mmol).
-
Add a solution of the alkyl halide (1.2 mmol) in an organic solvent (e.g., toluene, 5 mL).
-
Stir the biphasic mixture vigorously at 60 °C until the reaction is complete (monitored by TLC).
-
After cooling, filter off the catalyst.
-
Separate the organic layer, wash with water, dry, and concentrate to yield the ether product.
Application Note 3: Synthesis of a Polymer-Supported Copper Catalyst for Oxidation Reactions
Immobilized copper catalysts are effective for a variety of oxidation reactions. The polymer support helps in preventing the leaching of the metal into the product and allows for easier handling of the catalyst.
Experimental Protocol: Synthesis of a Polystyrene-Supported Schiff Base-Copper Complex
This protocol outlines the preparation of a copper(II) catalyst supported on a Schiff base-functionalized polystyrene.
Step 1: Synthesis of Aldehydopolystyrene
-
Convert this compound to aldehydopolystyrene. This can be achieved through various methods, such as the Kornblum oxidation.
Step 2: Functionalization with an Amine
-
Suspend aldehydopolystyrene (1.0 g) in ethanol (20 mL).
-
Add an amino-functionalized ligand, for example, 2-aminothiophenol (1.2 mmol).
-
Reflux the mixture for 12 hours to form the Schiff base.
-
Cool, filter, and wash the resin with ethanol and diethyl ether. Dry under vacuum.
Step 3: Copper Complexation
-
Suspend the Schiff base-functionalized resin (1.0 g) in ethanol (20 mL).
-
Add a solution of copper(II) chloride (CuCl₂) (0.5 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the resin, wash with ethanol to remove unbound copper salts, and dry under vacuum to obtain the final catalyst.[1]
Quantitative Data for Catalyst Characterization
| Parameter | Value | Method |
| Ligand Loading (mmol/g) | 0.8 - 1.2 | Elemental Analysis (N, S) |
| Copper Loading (mmol/g) | 0.96 – 1.24 | Atomic Absorption Spectroscopy (AAS) |
Application Data: Oxidation of Styrene
The prepared catalyst can be used for the oxidation of styrene to benzaldehyde.
| Oxidant | Styrene Conversion (%) | Benzaldehyde Selectivity (%) |
| Hydrogen Peroxide | 85 | 92 |
| TBHP | 90 | 88 |
References
Application Notes and Protocols for (Chloromethyl)polystyrene as a Scavenger Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)polystyrene, commonly known as Merrifield resin, is a versatile polymer support widely utilized in solid-phase synthesis. Beyond its traditional role in peptide synthesis, its electrophilic chloromethyl groups make it an effective scavenger resin for the purification of reaction mixtures by removing excess nucleophilic reagents and byproducts. This process, often referred to as "catch-and-release" purification, simplifies downstream processing by replacing traditional aqueous workups and chromatography with simple filtration.
These application notes provide detailed protocols for the use of this compound as a scavenger for common nucleophiles encountered in organic synthesis, including phosphines and amines.
Principle of Scavenging
The purification strategy relies on the covalent capture of excess nucleophilic reagents (the "scavenging" step) by the electrophilic benzyl chloride moieties on the insoluble polystyrene backbone. The resin-bound impurities are then easily removed by filtration, leaving the desired product in the solution phase. The efficiency of this process is dependent on factors such as the loading of the resin, the solvent system, reaction temperature, and time. For less reactive nucleophiles, the addition of an activating agent, such as sodium iodide, can significantly enhance the scavenging rate by converting the benzyl chloride to a more reactive benzyl iodide in situ.
Scavenging of Tertiary Phosphines and Phosphine Oxides
Tertiary phosphines, such as triphenylphosphine (PPh₃), are common reagents in a variety of organic transformations, including the Wittig, Staudinger, and Mitsunobu reactions, as well as ligands in transition metal catalysis. A significant challenge in these reactions is the removal of the phosphine and its corresponding oxide (e.g., triphenylphosphine oxide, Ph₃PO) from the reaction mixture post-completion. This compound resin provides a simple and effective solution for this purification challenge.[1][2]
Quantitative Data Summary
| Target Molecule | Resin Loading (mmol Cl/g) | Equivalents of Resin (per equiv. of target) | Solvent | Additive | Temperature (°C) | Time (h) | Scavenging Efficiency (%) |
| Triphenylphosphine (PPh₃) | 4.38 | ~2.5 | Acetone | NaI (catalytic) | 25 | 12 | >95 |
| Triphenylphosphine (PPh₃) | 4.38 | ~2.5 | Acetone | NaI (catalytic) | 50 (reflux) | 3 | >95 |
| Triphenylphosphine Oxide (Ph₃PO) | 4.38 | ~2.5 | Acetone | NaI (catalytic) | 50 (reflux) | 3 | >95 |
Data compiled from Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin. Organic letters, 3(12), 1869–1871.[1][3]
Experimental Protocol: Scavenging of Triphenylphosphine and Triphenylphosphine Oxide
This protocol describes a general procedure for the removal of triphenylphosphine and its oxide from a reaction mixture.
Materials:
-
This compound resin (high loading, e.g., 2.0-4.5 mmol/g)
-
Sodium iodide (NaI)
-
Acetone (or other suitable polar aprotic solvent)
-
Reaction mixture containing triphenylphosphine and/or triphenylphosphine oxide
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
-
Filtration apparatus (e.g., fritted funnel)
Procedure:
-
Reaction Completion: Ensure the primary reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Resin Preparation: In a separate vessel, suspend the this compound resin in the reaction solvent (e.g., acetone) to swell the beads.
-
Scavenging Setup: To the crude reaction mixture, add the this compound resin (typically 2-3 equivalents relative to the phosphine/phosphine oxide to be scavenged).
-
Activation: Add a catalytic amount of sodium iodide (e.g., 0.1 equivalents relative to the chloromethyl groups on the resin).
-
Reaction: Stir the suspension at room temperature or elevate the temperature (e.g., reflux) to increase the rate of scavenging. Monitor the disappearance of the phosphine/phosphine oxide from the solution by TLC or GC.
-
Filtration: Once scavenging is complete, cool the mixture to room temperature and filter through a fritted funnel to separate the resin.
-
Washing: Wash the collected resin with fresh solvent to recover any entrained product.
-
Product Isolation: Combine the filtrate and washings. The resulting solution contains the purified product, which can be isolated by removal of the solvent under reduced pressure.
Visualizations
Caption: General mechanism of scavenger resin purification.
Caption: Experimental workflow for purification using a scavenger resin.
Scavenging of Amines
Excess nucleophilic amines (primary, secondary, and tertiary) are frequently used in organic synthesis and require removal during workup. This compound can effectively scavenge these amines through N-alkylation, forming resin-bound ammonium salts.
Quantitative Data Summary
While specific scavenging efficiency data is less commonly published for amines compared to phosphines, the reaction of chloromethylated polystyrene with amines is well-established. The efficiency is generally high, but reaction times can vary depending on the nucleophilicity and steric hindrance of the amine.
| Target Molecule Type | Resin Loading (mmol Cl/g) | Equivalents of Resin (per equiv. of amine) | Solvent | Temperature (°C) | Time (h) |
| Primary Amines | 1.0 - 4.0 | 2 - 4 | DMF, Dioxane, CH₂Cl₂ | 25 - 80 | 4 - 24 |
| Secondary Amines | 1.0 - 4.0 | 2 - 4 | DMF, Dioxane, CH₂Cl₂ | 25 - 80 | 6 - 48 |
| Tertiary Amines | 1.0 - 4.0 | 2 - 4 | DMF, Dioxane, CH₂Cl₂ | 50 - 100 | 12 - 72 |
Note: The conditions provided are general guidelines. Optimal conditions should be determined empirically for each specific application.
Experimental Protocol: Scavenging of Excess Amine
This protocol provides a general method for the removal of an excess primary, secondary, or tertiary amine from a reaction mixture.
Materials:
-
This compound resin (1-2% DVB, 1.0-4.0 mmol/g loading)
-
A suitable solvent that swells the resin (e.g., DMF, CH₂Cl₂, THF)
-
Reaction mixture containing the excess amine
-
Reaction vessel with magnetic stirrer and condenser (if heating)
-
Filtration apparatus
Procedure:
-
Reaction Completion: Confirm the primary reaction is complete.
-
Solvent Exchange (if necessary): If the reaction solvent does not adequately swell the polystyrene resin, concentrate the reaction mixture and redissolve it in a suitable solvent like DMF or CH₂Cl₂.
-
Add Scavenger Resin: Add this compound resin (2-4 equivalents based on the amount of excess amine) to the reaction mixture.
-
Reaction: Stir the suspension at room temperature. For less reactive or sterically hindered amines, heating may be required (e.g., 50-80 °C). The reaction progress can be monitored by checking for the disappearance of the free amine in the solution by TLC (staining with ninhydrin for primary/secondary amines) or LC-MS.
-
Filtration: After the scavenging is complete, cool the mixture to room temperature and filter to remove the resin.
-
Washing: Rinse the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washings. The purified product can be obtained by removing the solvent.
Scavenging of Thiols
While this compound can theoretically scavenge thiols through S-alkylation, this application is less common in the literature. The formation of a resin-bound thioether is feasible, but often, more specific thiol scavengers or resins functionalized with maleimide or other thiol-reactive groups are employed for more efficient and selective capture. For scavenging thiols, it is often more effective to first functionalize the this compound to a more thiol-reactive resin.
Troubleshooting and Considerations
-
Resin Swelling: Adequate swelling of the polystyrene beads is crucial for the accessibility of the chloromethyl groups. Solvents like CH₂Cl₂, THF, DMF, and dioxane are generally effective. Non-swelling solvents like methanol or water will result in very poor scavenging efficiency.
-
Reaction Rate: The rate of scavenging can be slow for less nucleophilic or sterically hindered substrates. Increasing the temperature and/or using a higher excess of the scavenger resin can improve the reaction rate. For scavenging phosphines, the addition of NaI is highly recommended.[1]
-
Monitoring: It is important to monitor the removal of the excess reagent from the solution phase to determine the endpoint of the scavenging process.
-
Loading Capacity: Be aware of the loading capacity (mmol/g) of the resin to ensure that a sufficient excess is used to drive the scavenging reaction to completion.
References
Williamson Ether Synthesis on (Chloromethyl)polystyrene Support: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an alcohol and an alkyl halide. When adapted to a solid-phase format using (chloromethyl)polystyrene, commonly known as Merrifield resin, it becomes a powerful tool for the immobilization of alcohols and phenols. This technique is pivotal in various applications, including the synthesis of compound libraries for drug discovery, the preparation of polymer-supported reagents and catalysts, and the construction of complex molecular architectures.
The solid-phase approach offers significant advantages over traditional solution-phase synthesis. The use of a polymeric support simplifies purification, as excess reagents and byproducts are easily removed by washing and filtration. This allows for the use of a large excess of reagents to drive reactions to completion, leading to high yields. Furthermore, the process is amenable to automation, which is highly beneficial for high-throughput synthesis.
This document provides detailed application notes and experimental protocols for performing the Williamson ether synthesis on a this compound support.
Reaction Mechanism and Principles
The Williamson ether synthesis on a solid support proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The reaction involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide ion. This nucleophile then attacks the electrophilic chloromethyl group on the polystyrene resin, displacing the chloride ion and forming a stable ether linkage.
Key Considerations:
-
Stereochemistry: As with all S(_N)2 reactions, the Williamson ether synthesis proceeds with an inversion of configuration if the electrophilic carbon is a stereocenter.
-
Steric Hindrance: The reaction is most efficient with primary and secondary alcohols. Tertiary alcohols are generally not suitable due to steric hindrance, which can lead to competing elimination reactions.
-
Leaving Group: The chloride on the this compound resin serves as a good leaving group for the S(_N)2 reaction.
-
Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are typically used to solvate the alkoxide and facilitate the reaction.[1][2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the alcohol. Common choices include sodium hydride (NaH), potassium hydride (KH), potassium tert-butoxide (KOtBu), and for phenols, weaker bases like potassium carbonate (K({2})CO({3})) or cesium carbonate (Cs({2})CO({3})) can be used.[1][3]
Data Presentation: Reaction Parameters and Yields
The efficiency of the Williamson ether synthesis on this compound is influenced by the choice of alcohol, base, solvent, and reaction conditions. The following table summarizes representative data for the immobilization of various alcohols on the solid support. Loading capacity is a measure of the amount of substrate attached to the resin and is typically expressed in millimoles per gram (mmol/g).
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Loading (mmol/g) | Yield (%) |
| Benzyl alcohol | NaH | THF/DMF | 60 | 24 | 0.8 - 1.2 | >90 |
| Phenol | K({2})CO({3}) | DMF | 80 | 18 | 0.7 - 1.1 | >85 |
| 4-Methoxyphenol | Cs({2})CO({3}) | Acetonitrile | RT | 6 | 0.9 - 1.3 | >95 |
| 1-Butanol | NaH | THF | 50 | 24 | 0.6 - 1.0 | ~80 |
| 2-Butanol | KOtBu | DMF | 70 | 48 | 0.4 - 0.7 | 50-70 |
| Cyclohexanol | NaH | DMF | 80 | 36 | 0.5 - 0.8 | ~75 |
Note: Yields are often determined after cleavage from the resin and are influenced by both the immobilization and cleavage steps. Loading capacity can be estimated by the difference in weight of the resin or determined by elemental analysis of chlorine content before and after the reaction.
Experimental Protocols
Protocol 1: General Procedure for Immobilization of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol describes a general method for the attachment of a primary alcohol to this compound resin using sodium hydride as the base.
Materials:
-
This compound (Merrifield resin), 1% DVB cross-linked, 100-200 mesh, loading ~1.0 mmol Cl/g
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel equipped with a frit and stopcock
-
Shaker or wrist-action shaker
Procedure:
-
Resin Swelling: Place 1.0 g of this compound resin in the synthesis vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent. Repeat the swelling process with 10 mL of DMF.
-
Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add 5 mL of anhydrous THF. Carefully add 3 equivalents of NaH (relative to the resin's chlorine loading). To this suspension, slowly add 3 equivalents of benzyl alcohol. Stir the mixture at room temperature for 30 minutes.
-
Ether Synthesis: Transfer the freshly prepared sodium benzoxide solution to the synthesis vessel containing the swollen resin. Add an additional 5 mL of anhydrous DMF to ensure the resin is fully submerged.
-
Reaction: Seal the vessel and place it on a shaker. Heat the reaction mixture to 60°C and shake for 24 hours.
-
Washing: After the reaction is complete, allow the vessel to cool to room temperature. Drain the reaction mixture. Wash the resin sequentially with the following solvents (3 x 10 mL each, with 5 minutes of agitation for each wash):
-
DMF
-
DMF/Water (1:1)
-
Water
-
Methanol
-
DCM
-
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: Immobilization of a Phenol using a Carbonate Base
This protocol is suitable for phenols, which are more acidic than aliphatic alcohols and can be deprotonated with a milder base.
Materials:
-
This compound (Merrifield resin)
-
Phenol
-
Potassium carbonate (K({2})CO({3})), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Other washing solvents as in Protocol 1
Procedure:
-
Resin Swelling: Swell the resin as described in Protocol 1.
-
Reaction Mixture: To the swollen resin in the synthesis vessel, add 3 equivalents of phenol and 5 equivalents of anhydrous K({2})CO({3}). Add 10 mL of anhydrous DMF.
-
Reaction: Seal the vessel and heat to 80°C with shaking for 18 hours.
-
Washing and Drying: Follow the washing and drying procedures as described in Protocol 1.
Analytical Characterization
Monitoring the progress and success of the solid-phase reaction is crucial. Several analytical techniques can be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for qualitatively monitoring the reaction. The disappearance of the C-Cl stretching vibration (around 690-710 cm
) from the chloromethylated polystyrene and the appearance of a C-O-C ether stretching band (typically in the region of 1050-1150 cm−1 ) indicate a successful reaction.[4][5][6][7][8]−1 -
Elemental Analysis: Quantitative determination of the chlorine content of the resin before and after the reaction can be used to calculate the loading of the alcohol onto the support.[9]
-
Cleavage and Product Analysis: The ether can be cleaved from the polystyrene support using strong acids like trifluoroacetic acid (TFA), hydrogen fluoride (HF), or trifluoromethanesulfonic acid (TFMSA).[1][10][11][12] The cleaved product can then be analyzed by standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.
Protocol 3: Cleavage of the Ether Linkage
This protocol describes a general method for cleaving the synthesized ether from the resin for analysis.
Materials:
-
Ether-functionalized polystyrene resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane, if acid-sensitive groups are present)
-
Cold diethyl ether
Procedure:
-
Swell the dried ether-functionalized resin in DCM (10 mL/g) for 30 minutes in a suitable reaction vessel.
-
Drain the DCM and add a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v). If necessary, add a scavenger (e.g., 2-5% triisopropylsilane).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated filtrate to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.
-
Analyze the crude product by NMR, GC-MS, or HPLC.
Visualizations
Caption: Experimental workflow for Williamson ether synthesis on a solid support.
Caption: SN2 mechanism of Williamson ether synthesis on a polystyrene support.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
Application Notes and Protocols for Ligand Immobilization on Chloromethylated Polystyrene in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of various ligands onto chloromethylated polystyrene beads for catalytic applications. The use of polystyrene as a solid support facilitates catalyst recovery and reuse, a crucial aspect in sustainable chemical synthesis and drug development processes.[1][2]
Application Notes
Chloromethylated polystyrene, also known as Merrifield resin, serves as a versatile platform for anchoring a wide range of catalytic species, including organocatalysts, metal complexes, and enzymes.[2][3] The ease of functionalization of the chloromethyl group allows for the covalent attachment of ligands containing nucleophilic groups such as amines, alcohols, and thiols.
Key Applications in Catalysis
The application of polystyrene-supported catalysts is extensive. Below are some prominent examples with relevant performance data.
-
Cross-Coupling Reactions: Polystyrene-immobilized ligands are widely used to chelate transition metals for various cross-coupling reactions. For instance, a polymeric ligand synthesized from chloromethylated polystyrene and N,N-dimethylethylenediamine was used to support a copper catalyst for the Sonogashira cross-coupling of phenylacetylene with aryl iodides, affording biarylacetylenes in good yields (66%–85%).[1]
-
Condensation Reactions: Organocatalysts immobilized on polystyrene have shown high efficiency in condensation reactions. For example, a polystyrene-supported poly(propylene imine) dendrimer catalyst (0.5 mol%) has been used for Knoevenagel condensations, yielding α,β-unsaturated nitriles in excellent yields (98%–100%) in ethanol at room temperature. This catalyst could be recovered by simple filtration and reused up to eight times without a significant loss of activity.[1]
-
Asymmetric Catalysis: Chiral ligands immobilized on polystyrene are instrumental in asymmetric synthesis. Polystyrene-supported imidazolidinone catalysts have been successfully employed in the asymmetric α-alkylation of propanal.[1] Similarly, a polystyrene-immobilized fluorinated organocatalyst has been used for the enantioselective Michael addition of aldehydes to nitroalkenes.[1]
-
Oxidation Reactions: Metal complexes immobilized on functionalized polystyrene have been utilized as catalysts for oxidation reactions. For example, vanadium Schiff base complexes immobilized on chloromethylated polystyrene have been shown to catalyze the oxidation of cyclopentanone with high conversion and selectivity.[4]
-
CO2 Conversion: Bifunctional catalysts prepared from azidomethyl polystyrene have been tested in the coupling reaction of CO2 and 1,2-epoxyhexane to synthesize cyclic carbonates under mild conditions (45 °C).[1]
Quantitative Data Summary
The following tables summarize the performance of various catalysts immobilized on chloromethylated polystyrene for different applications.
Table 1: Performance of Polystyrene-Supported Catalysts in Cross-Coupling and Condensation Reactions.
| Catalyst System | Reaction Type | Substrates | Product Yield | Reusability |
| Polystyrene-N,N-dimethylethylenediamine-Cu | Sonogashira Coupling | Phenylacetylene, Aryl iodides | 66-85% | Not specified |
| Polystyrene-supported poly(propylene imine) dendrimer | Knoevenagel Condensation | Various aldehydes and nitriles | 98-100% | Up to 8 times |
Table 2: Performance of Polystyrene-Supported Organocatalysts in Asymmetric Synthesis.
| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Product Yield |
| Polystyrene-supported imidazolidinone | Asymmetric α-alkylation | Propanal, Benzodithiolylium tetrafluoroborate | Not specified | Good |
| Polystyrene-supported fluorinated organocatalyst | Enantioselective Michael Addition | Aldehydes, Nitroalkenes | Up to 99% | Up to 98% |
Experimental Protocols
This section provides detailed protocols for the preparation of chloromethylated polystyrene, immobilization of a generic amine-containing ligand, and a typical catalytic reaction.
Protocol 1: Chloromethylation of Polystyrene Beads
This protocol describes a common method for introducing chloromethyl groups onto crosslinked polystyrene beads.[5]
Materials:
-
Styrene-divinylbenzene copolymer beads
-
Dichloromethane (CH2Cl2)
-
Aluminum chloride (AlCl3), finely ground
-
Ice bath
-
Anhydrous calcium chloride drying tube
-
Water
-
Methanol
Procedure:
-
Swell the polystyrene beads (e.g., 10 g) in dichloromethane (50 mL) in a round-bottom flask overnight with gentle shaking.
-
Cool the flask in an ice bath.
-
Carefully add finely ground aluminum chloride (3 g) to the stirred suspension.
-
Fit the flask with a drying tube containing anhydrous calcium chloride to allow for the evolution of HCl gas.
-
Continue the reaction with stirring for approximately 7 hours at 0-5°C. The reaction time can be optimized to achieve the desired degree of chloromethylation.
-
Quench the reaction by slowly pouring the mixture into 50 mL of cold water to decompose the excess AlCl3.
-
Filter the beads and wash them thoroughly with excess water, followed by methanol.
-
Dry the chloromethylated polystyrene beads under vacuum.
Protocol 2: Immobilization of an Amine-Containing Ligand
This protocol provides a general procedure for the covalent attachment of a ligand with a primary or secondary amine functionality to chloromethylated polystyrene.
Materials:
-
Chloromethylated polystyrene beads
-
Amine-containing ligand
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N) or another non-nucleophilic base
-
Methanol
-
Dichloromethane
Procedure:
-
Swell the chloromethylated polystyrene beads (1 g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Dissolve the amine-containing ligand (e.g., 2-5 equivalents relative to the chlorine content of the resin) in DMF.
-
Add the ligand solution to the swollen beads.
-
Add a non-nucleophilic base such as triethylamine (2-5 equivalents) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to cool to room temperature.
-
Filter the functionalized beads and wash them sequentially with DMF, dichloromethane, and methanol to remove unreacted reagents and byproducts.
-
Dry the ligand-immobilized polystyrene beads under vacuum.
Protocol 3: General Procedure for a Catalytic Reaction
This protocol outlines a general workflow for using the immobilized catalyst in a batch reaction.
Materials:
-
Ligand-immobilized polystyrene catalyst
-
Substrate A
-
Reagent B
-
Appropriate solvent
-
Inert gas supply (if required)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Add the ligand-immobilized polystyrene catalyst to the reaction vessel.
-
Add the solvent, followed by substrate A and reagent B.
-
If the reaction is air or moisture sensitive, purge the vessel with an inert gas.
-
Stir the reaction mixture at the desired temperature for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by simple filtration.
-
Wash the recovered catalyst with the reaction solvent and then with other appropriate solvents to remove any adsorbed products or byproducts.
-
Dry the catalyst under vacuum for reuse.
-
Isolate the product from the filtrate by standard workup procedures (e.g., extraction, crystallization, or chromatography).
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for preparing and using a polystyrene-supported catalyst.
Caption: Schematic of ligand immobilization on chloromethylated polystyrene.
Caption: A simplified catalytic cycle for a cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Convenient Preparation of Functionalised Polymer-Based Resins via an Economical Preparation of Chloromethylated Polystyrene Resins (Merrifield Type) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. web.itu.edu.tr [web.itu.edu.tr]
Application Notes and Protocols for Solid-Phase Organic Synthesis on Merrifield Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has revolutionized the synthesis of peptides and other organic molecules.[1][2] The core principle of this methodology lies in the covalent attachment of the growing peptide chain to an insoluble solid support, the Merrifield resin, which is typically a chloromethylated polystyrene resin.[1][2][3] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing, while the desired product remains bound to the resin.[3][4] This document provides a detailed, step-by-step procedure for performing solid-phase organic synthesis on Merrifield resin, focusing on the widely used Boc/Bzl protection strategy.
Core Principles:
The synthesis on Merrifield resin follows a cyclical process of deprotection and coupling reactions to elongate the peptide chain from the C-terminus to the N-terminus.[5] The C-terminal amino acid is first anchored to the resin.[1][2] Subsequently, each cycle involves the removal of the N-terminal protecting group (deprotection) of the resin-bound amino acid, followed by the coupling of the next protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed.[3][6]
Experimental Protocols
This section outlines the detailed methodologies for the key stages of solid-phase peptide synthesis on Merrifield resin.
1. Resin Preparation and Loading of the First Amino Acid
The initial step involves swelling the Merrifield resin in a suitable solvent and then attaching the first N-α-protected amino acid. The loading of the first amino acid to the chloromethylated resin is a critical step that determines the maximum theoretical yield of the synthesis.
-
Materials:
-
Merrifield resin (polystyrene cross-linked with divinylbenzene, chloromethylated)
-
N-α-Boc-protected amino acid
-
Cesium carbonate (Cs₂CO₃) or Potassium Fluoride (KF)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Dioxane
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
-
Procedure (Cesium Salt Method): [7][8][9]
-
Dissolve the N-α-Boc-amino acid (1.5 equivalents based on the resin's chlorine substitution) in ethanol.[8]
-
Add water and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[9]
-
Evaporate the mixture to dryness. To ensure the cesium salt is anhydrous, add DMF or dioxane and evaporate to dryness again; repeat this step.[8][9]
-
Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for at least 30 minutes in a reaction vessel.[7]
-
Add the dried Boc-amino acid cesium salt to the swollen resin.[7]
-
Shake the mixture at 50°C for 24 hours to facilitate the esterification reaction.[7]
-
After the reaction, filter the resin and wash it thoroughly with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol to remove any unreacted starting materials and byproducts.[7]
-
Dry the resin under vacuum to a constant weight.[7]
-
2. Peptide Chain Elongation Cycle
This cyclical process consists of two main steps: N-α-Boc deprotection and coupling of the next amino acid.
-
A. N-α-Boc Deprotection:
-
Materials:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
-
Procedure:
-
Swell the aminoacyl-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[10]
-
Filter the resin and wash it with DCM to remove the cleaved Boc group and excess TFA.
-
Neutralize the resulting trifluoroacetate salt of the free amine by washing the resin with a 5-10% solution of DIEA in DCM until the washings are neutral.[10]
-
Wash the resin again with DCM to remove excess base.
-
-
-
B. Coupling of the Next Amino Acid:
-
Materials:
-
N-α-Boc-protected amino acid
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) as a coupling agent
-
N-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) as a coupling additive (optional, to suppress racemization)
-
DMF or DCM
-
-
Procedure:
-
In a separate vessel, dissolve the N-α-Boc-amino acid (2-4 equivalents relative to the resin loading) and HOBt (if used) in DMF or DCM.
-
Add the coupling agent (DCC or DIC, equivalent to the amino acid) to the amino acid solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin from the previous step.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed.[4] A negative test (beads remain yellow) indicates a complete reaction.
-
After the coupling is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
-
3. Cleavage of the Peptide from the Resin
The final step is to cleave the synthesized peptide from the solid support and simultaneously remove the side-chain protecting groups. For Merrifield resins, this typically requires strong acidic conditions.
-
Materials:
-
Procedure (HF Cleavage):
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated HF apparatus.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers (e.g., a mixture of p-cresol and p-thiocresol).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill a measured amount of anhydrous HF into the reaction vessel.[12]
-
Stir the mixture at 0°C for 1-2 hours.[12]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.[11]
-
Add cold diethyl ether to the residue to precipitate the crude peptide.[11]
-
Filter the resin and the precipitated peptide.
-
Wash the peptide with more cold diethyl ether to remove the scavengers.[12]
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize to obtain the final product.[11]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters used in solid-phase peptide synthesis on Merrifield resin. These values can be optimized depending on the specific peptide sequence and scale of the synthesis.
| Parameter | Typical Value/Range | Reference |
| Resin Loading | ||
| Initial Resin Substitution | 0.5 - 1.5 mmol/g | [4] |
| First Amino Acid Loading | 0.4 - 1.0 mmol/g | [7] |
| Reagent Excess (per cycle) | ||
| Boc-Amino Acid | 2 - 4 equivalents | [9] |
| Coupling Agent (DCC/DIC) | 2 - 4 equivalents | [13] |
| HOBt/HOAt | 2 - 4 equivalents | [7] |
| Reaction Times | ||
| First Amino Acid Loading | 24 hours | [7][9] |
| Boc Deprotection (TFA) | 30 minutes | [10] |
| Coupling Reaction | 1 - 2 hours | [7][12] |
| HF Cleavage | 1 - 2 hours | [7][12] |
| Solvent Volumes | ||
| Resin Swelling | 6 - 8 mL/g of resin | [7] |
| Washing Steps | 10 mL/g of resin | [4] |
Visualizations
Workflow for Solid-Phase Peptide Synthesis on Merrifield Resin
Caption: Workflow of solid-phase peptide synthesis on Merrifield resin.
Logical Relationship of SPPS Steps
Caption: Logical flow of the main stages in solid-phase peptide synthesis.
References
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 5. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 6. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. spcmc.ac.in [spcmc.ac.in]
Application Notes and Protocols for Peptide Cleavage from Merrifield Resin using HF and TFMSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cleavage of a synthesized peptide from the solid support is a critical final step in solid-phase peptide synthesis (SPPS) using Merrifield resin. This process involves the use of strong acids to break the ester linkage between the C-terminal amino acid and the resin, as well as to remove the side-chain protecting groups from the amino acids. The two most common reagents for this purpose in Boc-based SPPS are hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA).[1][2]
The choice between HF and TFMSA depends on several factors, including the amino acid composition of the peptide, the protecting groups used, and the available laboratory equipment. While HF is a highly effective and widely used reagent, its extreme toxicity and corrosiveness necessitate a specialized, HF-resistant apparatus.[3][4] TFMSA presents a viable alternative that can be used in standard laboratory glassware, though it has its own set of considerations regarding safety and cleavage efficiency.[1][2]
These application notes provide a comprehensive overview of both HF and TFMSA cleavage methods, including detailed experimental protocols, a comparison of their performance, and guidance on selecting the appropriate method for a given peptide.
Method Selection: HF vs. TFMSA
Choosing the appropriate cleavage reagent is crucial for maximizing peptide yield and purity.[4] The following table summarizes the key characteristics of HF and TFMSA to aid in this decision.
| Feature | Hydrogen Fluoride (HF) | Trifluoromethanesulfonic Acid (TFMSA) |
| Cleavage Efficiency | Generally very high for most protecting groups. | Effective for many protecting groups, but may be less efficient for some, such as Arg(Tos) and Cys(MeBzl).[2][4] |
| Apparatus | Requires a specialized, expensive, and HF-resistant apparatus (e.g., made of Teflon or Kel-F).[3] | Can be used in standard laboratory glassware.[1] |
| Safety | Extremely toxic and corrosive; requires stringent safety protocols and a dedicated fume hood.[5] | Extremely corrosive; requires careful handling, but is generally considered less hazardous than HF.[6] |
| Side Reactions | Can promote side reactions such as alkylation of sensitive residues (Trp, Met, Tyr) and aspartimide formation if not properly controlled with scavengers and low temperatures.[5] | Can also lead to side reactions; cleaved peptides are more susceptible to salt and scavenger association, often requiring additional purification steps.[1][2] |
| Versatility | Considered the most versatile and robust method for a wide variety of peptides synthesized using Boc-based chemistry. | A good alternative when an HF apparatus is not available, but may not be suitable for all peptides. |
Scavengers in Peptide Cleavage
During acid-mediated cleavage, protecting groups are removed as reactive carbocations. These cations can re-attach to the peptide at nucleophilic residues such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products. Scavengers are added to the cleavage cocktail to trap these reactive species.[5] The choice and concentration of scavengers are critical for obtaining a high-purity peptide.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Anisole | Trp, Tyr | 5-10% (v/v) | Commonly used to prevent alkylation of the indole ring of tryptophan and the phenol ring of tyrosine.[2] |
| p-Cresol | Trp, Tyr | 5-10% (v/v) | An alternative to anisole with similar scavenging properties. |
| Thioanisole | Trp, Cys | 5-10% (v/v) | Effective for scavenging cations and can also aid in the deprotection of Arg(Tos). Should be used with caution as it can cause side reactions with tryptophan. |
| Dimethyl Sulfide (DMS) | Met | 5-10% (v/v) | Used to prevent the alkylation of the methionine thioether. Also used as a solvent in "low HF" procedures.[2] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 1-5% (v/v) | A thiol scavenger that is particularly effective in preventing disulfide bond formation and removing the formyl protecting group from Trp(For).[2] |
| Indole | Trp | 1-2% (w/v) | Specifically used to protect tryptophan from modification. |
Quantitative Data Summary
The following tables provide an illustrative comparison of the expected outcomes for HF and TFMSA cleavage under optimized conditions. It is important to note that actual yields and purity are highly dependent on the specific peptide sequence, the efficiency of the synthesis, and the precise execution of the cleavage protocol. The data presented here are representative values based on literature and practical experience.
Table 1: Comparison of Cleavage Efficiency and Purity
| Parameter | HF Cleavage | TFMSA Cleavage |
| Typical Crude Peptide Yield | 70-95% | 60-90% |
| Typical Crude Peptide Purity | 50-85% | 40-80% |
Disclaimer: The values in this table are estimates and can vary significantly based on the peptide sequence and synthesis quality.
Table 2: Common Side Reactions and Their Estimated Occurrence
| Side Reaction | HF Cleavage | TFMSA Cleavage | Mitigation Strategies |
| Alkylation of Trp | 1-10% | 1-15% | Use of scavengers like anisole, p-cresol, or indole. |
| Aspartimide Formation | 1-5% | 1-5% | Perform cleavage at low temperatures (0-5 °C). |
| Oxidation of Met | <5% | <5% | Use of scavengers like DMS; synthesize with Met(O) and reduce during cleavage. |
| Incomplete Arg(Tos) Deprotection | <1% | 5-20% | Use of thioanisole in the cleavage cocktail; longer reaction times.[2] |
| Incomplete Cys(MeBzl) Deprotection | <2% | 5-15% | Use of "low-high" HF or TFMSA procedures with thiol scavengers.[2] |
Disclaimer: The percentages are illustrative and intended for comparative purposes. The actual extent of side reactions is highly sequence-dependent.
Experimental Protocols
Safety Precautions:
-
Hydrogen Fluoride (HF): HF is extremely toxic and corrosive. It can cause severe burns that may not be immediately painful. Always work in a dedicated, well-ventilated fume hood with an HF-compatible scrubber. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and thick neoprene or nitrile gloves. An HF exposure kit containing calcium gluconate gel must be readily available. All personnel must be thoroughly trained in HF safety procedures.
-
Trifluoromethanesulfonic Acid (TFMSA): TFMSA is a strong, corrosive acid. Handle it with extreme care in a fume hood. Wear appropriate PPE, including a face shield, lab coat, and chemical-resistant gloves.
Protocol 1: Standard High HF Cleavage
This one-step procedure uses a high concentration of HF to simultaneously cleave the peptide from the resin and remove most side-chain protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Cold diethyl ether
-
Sintered glass funnel
-
Collection flask
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail (e.g., 1 mL of anisole or p-cresol).
-
Assemble the HF apparatus according to the manufacturer's instructions.
-
Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0-5 °C for 30-60 minutes. For peptides containing Arg(Tos), the reaction time may need to be extended to 2 hours.[2]
-
After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas, ensuring the vapor is safely scrubbed.
-
Carefully disassemble the apparatus in the fume hood.
-
Add approximately 30 mL of cold diethyl ether to the reaction vessel to precipitate the peptide and wash the resin.
-
Transfer the slurry to a sintered glass funnel and filter the peptide.
-
Wash the collected peptide-resin mixture several times with cold diethyl ether to remove the scavengers.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin.
-
Filter the solution to remove the resin.
-
Lyophilize the filtrate to obtain the crude peptide.
Protocol 2: "Low-High" HF Cleavage
This two-step method is recommended for peptides containing sensitive residues like Cys, Met, or Trp to minimize side reactions.
Procedure:
-
Low HF Step:
-
Place the dried peptide-resin (e.g., 0.2 mmol) and a stir bar in the HF reaction vessel.
-
Add a scavenger mixture of dimethyl sulfide (DMS) and p-cresol (e.g., 6.5 mL DMS and 1.0 mL p-cresol).[2]
-
Cool the vessel in a dry ice/acetone bath.
-
Distill a lower amount of HF (e.g., 2.5 mL) into the vessel.
-
Stir the mixture at 0 °C for 2 hours.
-
Evaporate the HF and DMS under vacuum.
-
Wash the peptide-resin with dichloromethane (DCM) or ethyl acetate to remove scavengers and byproducts.
-
-
High HF Step:
-
Return the washed and dried peptide-resin to the reaction vessel.
-
Add a fresh scavenger (e.g., 1 mL of p-cresol).
-
Perform the high HF cleavage as described in Protocol 1 (steps 3-14).
-
Protocol 3: Standard TFMSA Cleavage
This protocol offers an alternative to HF cleavage that does not require a specialized apparatus.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Cold diethyl ether
-
Sintered glass funnel
-
Collection flask
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Cool the flask in an ice bath to 0 °C.
-
Add a pre-chilled cleavage cocktail of TFA and scavengers (e.g., 1 mL TFA and 0.1 mL thioanisole).
-
Slowly add TFMSA (e.g., 0.1 mL) to the stirred mixture, ensuring the temperature remains below 5 °C.[2]
-
Continue stirring the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Filter the resin using a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide several times with cold diethyl ether.
-
Dry the crude peptide under vacuum. TFMSA-cleaved peptides are often hygroscopic and may require desalting before purification.[1]
Protocol 4: "Low-High" TFMSA Cleavage
This method is analogous to the "low-high" HF procedure and is beneficial for sensitive peptides.
Procedure:
-
Low TFMSA Step:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Add a scavenger mixture of m-cresol and dimethyl sulfide (e.g., 0.1 mL m-cresol and 0.3 mL DMS).[2]
-
Cool the mixture to 0 °C.
-
Slowly add a small amount of TFMSA (e.g., 0.1 mL).
-
Stir the mixture at 0-5 °C for 3 hours.[2]
-
Filter the resin and wash it thoroughly with ether.
-
Dry the resin under high vacuum.
-
-
High TFMSA Step:
-
Place the dried resin in a clean round-bottom flask.
-
Add a fresh cleavage cocktail of TFA and scavengers (e.g., 1 mL TFA and 0.1 mL thioanisole).
-
Slowly add TFMSA (e.g., 0.2 mL) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Work up the peptide as described in Protocol 3 (steps 6-11).
-
Visualizations
References
- 1. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase-Transfer Catalysts in Substitution Reactions of (Chloromethyl)polystyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phase-transfer catalysts (PTCs) in the chemical modification of (chloromethyl)polystyrene, also known as Merrifield resin. This polymer is a cornerstone in solid-phase synthesis, and its functionalization is critical for the attachment of a wide array of molecules, including peptides, drugs, and other organic moieties. The use of PTCs offers significant advantages in these substitution reactions, including milder reaction conditions, increased reaction rates, and higher yields.[1][2][3]
Introduction to Phase-Transfer Catalysis in Polymer Modification
Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase containing a nucleophilic salt and an organic phase containing the polymer substrate.[1][2] In the context of this compound, the polymer is insoluble in the aqueous or solid phase of the nucleophile. The PTC, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the inorganic phase to the organic polymer phase, enabling the substitution reaction to occur at the chloromethyl group.[4] This technique is particularly valuable as it often obviates the need for harsh, anhydrous solvents and strong bases, leading to cleaner reactions with fewer byproducts.[1][2]
Core Applications
The functionalization of this compound via phase-transfer catalysis is a versatile tool with numerous applications, including:
-
Solid-Phase Peptide Synthesis: Anchoring the first amino acid to the resin is a critical step, often achieved through the esterification of a cesium or other metallic salt of a protected amino acid with the chloromethyl group on the resin.[5]
-
Drug Discovery and Development: Immobilization of drug candidates or scaffolds on a solid support for high-throughput screening and combinatorial library synthesis.
-
Catalyst and Reagent Scavenging: Synthesis of polymer-supported catalysts and scavengers for simplifying purification processes in organic synthesis.
-
Functional Materials: Creation of materials with specific binding properties, such as ion-exchange resins or antimicrobial surfaces.[6]
Reaction Mechanism and Workflow
The general mechanism for a phase-transfer catalyzed substitution reaction on this compound involves the following key steps, as illustrated in the diagram below.
References
Application Notes and Protocols: (Chloromethyl)polystyrene in Ion-Exchange Resin Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of ion-exchange resins using (chloromethyl)polystyrene, also known as Merrifield Resin.[1] This foundational polymer is a key intermediate in the synthesis of functional materials, particularly anion exchange resins, which are widely used in water treatment, purification processes, and as pharmaceutical excipients.[1][2]
Overview of Ion-Exchange Resin Synthesis
The preparation of anion exchange resins from this compound is a two-step process:
-
Chloromethylation of Polystyrene: Polystyrene, typically cross-linked with divinylbenzene (DVB), is functionalized with chloromethyl (-CH₂Cl) groups.[1] This step is crucial as it introduces the reactive sites for subsequent functionalization.
-
Amination: The chloromethylated polystyrene is then reacted with an amine (e.g., trimethylamine, triethylamine) to introduce positively charged quaternary ammonium groups, which act as the anion exchange sites.[2][3][4]
An alternative route involves the copolymerization of vinylbenzyl chloride and divinylbenzene, which offers precise control over the density of ion-exchange groups and avoids the use of potentially carcinogenic chloromethylating agents like chloromethyl methyl ether.[5][6]
Experimental Protocols
Protocol 1: Chloromethylation of Polystyrene-Divinylbenzene Copolymer
This protocol describes a common method for introducing chloromethyl groups onto a polystyrene-divinylbenzene (PS-DVB) resin.
Materials:
-
Styrene-divinylbenzene copolymer beads (e.g., 3-8% DVB cross-linking)[3]
-
Chloromethyl methyl ether[3]
-
Saturated hydrocarbon liquid swelling agent (e.g., cyclohexane, hexane)[3]
-
Friedel-Crafts catalyst (e.g., aluminum chloride - AlCl₃, ferric chloride - FeCl₃, tin(IV) chloride - SnCl₄)[7][8][9]
-
Dichloromethane (CH₂Cl₂)[7]
-
5% Hydrochloric acid (HCl) solution[7]
-
Deionized water
Procedure:
-
Swell the styrene-divinylbenzene copolymer beads in a suitable saturated hydrocarbon liquid swelling agent. The amount of swelling agent should be approximately 2 to 10 times the weight of the copolymer.[3]
-
In a separate reaction vessel, prepare the chloromethylation reagent. For in-situ generation of chloromethyl methyl ether to reduce hazards, specific procedures should be followed.[7] Alternatively, use a pre-prepared chloromethylating agent like 1,4-bis(chloromethoxy)butane.[9]
-
Add the Friedel-Crafts catalyst to the swollen copolymer suspension.
-
Add the chloromethylating agent to the reaction mixture. The amount of chloromethyl methyl ether used is typically 1.5 to 2.8 times the weight of the copolymer.[3]
-
Maintain the reaction temperature between 20°C and 60°C for a period of 2 to 20 hours with stirring.[3]
-
After the reaction, quench the reaction by pouring the mixture into cold water to remove the unreacted catalyst.[7]
-
Filter the resin beads and wash them thoroughly with deionized water.[7]
-
To remove any remaining catalyst adducts, stir the beads in a 5% HCl solution until they become white.[7]
-
Finally, filter the beads, wash with excess deionized water, and dry.[7]
Protocol 2: Preparation of Strong Base Anion Exchange Resin via Amination
This protocol details the conversion of chloromethylated polystyrene into a strong base anion exchange resin.
Materials:
-
Chloromethylated polystyrene-divinylbenzene beads
-
Amine (e.g., trimethylamine, triethylamine, dimethylethanolamine)[3]
-
Solvent (e.g., acetone, dioxane)[10]
-
Deionized water
-
Ethanol
Procedure:
-
Place the chloromethylated PS-DVB beads in a reaction vessel.
-
Add a suitable solvent, such as acetone or dioxane.[10]
-
Add the amine to the suspension. The amount of amine used is typically 0.3 to 1.0 times the weight of the chloromethylated copolymer.[3] For example, 2 ml of 45% aqueous trimethylamine can be used for 0.45g of chloromethylated resin in 30 ml of acetone.[10]
-
Allow the mixture to react with stirring. The reaction can be carried out at room temperature or elevated temperatures (e.g., reflux at 40°C for 17 hours).[10]
-
After the reaction is complete, dilute the mixture with deionized water.
-
Filter the resin and wash it sequentially with alcohol and then deionized water.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the preparation of ion-exchange resins using this compound.
Table 1: Chloromethylation Reaction Parameters
| Parameter | Value | Reference |
| DVB Cross-linking | 3% - 8% | [3] |
| Swelling Agent to Copolymer Ratio (w/w) | 2 - 10 | [3] |
| Chloromethyl Methyl Ether to Copolymer Ratio (w/w) | 1.5 - 2.8 | [3] |
| Reaction Temperature | 20°C - 60°C | [3] |
| Reaction Time | 2 - 20 hours | [3] |
| Chlorine Content Achieved | ~17% - 19% | [8][9][11] |
Table 2: Amination Reaction Parameters
| Parameter | Value | Reference |
| Amine to Chloromethylated Copolymer Ratio (w/w) | 0.3 - 1.0 | [3] |
| Preferred Amine to Chloromethylated Copolymer Ratio (w/w) | 0.4 - 0.6 | [3] |
| Amination of 2% DVB Chloromethylated Resin | 74% Yield | [10] |
| Amination of 8% DVB Chloromethylated Resin | 72.5% Yield | [10] |
Table 3: Ion-Exchange Resin Properties
| Property | Description | Value | Reference |
| Ion-Exchange Capacity (IEC) | Total number of functional groups per unit volume or weight. | 2.5–4.0 meq/g (for SBA resins) | [12] |
| Loading Capacity | Amount of substance that can be attached to the resin. | 0.8 - 1.3 mmol/g | [1] |
| Bead Size | Affects reaction kinetics and loading rates. | 0.300–1.200 mm | [12] |
| Surface Area (Macroporous) | Influences accessibility of functional groups. | 20–300 m²/g | [12] |
Visualizations
The following diagrams illustrate the key processes in the preparation of ion-exchange resins from this compound.
Caption: Synthetic pathway for anion exchange resin from polystyrene.
Caption: Step-by-step workflow for ion-exchange resin preparation.
References
- 1. This compound Resin [benchchem.com]
- 2. rkwaters.com [rkwaters.com]
- 3. US5523327A - Process for preparing ion exchange resins by chloromethylation of crosslinked styrene copolymers in the presence of saturated hydrocarbon swelling agents - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. [PDF] Synthesis and Properties of Anion Exchangers Derived from Chloromethyl Styrene Codivinylbenzene and Their Use inWater Treatment | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. web.itu.edu.tr [web.itu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. CN104788592A - Synthesis method of chloromethyl polystyrene resin - Google Patents [patents.google.com]
- 12. Application of Modern Research Methods for the Physicochemical Characterization of Ion Exchangers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Attaching Linkers to Merrifield Resin for Specific Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, is a foundational solid support for solid-phase synthesis.[1][2][3] Its versatility stems from the ability to attach various linkers to the chloromethyl group, thereby enabling the synthesis of a wide array of molecules, including peptides and small organic compounds.[2][4][5] The choice of linker is critical as it dictates the cleavage conditions required to release the final product and influences the overall success of the synthesis.[6][7] This document provides detailed protocols for attaching common linkers to Merrifield resin and highlights their specific applications.
Key Linker Types and Their Applications
The selection of a linker is paramount for a successful solid-phase synthesis strategy. Different linkers are designed for compatibility with specific protection schemes (e.g., Fmoc or Boc) and to yield a desired C-terminal functionality upon cleavage.
| Linker Type | Typical Application | Cleavage Condition | Resulting Functional Group |
| Wang Linker | Fmoc-based peptide synthesis | Moderate acid (e.g., TFA)[1] | Carboxylic acid[1][6] |
| Rink Amide Linker | Fmoc-based peptide amide synthesis | Mild acid (e.g., TFA)[6][8] | Carboxamide[6] |
| Direct Attachment (Boc) | Boc-based peptide synthesis | Strong acid (e.g., HF, TFMSA)[1][2] | Carboxylic acid |
| Safety-Catch Linkers | Synthesis of protected peptide fragments, cyclic peptides | Activation followed by mild cleavage[7][9] | Varies (e.g., Carboxylic acid, amide) |
Experimental Protocols
Protocol 1: Attachment of Wang Linker to Merrifield Resin
The Wang linker is a popular choice for the synthesis of peptide carboxylic acids using the Fmoc protection strategy.[1] It is attached to Merrifield resin via a Williamson ether synthesis.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
4-Hydroxybenzyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of the Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzyl alcohol (2 equivalents relative to resin substitution) in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (2.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases.
-
Resin Swelling: Swell the Merrifield resin in anhydrous DMF for at least 1 hour in a separate reaction vessel.
-
Linker Attachment: Add the freshly prepared sodium 4-(hydroxymethyl)phenoxide solution to the swollen Merrifield resin.
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Washing: Allow the resin to cool to room temperature. Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, methanol, and dichloromethane.
-
Drying: Dry the resin under vacuum to a constant weight.
Quantitative Data for Wang Resin:
| Parameter | Typical Value Range |
| Loading Capacity | 0.4 - 1.2 mmol/g |
| Cleavage Condition | 50-95% TFA in DCM[10] |
| Cleavage Time | 1 - 3 hours |
Protocol 2: Attachment of the First Amino Acid to Merrifield Resin (Boc-SPPS)
For Boc-based solid-phase peptide synthesis (SPPS), the first protected amino acid is often directly attached to the Merrifield resin as a benzyl ester.[3] The cesium salt method is a common and efficient procedure.[2][11]
Materials:
-
Merrifield resin
-
Boc-protected amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Cesium Salt Formation: Dissolve the Boc-amino acid (1.5 equivalents relative to resin substitution) in methanol.
-
Add an aqueous solution of cesium carbonate until the pH reaches 7.0.[2]
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue with anhydrous DMF twice to remove residual water.[2]
-
Resin Swelling: Swell the Merrifield resin in anhydrous DMF for at least 1 hour.
-
Esterification: Add the Boc-amino acid cesium salt dissolved in a minimal amount of anhydrous DMF to the swollen resin.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours.[11]
-
Washing: After cooling, filter the resin and wash thoroughly with DMF, DMF/water (1:1), methanol, and DCM.
-
Drying: Dry the resin in vacuo.
Quantitative Data for Direct Boc-Amino Acid Attachment:
| Parameter | Typical Value Range |
| Loading Capacity | 0.3 - 1.0 mmol/g |
| Cleavage Condition | Anhydrous HF, TFMSA, or TMSOTf[2] |
| Cleavage Time | 1 - 2 hours |
Protocol 3: Preparation of Rink Amide Resin from Aminomethyl Merrifield Resin
The Rink Amide linker is used for the synthesis of peptide amides.[6][8] It is typically attached to an aminomethylated resin, which can be prepared from Merrifield resin.
Part A: Amination of Merrifield Resin
Materials:
-
Merrifield resin
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Swell Merrifield resin in DMF.
-
Add potassium phthalimide (2-3 equivalents) and heat the mixture at 100°C for 6-8 hours (Gabriel synthesis).
-
Wash the resin with DMF, water, and methanol.
-
Treat the phthalimidomethyl resin with a solution of hydrazine hydrate (10 equivalents) in ethanol at reflux for 4-6 hours to release the free amine.
-
Wash the aminomethyl resin extensively with ethanol, water, and DMF.
Part B: Rink Amide Linker Attachment
Materials:
-
Aminomethyl Merrifield resin
-
Fmoc-Rink amide linker (e.g., 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetic acid)
-
Diisopropylcarbodiimide (DIC) or a similar coupling agent
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the aminomethyl resin in DMF.
-
In a separate flask, dissolve the Fmoc-Rink amide linker (1.5 equivalents), HOBt (1.5 equivalents) in DMF.
-
Add DIC (1.5 equivalents) to the linker solution and pre-activate for 10-15 minutes.
-
Add the activated linker solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol.
-
To determine loading and prepare for synthesis, the Fmoc group can be cleaved with 20% piperidine in DMF.[11]
Quantitative Data for Rink Amide Resin:
| Parameter | Typical Value Range |
| Loading Capacity | 0.3 - 0.8 mmol/g |
| Cleavage Condition | 95% TFA |
| Cleavage Time | 1 - 2 hours |
Visualizations
Experimental Workflow: Attaching a Wang Linker to Merrifield Resin
Caption: Workflow for Wang linker attachment to Merrifield resin.
Logical Relationship: Linker Choice and Synthetic Outcome
Caption: Linker selection dictates cleavage and final product.
References
- 1. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 2. peptide.com [peptide.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. bachem.com [bachem.com]
- 8. appliedpolytech.com [appliedpolytech.com]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting incomplete coupling reactions in solid-phase synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on dealing with incomplete coupling reactions.
Troubleshooting Guides & FAQs
This guide provides a structured approach to diagnosing and resolving incomplete coupling issues.
Q1: What are the common causes of incomplete coupling in SPPS?
Incomplete coupling is a frequent challenge in SPPS and can arise from several factors:
-
Steric Hindrance: Bulky amino acid residues, both in the incoming activated amino acid and at the N-terminus of the growing peptide chain, can physically obstruct the reaction. Beta-branched amino acids like Valine, Isoleucine, and Threonine are particularly known to cause difficult couplings.[1]
-
Peptide Aggregation: As the peptide chain elongates (typically between the 5th and 20th residues), it can fold into secondary structures like β-sheets and aggregate on the resin.[1][2] This aggregation can block reactive sites, making the N-terminus inaccessible to incoming activated amino acids.[1][2] This is a sequence-dependent phenomenon often seen with hydrophobic residues.[1]
-
Difficult Sequences: Certain peptide sequences are inherently more challenging to synthesize due to their propensity for aggregation or the presence of sterically hindered amino acids.[1] The efficiency of coupling can decrease as the peptide chain gets longer.[1]
-
Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, reagent concentration, and reaction time can significantly impact coupling efficiency.[1][3] Inadequate activation of the incoming amino acid or instability of the activated species can lead to incomplete reactions.[1]
-
Resin Properties: The type of resin and its swelling properties can influence reaction kinetics. Poor swelling of the resin can limit the accessibility of reagents to the growing peptide chain.[1][4]
Q2: How can I detect incomplete coupling during my synthesis?
Monitoring the completion of the coupling reaction at each step is crucial for a successful synthesis. The most common methods for detecting free primary amines (indicating incomplete coupling) are qualitative colorimetric tests.[1]
-
The Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines.[1][5][6] Ninhydrin reacts with free primary amines on the peptide-resin to produce a characteristic deep blue color known as Ruhemann's Purple.[1][7][8] A negative result (colorless or yellow) indicates a complete reaction.[7] It's important to note that the Kaiser test is not reliable for N-terminal proline or other secondary amines, which may give a false negative or a reddish-brown color.[1][5][6]
-
The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: The TNBS test is another sensitive method for detecting primary amines.[1] It reacts with free amines to produce an orange or red color on the resin beads.[9] The TNBS test is considered by some to be easier to perform and of nearly equivalent sensitivity to the Kaiser test.[1][9]
-
Tests for Secondary Amines (e.g., Proline): For N-terminal secondary amines where the Kaiser test is unreliable, the Isatin Test or the Chloranil Test should be used. A positive result in these tests is indicated by the formation of a blue color on the beads.[6]
Table 1: Interpretation of Colorimetric Test Results
| Test | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Target Amine |
| Kaiser (Ninhydrin) Test | Intense blue solution and/or beads[5][7] | Colorless or yellow solution and beads[7] | Primary Amines |
| TNBS Test | Intensely orange or red beads[9] | Colorless or yellow beads[9] | Primary Amines |
| Isatin / Chloranil Test | Blue beads[6] | No color change | Secondary Amines |
Q3: What should I do if I detect an incomplete coupling reaction?
If a positive colorimetric test indicates an incomplete reaction, you have two primary options: attempt to complete the reaction or permanently block the unreacted sites.
-
Recouple: The most straightforward approach is to repeat the coupling step.[1] This can be done by simply extending the reaction time or by washing the resin and adding fresh amino acid and coupling reagents.[1][10] For particularly difficult couplings, increasing the reaction temperature or using more equivalents of reagents may be beneficial.[2][11]
-
Switch Coupling Reagent: If a standard coupling reagent fails, switching to a more potent activating agent can overcome the issue. Reagents like HATU, HCTU, and COMU are known for their high efficiency in difficult couplings.[1][11]
-
Cap the Unreacted Chains: If recoupling is unsuccessful or undesirable, the unreacted N-terminal amines can be permanently blocked through a process called "capping".[1] This is typically done using acetic anhydride and a base.[1]
Caption: Strategies for addressing incomplete coupling.
Q4: When should I choose to "cap" unreacted amines, and what does it do?
Capping should be performed after a recoupling attempt has failed, or if you are working with a sequence known to be extremely difficult where pushing the reaction to completion is unlikely.
Purpose of Capping: Capping involves acetylating the unreacted N-terminal amines using reagents like acetic anhydride.[1] This terminates the peptide chain at that point. The resulting N-acetylated, truncated peptide is non-reactive in subsequent coupling steps. The primary benefit is that this prevents the formation of deletion sequences (peptides missing one amino acid), which are often very similar in property to the target peptide and extremely difficult to separate during purification.[1] Capped sequences are easier to remove during the final purification process.
Q5: Which coupling reagents are best for difficult sequences?
The choice of coupling reagent is critical for overcoming difficult couplings caused by steric hindrance or aggregation. While standard carbodiimide reagents like DIC/HOBt are effective for many sequences, more challenging syntheses benefit from stronger aminium/uronium or phosphonium salt-based reagents.
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, low racemization with HOBt. | Less effective for sterically hindered couplings. |
| HBTU / HCTU | Aminium/Uronium | High | Fast reaction times, highly efficient.[1] | More expensive than DIC/HOBt. |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for difficult and sterically hindered couplings, low racemization.[1][11] | More expensive than HBTU.[1] |
| PyBOP | Phosphonium | High | Effective for hindered couplings, stable reagent. | Can be less efficient than HATU for the most difficult cases. |
| COMU | Aminium/Uronium | Very High | Excellent for hindered couplings, even at higher temperatures.[11] | Higher cost. |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of primary amines on the resin.
Reagents:
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.[1][5]
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Observe the color of the beads and the solution.
Protocol 2: Capping with Acetic Anhydride
This protocol is for acetylating unreacted primary amines.
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a base (e.g., Pyridine or DIPEA) in a solvent like DMF. A common formulation is a 50-fold excess of both acetic anhydride and pyridine relative to the resin substitution.[12] A 3:2 ratio of acetic anhydride to pyridine is also cited.[13]
Procedure:
-
After a failed coupling and subsequent washing of the resin with DMF, add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[1][12][13]
-
Filter the capping solution from the resin.
-
Wash the resin thoroughly with DMF.[12]
-
Perform a Kaiser test to confirm the absence of free amines (the test should now be negative). If it is still positive, the capping procedure can be repeated.[12]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and solving incomplete coupling reactions during SPPS.
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Ninhydrin - Wikipedia [en.wikipedia.org]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
Preventing bead aggregation and clumping of (Chloromethyl)polystyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues of bead aggregation and clumping of (Chloromethyl)polystyrene, commonly known as Merrifield resin, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound bead aggregation?
A1: this compound bead aggregation, or clumping, is a common issue that can arise from several factors during experimental procedures, particularly in solid-phase peptide synthesis (SPPS). The primary causes include:
-
Poor Resin Swelling: The polystyrene matrix must be adequately swelled by the solvent to ensure that reactive sites are accessible and to minimize inter-chain interactions between growing peptide chains. Inappropriate solvent selection is a primary contributor to poor swelling.
-
Inter-chain Hydrogen Bonding: As peptide chains elongate on the resin, they can form secondary structures, such as β-sheets, which leads to inter-chain hydrogen bonding. This causes the beads to stick together, a phenomenon often referred to as on-resin aggregation.[1] This is particularly prevalent in sequences containing hydrophobic amino acids.[1]
-
Electrostatic Interactions: The surfaces of the beads can develop charges that lead to attraction and subsequent clumping.
-
High Resin Loading: Resins with a high loading capacity place the growing peptide chains in close proximity, increasing the likelihood of intermolecular interactions and aggregation.
-
Inadequate Agitation: Insufficient or improper mixing can lead to localized areas of high bead concentration, promoting clumping.
Q2: How does the choice of solvent affect bead aggregation?
A2: The solvent plays a critical role in preventing bead aggregation primarily through its ability to swell the polystyrene resin. A well-swollen resin allows for better separation of the polymer chains, providing reagents with improved access to the reaction sites and reducing the likelihood of inter-chain interactions. Solvents like dichloromethane (DCM), dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF) are effective at swelling polystyrene-based resins. The degree of swelling is a good indicator of a suitable solvent; a solvent that provides a swelling volume of at least 4.0 mL/g is considered good for solid-phase synthesis.[2] Conversely, using a poor solvent can cause the resin to shrink, leading to aggregation and incomplete reactions.
Q3: Can the physical properties of the this compound beads themselves contribute to aggregation?
A3: Yes, the physical properties of the beads are an important factor. Key considerations include:
-
Degree of Cross-linking: The degree of divinylbenzene (DVB) cross-linking affects the mechanical stability and swelling properties of the resin. A 1% DVB cross-linked resin generally exhibits better swelling properties than a 2% cross-linked resin, which can help to mitigate aggregation.
-
Bead Size: While bead size has a less significant impact on aggregation compared to chemical factors, very fine particles can be more prone to clumping due to increased surface area-to-volume ratio and van der Waals forces.
-
Loading Capacity: As mentioned, higher loading capacities can increase the incidence of aggregation due to the proximity of the growing peptide chains. Utilizing a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) can increase the distance between chains and reduce these interactions.
Troubleshooting Guides
Issue 1: Beads are clumping after the initial swelling step.
Possible Cause:
-
Inadequate solvent for swelling.
-
Poor quality of the solvent (e.g., presence of water).
-
Insufficient swelling time.
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a solvent known to effectively swell polystyrene resins. Refer to the solvent swelling data table below. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices for initial swelling.
-
Use High-Quality Solvents: Employ anhydrous solvents to prevent unwanted side reactions and ensure optimal swelling.
-
Increase Swelling Time: Allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Gentle Sonication: If clumps persist, gentle sonication in a bath sonicator for a few minutes can help to break them apart.[3] Avoid probe sonicators as they can damage the beads.
Issue 2: Aggregation occurs during peptide coupling reactions in solid-phase peptide synthesis (SPPS).
Possible Cause:
-
On-resin aggregation of the growing peptide chains due to secondary structure formation.
-
Use of a solvent that does not adequately solvate the growing peptide chains.
-
High concentration of reactants leading to increased intermolecular interactions.
Troubleshooting Steps:
-
Incorporate Chaotropic Salts: Add a chaotropic salt, such as 0.4-0.8 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN), to the coupling reaction.[4] These salts disrupt hydrogen bonding and can help to break up aggregates. Ensure to thoroughly wash the resin with DMF after the coupling step to remove residual salts.
-
Switch to a More Polar Solvent: Solvents like N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) to DMF can improve the solvation of growing peptide chains and disrupt aggregation.[1]
-
Use Backbone Protection: For sequences known to be difficult, consider using pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)/2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. These introduce "kinks" in the peptide backbone, disrupting the formation of secondary structures.
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-60 °C) can help to disrupt aggregation. This should be done with caution as it can increase the risk of side reactions.
-
Lower Resin Loading: If aggregation is a persistent issue, consider using a resin with a lower loading capacity to increase the distance between peptide chains.[4]
Data Presentation
Table 1: Swelling of this compound (1% DVB) in Various Solvents
| Solvent | Swelling Volume (mL/g) | Classification |
| Dichloromethane (DCM) | 5.0 - 6.0 | Good |
| Tetrahydrofuran (THF) | 4.5 - 5.5 | Good |
| Toluene | 4.0 - 5.0 | Good |
| Dimethylformamide (DMF) | 4.0 - 4.5 | Good |
| N-Methyl-2-pyrrolidone (NMP) | 4.0 - 4.5 | Good |
| Dioxane | 3.5 - 4.5 | Moderate |
| Chloroform | 3.0 - 4.0 | Moderate |
| Acetonitrile | < 2.0 | Poor |
| Methanol | < 2.0 | Poor |
| Water | < 2.0 | Poor |
Data compiled from various sources. Actual swelling may vary depending on the specific resin properties.
Experimental Protocols
Protocol: Minimizing Aggregation During Solid-Phase Peptide Synthesis of a Hydrophobic Heptapeptide (e.g., H-Val-Ala-Val-Ala-Val-Ala-Val-OH) on Merrifield Resin
This protocol outlines the synthesis of a model hydrophobic peptide prone to aggregation, incorporating strategies to mitigate this issue.
Materials:
-
This compound (Merrifield) resin (1% DVB, loading 0.4 mmol/g)
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ala-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Chaotropic salt solution: 0.6 M LiCl in DMF
-
Washing solvents: DCM, DMF, Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
Procedure:
-
Resin Swelling:
-
Place 1 g of Merrifield resin in a reaction vessel.
-
Add 10 mL of DCM and allow to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DMF (10 mL each).
-
-
First Amino Acid Coupling (Fmoc-Val-OH):
-
Dissolve Fmoc-Val-OH (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in 10 mL of DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Subsequent Amino Acid Couplings (Alternating Ala and Val):
-
For each coupling cycle, pre-activate the Fmoc-amino acid as in step 2.
-
Aggregation Prevention Step: Before adding the activated amino acid, wash the resin twice with the 0.6 M LiCl in DMF solution (10 mL for 2 minutes each wash).
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove the LiCl.
-
Add the activated amino acid solution and couple for 2 hours.
-
Perform Fmoc deprotection as in step 3 after each successful coupling.
-
Monitor for any signs of bead clumping. If observed, consider switching the coupling solvent to NMP.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform the last Fmoc deprotection.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Add 10 mL of the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide with cold diethyl ether.
-
Visualizations
Troubleshooting Logic for Bead Aggregation
Caption: A flowchart for troubleshooting bead aggregation.
Experimental Workflow for Aggregation-Prone Peptide Synthesis
Caption: Workflow for SPPS with anti-aggregation steps.
References
Technical Support Center: Optimizing Reaction Conditions for Functionalizing (Chloromethyl)polystyrene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of (chloromethyl)polystyrene, also known as Merrifield resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions performed on this compound?
A1: The most common reactions involve the nucleophilic substitution of the chloride on the chloromethyl group. These include amination (introducing amine functionalities), esterification (attaching carboxylic acids), and etherification (attaching alcohols or phenols). These reactions are foundational for applications ranging from solid-phase peptide synthesis to the creation of polymer-supported catalysts and scavengers.
Q2: How can I determine the degree of functionalization (substitution level) of my resin?
A2: Several methods can be used to quantify the functionalization of your resin. Common techniques include elemental analysis (e.g., measuring the nitrogen content for amination), titration methods (e.g., back-titration to determine the amount of unreacted groups), and spectroscopic methods like FTIR and NMR.[1][2] For resins with Fmoc-protected amino acids, a spectrophotometric method based on the cleavage of the Fmoc group with piperidine is widely used.[1]
Q3: My polystyrene resin is showing a yellow discoloration after the reaction. What could be the cause?
A3: Discoloration, particularly yellowing, of polystyrene resins can be caused by photodegradation or oxidative degradation, especially when the reaction is performed at high temperatures or with prolonged exposure to light.[3][4] This process can lead to the formation of new chemical groups, like carbonyls, through photo-oxidation.[3][4] It is also possible that some side reactions or the presence of impurities are causing the color change.
Q4: Is it possible to perform these reactions in aqueous media?
A4: While many functionalization reactions on polystyrene are performed in organic solvents, some efficient nucleophilic substitution reactions on chloromethylated polystyrenes have been achieved in aqueous media, particularly with resins crosslinked with oxyethylene chains.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Potential Causes:
-
Poor Swelling of the Resin: Polystyrene resins need to be adequately swollen for the reagents to access the reactive sites.
-
Incorrect Solvent Choice: The solvent plays a crucial role in both swelling the resin and solvating the reactants.
-
Low Reaction Temperature: The reaction kinetics may be too slow at lower temperatures.
-
Deactivated Reagents: The nucleophile or any catalysts used may have degraded.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
-
Ensure Proper Swelling: Pre-swell the resin in a suitable solvent for at least one hour before adding the reagents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used for this purpose.
-
Optimize Solvent: Select a solvent that is known to be effective for the specific reaction and swells the polystyrene beads well. Aprotic polar solvents like DMF, THF, and dioxane are often good choices.
-
Increase Temperature: Gradually increase the reaction temperature. For many reactions on Merrifield resin, temperatures between 50°C and 80°C are effective.[5][6]
-
Use Fresh Reagents: Ensure that the nucleophiles, bases, and any catalysts are fresh and have been stored correctly.
-
Extend Reaction Time: Monitor the reaction over a longer period to see if the conversion increases.
Issue 2: Resin Clumping or Aggregation
Potential Causes:
-
Inadequate Agitation: Insufficient stirring can lead to localized high concentrations of reagents and cause the beads to stick together.
-
Inappropriate Solvent: A solvent that does not adequately swell the resin can lead to aggregation.
-
High Loading of Functional Groups: Very high degrees of functionalization can sometimes alter the physical properties of the resin, leading to clumping.
Troubleshooting Steps:
-
Improve Agitation: Use an orbital shaker or a mechanical stirrer to ensure the resin beads are kept in suspension.
-
Re-evaluate Solvent System: Switch to a solvent that provides better swelling for the polystyrene resin.
-
Adjust Reagent Concentration: Add reagents slowly and in a controlled manner to avoid localized high concentrations.
Issue 3: Unexpected Side Reactions
Potential Causes:
-
Presence of Water or Other Nucleophilic Impurities: Water can hydrolyze the chloromethyl group to a hydroxymethyl group, and other nucleophilic impurities can compete with the desired reactant.
-
Cross-linking: In some cases, side reactions can lead to further cross-linking of the polymer chains, which can affect the resin's properties.
-
Reaction with the Polystyrene Backbone: Under harsh conditions, reactions can occur on the aromatic rings of the polystyrene.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Dry all glassware and use anhydrous solvents, especially if your reagents are sensitive to moisture.[7]
-
Purify Reagents: Ensure the purity of your starting materials to avoid unwanted side reactions.
-
Milder Reaction Conditions: If possible, use lower temperatures and less harsh reagents to minimize side reactions.
Data Presentation
Table 1: Influence of Reaction Parameters on the Degree of Amination of this compound
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Nucleophile | Primary Amine | Secondary Amine | Aromatic Amine | Primary amines generally react faster than secondary amines due to less steric hindrance. Aromatic amines are weaker nucleophiles and may require harsher conditions. |
| Temperature | 25°C | 50°C | 80°C | Increasing the temperature generally increases the reaction rate and the degree of substitution, but may also increase the likelihood of side reactions.[5][6] |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | DMF is often a good choice as it swells the resin well and solvates many nucleophiles. The optimal solvent depends on the specific nucleophile. |
| Reaction Time | 8 hours | 24 hours | 48 hours | Longer reaction times typically lead to higher conversion, up to a certain point where the reaction reaches completion.[5] |
Table 2: Typical Solvents for Functionalization of this compound
| Solvent | Polarity | Boiling Point (°C) | Common Applications & Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent for swelling polystyrene and dissolving a wide range of nucleophiles. Often used for amination and esterification reactions.[5] |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good for swelling the resin and is easily removed due to its low boiling point. Often used for pre-swelling and washing. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | A good solvent for many organic reactions and can effectively swell polystyrene. |
| Toluene | Nonpolar | 111 | Can be used, but may not swell the resin as effectively as more polar solvents. |
| Dioxane | Polar Aprotic | 101 | Another suitable solvent for nucleophilic substitution reactions on polystyrene. |
Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol is a general guideline for the amination of this compound.
-
Resin Swelling: Place the this compound resin in a round-bottom flask. Add a suitable solvent like DMF or DCM (approximately 10 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve the amine (2-5 equivalents relative to the chlorine loading of the resin) in the reaction solvent. If a base is required (e.g., for amine salts), it can be added at this stage.
-
Reaction: Add the amine solution to the swollen resin. If necessary, heat the reaction mixture to the desired temperature (e.g., 50-80°C) and allow it to react for 12-48 hours with continuous agitation.
-
Washing: After the reaction is complete, filter the resin and wash it sequentially with the reaction solvent, a mixture of the solvent and water, water, and finally methanol to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: General Procedure for Esterification (Cesium Salt Method)
This protocol is adapted from methods used in solid-phase peptide synthesis for attaching the first amino acid to Merrifield resin.[5]
-
Cesium Salt Preparation: Dissolve the carboxylic acid (1.5 equivalents relative to the resin's chlorine loading) in methanol. Neutralize the solution to pH 7 with an aqueous solution of cesium carbonate. Evaporate the solvent to obtain the cesium salt of the carboxylic acid. Dry the salt thoroughly under vacuum.
-
Resin Swelling: Swell the this compound resin in DMF (approximately 8-10 mL per gram of resin) for at least 1 hour.
-
Reaction: Add the dried cesium carboxylate to the swollen resin. Heat the mixture to 50°C and shake for 12-24 hours.[5]
-
Washing: Filter the resin and wash it thoroughly with DMF, followed by a 1:1 mixture of DMF and water, then water, and finally methanol.
-
Drying: Dry the ester-functionalized resin under vacuum.
Protocol 3: General Procedure for Etherification (Williamson Ether Synthesis)
This protocol outlines the synthesis of an ether from an alcohol and this compound.
-
Alkoxide Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (2-5 equivalents relative to the resin's chlorine loading) in an anhydrous solvent like THF or DMF. Add a strong base such as sodium hydride (NaH) portion-wise to generate the alkoxide. Stir until the evolution of hydrogen gas ceases.
-
Resin Swelling: In a separate flask, swell the this compound resin in the same anhydrous solvent for at least 1 hour.
-
Reaction: Transfer the alkoxide solution to the swollen resin via a cannula or syringe. Heat the reaction mixture if necessary (e.g., 50-80°C) and stir for 12-48 hours.
-
Quenching and Washing: After the reaction, carefully quench any unreacted base by slowly adding methanol or ethanol. Filter the resin and wash it with the reaction solvent, water, and methanol.
-
Drying: Dry the ether-functionalized resin under vacuum.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: General experimental workflow for functionalizing this compound.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Side reactions associated with the chloromethyl group on polystyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethylated polystyrene resins (also known as Merrifield resin).
Frequently Asked Questions (FAQs)
Q1: What is chloromethyl polystyrene resin and what is it used for?
Chloromethyl polystyrene resin is a functionalized polymer support widely used in solid-phase synthesis, particularly for peptides (Merrifield solid-phase peptide synthesis), as well as for attaching various organic molecules to a solid support.[1][2][3] The chloromethyl group (-CH2Cl) provides a reactive site for the covalent attachment of the first amino acid or other chemical moieties.[2][4]
Q2: What are the most common side reactions associated with the chloromethyl group on polystyrene?
The primary side reactions include:
-
Cross-linking: Formation of methylene bridges between polystyrene chains, leading to reduced swelling and accessibility of reactive sites.[5][6][7]
-
Hydrolysis: Conversion of the chloromethyl group to a hydroxymethyl group (-CH2OH) upon exposure to water or other nucleophiles.[5]
-
Incomplete Reactions/Coupling: Failure of all chloromethyl groups to react with the intended molecule, leaving unreacted sites that can interfere with subsequent steps.[1]
-
Leaching: The release of unreacted chloromethyl groups or other low-molecular-weight compounds from the resin into the reaction mixture.[8][9][10][11]
-
Friedel-Crafts Alkylation: Further reaction of the chloromethyl group with the polystyrene aromatic rings, especially at elevated temperatures, which can lead to cross-linking.[5][6][7]
Q3: How can I determine the level of chloromethyl functionalization on my resin?
The degree of chloromethylation is typically quantified by measuring the chlorine content. The Volhard method, a titration technique, is a common approach.[6][7] Elemental analysis (CHN analysis) can also be used to determine the nitrogen content after reacting the chloromethyl groups with an amine-containing compound.[12] Additionally, Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic C-Cl bond stretching vibrations.[6][9]
Troubleshooting Guides
Problem 1: My resin is clumping or has poor swelling.
Possible Cause: This is often a sign of excessive cross-linking. Cross-linking can occur during the initial chloromethylation process or in subsequent reaction steps. Friedel-Crafts alkylation, where the chloromethyl group reacts with another polystyrene chain, is a common cause.[5][6][7]
Solutions:
-
Control Reaction Temperature: During chloromethylation and subsequent functionalization, maintain a low temperature (around 0°C) to minimize Friedel-Crafts side reactions.[5]
-
Optimize Catalyst Concentration: Use the appropriate concentration of the Lewis acid catalyst (e.g., SnCl4, AlCl3) to avoid excessive reactivity that can lead to cross-linking.[6][7]
-
Choose the Right Solvent: The choice of solvent can influence the swelling of the resin and the rate of side reactions.[13][14] Dichloromethane is a common solvent for chloromethylation.[5]
-
Consider a Lower Degree of Cross-linking: If you are preparing your own resin, using a lower percentage of divinylbenzene (DVB) as a cross-linker can improve swelling properties.[13]
Problem 2: I am observing incomplete coupling of my first amino acid or molecule.
Possible Cause: Not all chloromethyl sites on the resin are reacting. This can be due to steric hindrance, poor swelling of the resin, or deactivation of the chloromethyl groups.
Solutions:
-
Ensure Adequate Swelling: Before the coupling reaction, ensure the resin is adequately swollen in a suitable solvent (e.g., DCM or DMF) to maximize the accessibility of the chloromethyl groups.[13][15]
-
Use an Excess of the Reagent: Employ a molar excess of the amino acid or molecule to be coupled to drive the reaction to completion.[15]
-
Optimize Reaction Time and Temperature: While higher temperatures can promote side reactions, insufficient time or temperature may lead to incomplete coupling. A common condition for attaching the first amino acid is heating at 50°C overnight.[4]
-
"Cap" Unreacted Sites: After the initial coupling, any remaining unreacted chloromethyl groups can be "capped" by reacting them with a small, nucleophilic molecule like methanol or by using a capping solution such as acetic anhydride/pyridine.[1][16][17] This prevents them from interfering in later steps.
Problem 3: My final product is contaminated with impurities from the resin.
Possible Cause: Leaching of unreacted starting materials, byproducts, or degraded polymer fragments from the resin.[8][9][10][11]
Solutions:
-
Thorough Washing: After the synthesis is complete, thoroughly wash the resin with a series of solvents to remove any non-covalently bound impurities.
-
Use High-Quality Resin: Start with a high-quality resin from a reputable supplier to minimize the presence of leachable impurities.
-
Consider Resin Stability: Be aware of the stability of your resin under your specific reaction conditions. Harsh reagents or high temperatures can cause degradation and leaching.
Problem 4: I suspect the chloromethyl groups on my resin have hydrolyzed.
Possible Cause: Exposure of the resin to water or other nucleophiles can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH2OH).[5][18]
Solutions:
-
Use Anhydrous Conditions: Store and handle the resin under dry conditions. Use anhydrous solvents for your reactions.
-
Acidic Wash: After chloromethylation, a wash with a dilute acid solution (e.g., 5% HCl) can help to remove catalyst residues and minimize hydrolysis.[5]
-
Characterize the Resin: Use FTIR spectroscopy to check for the presence of a broad O-H stretching band, which would indicate the presence of hydroxyl groups.
Quantitative Data Summary
Table 1: Effect of Reaction Time on Chlorine Content and Swelling Properties of Chloromethylated Polystyrene Resin. [5]
| Reaction Time (hours) | Chlorine Content (%) | Swelling in Toluene (mL/g) | Swelling in Chloroform (mL/g) |
| 1 | 4.5 | 3.8 | 4.2 |
| 2 | 7.2 | 3.5 | 3.9 |
| 3 | 9.8 | 3.2 | 3.6 |
| 5 | 12.5 | 2.8 | 3.1 |
| 7 | 14.2 | 2.5 | 2.8 |
Note: As the reaction time and chlorine content increase, the swelling capacity of the resin tends to decrease, which can be an indication of increased cross-linking.
Key Experimental Protocols
Protocol 1: Capping of Unreacted Chloromethyl Groups[16][17]
This protocol is used to block any remaining reactive chloromethyl sites after the initial coupling step.
Materials:
-
Resin with unreacted chloromethyl groups
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Wash the resin thoroughly with DCM.
-
Prepare the capping solution: a mixture of DCM, MeOH, and DIPEA in a 17:2:1 ratio (v/v/v). This solution should be prepared fresh.
-
Add the capping solution to the resin and agitate the mixture for 45-60 minutes at room temperature.
-
Filter the resin and wash it sequentially with DMF and DCM.
-
Dry the resin under vacuum.
Protocol 2: Quantification of Amine Functionalization via Fmoc Loading Test[12][16]
This protocol is used to determine the loading of the first Fmoc-protected amino acid onto the resin, which corresponds to the number of accessible functional sites.
Materials:
-
Fmoc-loaded resin (1-2 mg, dried)
-
20% piperidine in N,N-dimethylformamide (DMF)
-
UV/Vis spectrophotometer
-
Quartz cuvette (3 mL)
Procedure:
-
Accurately weigh approximately 1-2 mg of the dried Fmoc-loaded resin.
-
Prepare a blank by filling a quartz cuvette with 3 mL of 20% piperidine in DMF and zeroing the spectrophotometer at 290 nm.
-
Add the weighed resin to the cuvette containing the 20% piperidine solution.
-
Allow the resin to react for at least 5 minutes to ensure complete cleavage of the Fmoc group.
-
Measure the absorbance of the solution at 290 nm.
-
Calculate the resin loading using the Beer-Lambert law and the known extinction coefficient of the dibenzofulvene-piperidine adduct.
Visualizations
Caption: Mechanism of Friedel-Crafts cross-linking on polystyrene.
Caption: Workflow for initial amino acid coupling and capping.
References
- 1. peptide.com [peptide.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. web.itu.edu.tr [web.itu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Magnetizable Crosslinked Chloromethylated Polystyrene-Based Nanocomposite Beads for Selective Molecular Separation of 4-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leaching of styrene and other aromatic compounds in drinking water from PS bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding plasticiser leaching from polystyrene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. users.ox.ac.uk [users.ox.ac.uk]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptideweb.com [peptideweb.com]
- 18. specialchem.com [specialchem.com]
Technical Support Center: Capping Unreacted Chloromethyl Sites on Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively capping unreacted chloromethyl and related reactive sites on solid-phase synthesis resins. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and purity of your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of capping unreacted sites on a resin?
A1: The primary purpose of capping is to block any remaining reactive groups on the resin that did not couple with the first amino acid or functionalized linker.[1] This is a critical step to prevent the formation of "deletion sequences"—impurities that are missing the initial building block—during subsequent coupling steps. By capping these sites, you ensure that the molecular chains grow only from the correctly loaded positions, leading to a much purer final product and simplifying downstream purification.[1]
Q2: When should the capping step be performed?
A2: The capping step should be performed immediately after the loading of the first amino acid onto the resin.[1] Once the initial coupling is complete, any remaining active sites must be quenched before proceeding to the deprotection of the first amino acid and the coupling of the second.[1]
Q3: What are the most common resins that require capping of unreacted chloride sites?
A3: The two most common resins where capping of unreacted chloride sites is crucial are Merrifield resin (chloromethylated polystyrene) and 2-Chlorotrityl Chloride (2-CTC) resin. While both are chlorobenzyl-type resins, their reactivity and, consequently, the specific capping protocols differ.
Q4: Can I use the same capping reagent for all types of resins?
A4: No, the choice of capping reagent depends on the nature of the reactive group you need to cap. For unreacted chloromethyl groups on Merrifield resin or carbocations on 2-CTC resin, a small nucleophile is effective. For unreacted amine groups on resins like Rink Amide or MBHA, an acetylating agent like acetic anhydride is the standard choice.[1] Using the wrong capping mixture can lead to unintended side reactions.[1]
Q5: How can I confirm if my capping was successful?
A5: Directly quantifying the capping of chloromethyl sites is not straightforward with simple tests. The success of the capping procedure is typically inferred from the purity of the final cleaved product. If HPLC analysis of the crude product shows a significant peak corresponding to a deletion sequence (specifically, the target molecule missing the first residue), it is a strong indication that the initial loading or the subsequent capping was incomplete. For resins where capping of amines is performed, the qualitative Kaiser test can be used to check for the absence of free primary amines after the capping step.
Capping Reagents and Conditions
The selection of the appropriate capping strategy is dependent on the resin type. The table below summarizes the recommended reagents and conditions for the most common chloromethyl-type resins.
| Resin Type | Reactive Site to Cap | Capping Reagent Cocktail | Typical Reaction Time | Temperature |
| Merrifield Resin | Unreacted Chloromethyl (-CH₂Cl) groups | Pyridine or N,N-Diisopropylethylamine (DIPEA) | 1-2 hours | Room Temperature |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Unreacted Trityl Carbocations | Dichloromethane (DCM) / Methanol (MeOH) / N,N-Diisopropylethylamine (DIPEA) (17:2:1 v/v/v)[2][3] | 30-60 minutes[1] | Room Temperature |
Experimental Protocols
Protocol 1: Capping Unreacted Chloromethyl Sites on Merrifield Resin
This protocol describes a standard procedure for capping unreacted chloromethyl groups on Merrifield resin after the initial loading of the first amino acid. This method uses a nucleophilic base to displace the chloride, rendering the site inert.
Materials:
-
Loaded Merrifield resin
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel with agitation capability (e.g., shaker or nitrogen bubbling)
Procedure:
-
Resin Washing: After coupling the first amino acid, wash the loaded resin thoroughly to remove excess reagents. Perform a sequence of washes:
-
3x with DMF (or the coupling solvent)
-
3x with DCM
-
-
Prepare Capping Solution: Prepare a solution of 10% (v/v) Pyridine or DIPEA in DMF or DCM. Prepare this solution fresh.
-
Capping Reaction:
-
Add the capping solution to the washed resin, ensuring the resin is fully suspended (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Post-Capping Wash:
-
Drain the capping solution.
-
Wash the resin extensively to remove residual capping reagents and byproducts. A recommended wash sequence is:
-
3x with DMF (or the solvent used for capping)
-
3x with DCM
-
3x with Methanol (for drying)
-
-
-
Drying: Dry the capped resin in vacuo to a constant weight before proceeding to the next step in your synthesis (e.g., deprotection of the first amino acid).
Protocol 2: Capping Unreacted Sites on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is the standard procedure for capping unreacted trityl sites on 2-CTC resin after the loading of the first amino acid. The highly reactive trityl carbocations are quenched with methanol.[4]
Materials:
-
Loaded 2-CTC resin
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with agitation capability
Procedure:
-
Resin Washing: After the initial amino acid loading, wash the resin three times with DCM to remove uncoupled amino acid and excess reagents.[4]
-
Prepare Capping Solution: Prepare the capping solution fresh by combining DCM, MeOH, and DIPEA in a 17:2:1 (v/v/v) ratio.[1] For example, to make 20 mL of solution, mix 17 mL of DCM, 2 mL of MeOH, and 1 mL of DIPEA.
-
Capping Reaction:
-
Add the freshly prepared capping solution to the washed resin (approx. 10-15 mL per gram of resin).
-
Agitate the slurry at room temperature for 30 to 60 minutes. It is not recommended to extend the reaction time significantly, as this may risk exchange of the loaded amino acid with methanol.[4]
-
-
Post-Capping Wash:
-
Drain the capping solution.
-
Wash the resin thoroughly to remove all traces of the capping reagents. A typical wash sequence is:
-
3x with DCM
-
2x with DMF (if the next step is in DMF)
-
2x with DCM
-
-
-
Proceed to Next Step: The resin is now ready for the Fmoc deprotection of the first amino acid and subsequent coupling steps.
Troubleshooting Guide
Issue: Low yield or significant deletion sequences in the final product.
This is the most common indicator of a problem with initial resin loading or capping.
| Potential Cause | Recommended Action |
| Incomplete Capping | Ensure the capping solution is freshly prepared and the correct reagent ratios are used. Verify that the resin is fully suspended and agitated during the capping reaction to ensure all sites are accessible.[1] For 2-CTC resin, confirm that the reaction time was not excessively long, which could cause loss of the loaded amino acid.[4] |
| Low Initial Loading | The efficiency of the first amino acid coupling may be low. Before capping, consider optimizing the loading reaction by adjusting equivalents of amino acid, coupling reagents, or reaction time. You can quantify the loading efficiency after capping (see Q5) to diagnose this issue for future syntheses. |
| Resin Deactivation (Especially 2-CTC) | 2-CTC resin is highly sensitive to moisture and can hydrolyze to its inactive alcohol form, preventing efficient loading.[1] Always handle the resin in a dry environment and allow it to reach room temperature before opening to prevent condensation.[1] |
| Steric Hindrance | A bulky first amino acid may lead to incomplete loading, leaving more sites that require capping. Ensure the capping step is robust. If the problem persists, consider using a resin with a lower substitution level. |
Visualizing the Capping Process
The following diagrams illustrate the chemical transformations and experimental workflows for capping unreacted sites on Merrifield and 2-CTC resins.
Caption: Capping of an unreacted Merrifield resin site.
Caption: Experimental workflow for capping 2-CTC resin.
References
Technical Support Center: Managing Resin Swelling for Optimal Reaction Kinetics
Welcome to the technical support center for managing resin swelling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their solid-phase synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is resin swelling and why is it critical for reaction kinetics?
A: Resin swelling is the process where solid-phase synthesis resin beads increase in volume upon contact with a solvent.[1] This is a crucial phenomenon because most reactive sites are located within the resin's polymer matrix, not just on the surface.[1] Proper swelling expands the polymer network, allowing reagents to diffuse freely and access these internal reactive sites.[2] This enhanced diffusion leads to faster, more complete chemical conversions and higher reaction yields.[2] Conversely, poor swelling restricts reagent access, leading to slow and incomplete reactions.
Q2: What are the primary factors that influence the degree of resin swelling?
A: Several factors collectively determine the extent of resin swelling:
-
Solvent Choice: The compatibility between the solvent and the resin polymer is the most significant factor. Resins swell best in solvents with similar polarity or solubility parameters.[3][4] For example, polystyrene-based resins swell well in aprotic solvents like Dichloromethane (DCM), Toluene, and Dimethylformamide (DMF).[2]
-
Resin Type and Cross-linking: The chemical nature of the polymer backbone (e.g., Polystyrene vs. Polyethylene Glycol - PEG) and the degree of cross-linking with agents like divinylbenzene (DVB) are critical.[2][5] Lower cross-linking (e.g., 1% DVB) allows for greater swelling compared to higher cross-linking (e.g., 2% DVB).[2]
-
Growing Peptide/Molecule Chain: As the synthesis progresses, the growing chain attached to the resin can significantly alter the swelling properties. The peptide itself can either increase or decrease the swelling of the resin-peptide conjugate depending on its sequence and the solvent used.[6][7]
-
Functionalization and Loading: The type of linker or functional group and the degree of loading can influence how the resin interacts with the solvent.[3][4]
-
Temperature: Temperature can affect solvent viscosity and the energy of polymer chain mobility, thereby influencing the rate and extent of swelling.[8]
Q3: How does the degree of cross-linking affect reaction kinetics?
A: The degree of cross-linking creates the resin's three-dimensional structure.
-
Low Cross-linking (e.g., 1% DVB): These resins exhibit higher swelling, which facilitates faster diffusion of reagents and leads to improved reaction kinetics.[2] For instance, a 1% DVB cross-linked polystyrene resin can swell 4 to 6 times its original volume in DCM.[2]
-
High Cross-linking (e.g., 2% DVB): These resins are more rigid and swell less. A 2% DVB resin might only swell 2 to 4 times its volume in DCM.[2] While this provides greater mechanical stability, the reduced swelling can lead to slower reaction rates due to restricted diffusion.
Q4: Should I always aim for the maximum possible swelling?
A: Not necessarily. While good swelling is essential, excessive swelling can be problematic, especially in a production setting, as it can limit the production scale.[7] A recommended range for starting resin swelling is approximately 4–7 mL/g, which provides a good balance for facilitating reactions without becoming unmanageable.[7] It's also important to remember that the swelling properties will change as the peptide chain grows.[7]
Troubleshooting Guide
Q1: My reaction is sluggish or incomplete. How can I determine if poor resin swelling is the cause?
A: Incomplete reactions are a common issue that can often be traced back to inadequate resin swelling.
-
Visual Inspection: Observe the resin beads after adding the solvent. They should visibly increase in volume. You can perform a simple measurement of the resin bed volume in a graduated cylinder before and after solvent addition.
-
Solvent Test: If you suspect your primary solvent is the issue, test the swelling of a small amount of your resin in a known "good" solvent for that resin type (e.g., DCM or DMF for polystyrene). If it swells significantly more, your reaction solvent is likely the problem.
-
Review Resin Specifications: Check the manufacturer's data for the resin's cross-linking percentage and recommended solvents. Using a solvent that is incompatible with the resin's polymer backbone is a common cause of poor swelling.[9]
Q2: I've confirmed my resin isn't swelling properly. What are the immediate steps to fix this?
A:
-
Switch Solvents: The most effective step is to change to a solvent known to be highly compatible with your resin. Consult the data tables below or the manufacturer's literature. For example, if you are using a polystyrene resin in acetonitrile with poor results, switching to THF or DCM will likely improve swelling significantly.[2][10]
-
Use a Solvent Mixture: Sometimes, a mixture of solvents can provide better swelling properties than a single solvent.[11] For instance, adding a good swelling solvent like DCM to a co-solvent needed for reagent solubility can improve overall swelling.
-
Allow Adequate Swelling Time: Ensure you are allowing sufficient time for the resin to swell before starting the reaction. A pre-swelling step of 15-30 minutes in the reaction solvent is standard practice.[9][12]
-
Check for Resin Contamination/Storage Issues: Resins can be sensitive to moisture.[9] Ensure the resin was stored properly in a desiccator and allowed to acclimate to room temperature before use to prevent condensation, which can hinder swelling.[9]
Q3: My reaction starts well, but the kinetics slow down as the peptide chain elongates. What's happening?
A: This is a known phenomenon where the growing peptide chain influences the overall properties of the peptide-resin conjugate.
-
Peptide Aggregation: The elongating peptide chain can fold into secondary structures or aggregate on the resin, causing the resin to shrink or collapse.[5] This prevents reagents from accessing the reactive sites.
-
Changing Polarity: The peptide chain alters the polarity of the resin bead. The initial solvent may no longer be optimal for swelling the peptide-resin conjugate.[6]
-
Troubleshooting Steps:
-
Change the Solvent: Switch to a more polar solvent like DMF or NMP if you suspect aggregation.
-
Use a Different Resin Type: Resins with a more hydrophilic backbone, like PEG-based resins (e.g., ChemMatrix), are designed to minimize peptide aggregation and maintain good swelling properties throughout the synthesis of difficult sequences.[5]
-
Incorporate "Chaotropic" Salts: Adding salts like LiCl to the reaction mixture can sometimes disrupt aggregation and improve solvation.
-
Data Presentation: Resin Swelling in Common Solvents
The tables below summarize the swelling volumes for common solid-phase synthesis resins in a variety of solvents. A swelling volume of >4.0 mL/g is generally considered good, 2.0–4.0 mL/g is moderate, and <2.0 mL/g is poor.[3]
Table 1: Swelling Volume (mL/g) of Polystyrene-Based Resins
| Solvent | Polystyrene (1% DVB) | Polystyrene (2% DVB) |
| Dichloromethane (DCM) | 8.3 | 6.0 |
| Tetrahydrofuran (THF) | 8.8 | 5.6 |
| Toluene | 8.5 | 5.2 |
| Dimethylformamide (DMF) | 5.6 | 3.2 |
| Dioxane | 7.8 | 5.4 |
| Acetonitrile (MeCN) | 3.2 | 1.9 |
| Ethanol (EtOH) | 1.7 | 1.7 |
| Methanol (MeOH) | 1.6 | 1.6 |
| Data sourced from Rapp Polymere GmbH.[10] |
Table 2: Swelling Volume (mL/g) of PEG and HypoGel® Resins
| Solvent | TentaGel® S | HypoGel® 400 |
| Dichloromethane (DCM) | 6.3 | 6.9 |
| Tetrahydrofuran (THF) | 5.0 | 5.3 |
| Toluene | 4.8 | 5.5 |
| Dimethylformamide (DMF) | 4.7 | 5.2 |
| Dioxane | 5.4 | 5.6 |
| Acetonitrile (MeCN) | 4.2 | 4.6 |
| Ethanol (EtOH) | 2.9 | 2.8 |
| Methanol (MeOH) | 3.6 | 2.9 |
| Water | 3.6 | 1.8 |
| Data sourced from Rapp Polymere GmbH.[10] |
Experimental Protocols
Protocol: Measurement of Resin Swelling Volume
This protocol describes a standard method for determining the swelling volume of a resin in a given solvent.
Materials:
-
Dry resin
-
Solvent of interest
-
10 mL or 15 mL graduated cylinder with a stopper
-
Vortex mixer (optional)
-
Washing solvents (e.g., Toluene, DCM, DMF, Methanol)
Procedure:
-
Resin Preparation (if necessary): To remove any soluble impurities, wash the resin by suspending it in Toluene, DCM, DMF, and Methanol sequentially. Perform each wash 5 times and then dry the resin thoroughly under vacuum.[10]
-
Measurement: a. Accurately weigh 1.0 g of the dry resin and place it into a 10 mL or 15 mL graduated cylinder.[10] b. Add the desired solvent to the cylinder until the total volume is approximately 8-10 mL, ensuring all resin beads are submerged.[10] c. Seal the cylinder and mix the contents thoroughly to create a homogenous suspension and dislodge any trapped air bubbles. A brief vortex can be used.[10] d. Let the cylinder stand for 2 hours, then mix again to remove any remaining air bubbles.[10] e. Seal the cylinder again and allow the resin to settle undisturbed for 22-24 hours.[10]
-
Data Recording: After the settling period, record the final volume of the swollen resin bed directly from the graduations on the cylinder. The result is expressed in mL/g of dry resin.[10]
Visualizations
Caption: Troubleshooting workflow for poor reaction kinetics.
Caption: Key factors influencing optimal resin swelling.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. peptide.com [peptide.com]
- 3. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis on Polystyrene Supports
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues that lead to low peptide yields during solid-phase peptide synthesis (SPPS) on polystyrene supports.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting low peptide yields in a question-and-answer format, addressing specific problems you may encounter during your experiments.
Q1: My final peptide yield is significantly lower than expected. What are the most common causes?
Low peptide yield in SPPS can be attributed to several factors throughout the synthesis process. The most frequent culprits include:
-
Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1][2][3]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin results in deletion sequences. This is often an issue with sterically hindered amino acids or "difficult" sequences.[1][3][4]
-
Peptide Aggregation: The growing peptide chains can fold into secondary structures (like β-sheets) and aggregate on the resin, hindering reagent access for both deprotection and coupling steps.[1][2][5][6][7][8][9] This is a major challenge for long or hydrophobic peptides.[1][8]
-
Resin and Linker Issues: Suboptimal resin loading, poor resin swelling in the chosen solvent, or instability of the linker under reaction conditions can significantly decrease the yield.[1][10][11] Polystyrene resins are notably hydrophobic, which can encourage peptide aggregation.[8][12]
-
Side Reactions: Undesirable chemical modifications can occur during synthesis, such as aspartimide formation, diketopiperazine formation, or oxidation of sensitive residues.[3][13][14][15]
-
Inefficient Cleavage and Work-up: The final yield can be compromised by incomplete cleavage from the resin, peptide precipitation issues, or losses during purification steps.[4][16][17]
Q2: How can I determine if the low yield is due to a synthesis problem or an issue with the final cleavage?
A logical first step is to perform a small-scale test cleavage.
-
Qualitative Analysis: Cleave the peptide from a small amount of resin (10-20 mg) and analyze the product using mass spectrometry (MS).[4] The presence of the target peptide's mass will confirm that the synthesis was at least partially successful.
-
Quantitative Analysis: To determine the peptide loading on the resin, cleave the peptide from a precisely weighed amount of dried resin. The quantity of the cleaved peptide can then be determined by UV-Vis spectrophotometry or amino acid analysis (AAA).[4]
If the test cleavage and subsequent analysis show a good amount of the desired peptide on the resin, the issue likely lies with the large-scale cleavage or work-up procedure. If not, the problem occurred during the synthesis cycles.
Q3: How can I monitor the completeness of deprotection and coupling reactions during synthesis?
Monitoring the key steps of SPPS is crucial for identifying where a synthesis is failing.
-
Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect free primary amines on the resin after a coupling step.[1][4] A positive result (blue beads) indicates that the coupling is incomplete, as there are still unreacted amino groups.[1][4]
-
TNBS Test: This is another colorimetric test that can be used to detect free amines.[1]
-
Mass Spectrometry of Intermediates: If a particularly difficult coupling is suspected, a small sample of the resin can be cleaved and the resulting peptides analyzed by MS to pinpoint the stage of failure.[4]
Q4: My peptide sequence is known to be "difficult" and prone to aggregation. What strategies can I employ to improve the yield?
Peptide aggregation is a major cause of low yield, particularly for hydrophobic sequences.[8][9] Here are several strategies to mitigate this issue:
-
Solvent Choice: Switch from the standard DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents.[8][18]
-
Chaotropic Salts: Add chaotropic salts, such as LiCl or NaClO4, to the coupling mixture to disrupt secondary structures.[9][18]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help to break up aggregates.[4]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures.[4][9]
-
Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[9]
-
Alternative Resins: Consider using more hydrophilic resins, such as PEG-polystyrene (PEG-PS) graft resins, which can improve solvation of the growing peptide chain.[8][12]
Q5: What are common side reactions on polystyrene supports and how can I minimize them?
Several side reactions can occur during Fmoc-SPPS, leading to impurities and reduced yield.
-
Aspartimide Formation: This is a major side reaction for sequences containing aspartic acid, especially when exposed to a strong base during deprotection.[14] It can lead to multiple by-products. To minimize this, consider using protective groups like Hmb or Dmb on the preceding amino acid's backbone nitrogen.[9]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the peptide from the resin. This is particularly problematic for sequences with proline or glycine at the second or third position.[15]
-
Racemization: The chirality of amino acids can be compromised during activation, especially for cysteine and histidine. Using additives like HOBt or Oxyma can help to suppress racemization.
-
Oxidation: Methionine and tryptophan residues are susceptible to oxidation. Using scavengers in the final cleavage cocktail is crucial to prevent this.[3]
Q6: My cleavage seems to be incomplete, or I am losing a lot of product during work-up. What should I check?
-
Cleavage Cocktail Composition: Ensure you are using the correct cleavage cocktail for your peptide's amino acid composition and the resin's linker. The choice and amount of scavengers (e.g., TIS, EDT, water) are critical to protect sensitive residues from reactive cations generated during cleavage.[16]
-
Cleavage Time: For sterically hindered peptides or certain linkers, the standard 2-3 hour cleavage time may be insufficient.[16] Consider extending the cleavage time.[16]
-
Peptide Precipitation: Use a sufficient volume of cold diethyl ether (typically 10 times the volume of the TFA filtrate) to ensure complete precipitation of the peptide.[4][16] For some peptides, methyl tert-butyl ether (MTBE) may be a better choice.[16]
-
Resin Washing: After collecting the initial filtrate, wash the resin beads with a small amount of fresh cleavage cocktail or TFA to recover any adsorbed peptide.[16]
Frequently Asked Questions (FAQs)
What is the importance of resin swelling?
Resin swelling is crucial for successful SPPS as it allows reagents to diffuse freely to the reactive sites on the growing peptide chains within the resin beads.[2][7][10][11] Polystyrene resins swell well in apolar solvents like dichloromethane (DCM) and toluene, and moderately in polar aprotic solvents like DMF.[11] Insufficient swelling can lead to reduced reaction rates and promote peptide aggregation.[2][7]
How does the loading capacity of the resin affect the synthesis yield?
The loading capacity, or substitution level, of the resin dictates the number of peptide chains that can be synthesized per gram of resin.[19] While a higher loading may seem desirable for producing more peptide, it can lead to increased peptide aggregation due to the proximity of the growing chains, especially for long or difficult sequences. For such peptides, a lower loading resin is often recommended.[9]
Which coupling reagent should I use?
The choice of coupling reagent depends on factors like the difficulty of the coupling, the risk of racemization, and cost.
| Coupling Reagent | Efficacy | Notes |
| DIC/HOBt | Standard | Cost-effective but can cause racemization.[4] |
| HBTU/HCTU | High | Efficient and widely used. |
| HATU | Very High | Excellent for difficult couplings, but more expensive. |
| COMU | Very High | High solubility and considered safer than benzotriazole-based reagents.[4] |
What is the purpose of scavengers in the cleavage cocktail?
During the acidic cleavage of the peptide from the resin, protective groups are also removed, generating highly reactive cationic species. These can modify sensitive amino acid residues like tryptophan, methionine, tyrosine, and cysteine. Scavengers are nucleophilic compounds added to the cleavage cocktail to "scavenge" or trap these reactive cations, preventing unwanted side reactions.
Experimental Protocols
Kaiser (Ninhydrin) Test Protocol
This protocol is for the qualitative detection of free primary amines on the resin.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Washing solvent: Ethanol
-
Small test tube
-
Heating block or water bath
Procedure:
-
Take a small sample of the peptide-resin (a few beads) in a test tube.
-
Wash the beads thoroughly with ethanol to remove any residual DMF.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution are yellow/colorless | Coupling is complete (no free primary amines). | Proceed to the deprotection step. |
| Beads are dark blue | Coupling is incomplete. | Recouple the amino acid. |
| Beads and solution are dark blue | Coupling has likely failed. | Check reagents and protocol, then recouple. |
Test Cleavage Protocol
This protocol is for cleaving a small amount of peptide from the resin for analysis by mass spectrometry.
Materials:
-
Dried peptide-resin (10-20 mg)
-
Appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
1.5 mL microcentrifuge tube
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add approximately 200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[4]
-
Filter the cleavage mixture away from the resin beads (e.g., using a filter tip or a small fritted syringe) into a new tube.
-
Precipitate the peptide by adding the filtrate to a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).[4]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the pellet with more cold ether, and dry the peptide under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent for MS analysis.[4]
Visualizations
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Caption: The standard cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesalabs.com [mesalabs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Peptide Chain Loss During Boc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize peptide chain loss during the critical Boc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peptide chain loss during Boc deprotection?
A1: Peptide chain loss during Boc deprotection can primarily be attributed to two main factors: premature cleavage of the peptide from the resin and side reactions that lead to undesired, truncated, or modified peptides. The strong acidic conditions required for Boc group removal, typically using trifluoroacetic acid (TFA), can be harsh enough to affect the linker attaching the peptide to the solid support, especially with highly acid-labile resins.[1] Additionally, reactive intermediates formed during deprotection can lead to irreversible side reactions.
Q2: What are the most common side reactions that lead to yield loss?
A2: The most common side reactions include:
-
Tert-butylation: The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can modify sensitive amino acid residues.[2] Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this modification.[3]
-
Diketopiperazine (DKP) formation: This is a significant issue at the dipeptide stage, especially with sequences containing proline or glycine. The deprotected N-terminal amine of the second amino acid can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[4] This results in termination of the peptide chain.
-
Incomplete Deprotection: If the Boc group is not completely removed, the subsequent coupling reaction will be blocked, leading to the formation of deletion sequences where an amino acid is missing.[5] This can be caused by insufficient acid concentration, short reaction times, or poor resin swelling.
Q3: How can I prevent the formation of tert-butylated byproducts?
A3: The most effective method to prevent tert-butylation is to use "scavengers" in the deprotection cocktail. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with sensitive residues in the peptide chain.[3] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[3]
Q4: Which resin type is most suitable to minimize premature cleavage?
A4: To minimize premature cleavage, it's crucial to select a resin with a linker that is stable to the repeated TFA treatments used for Boc deprotection but can be cleaved under stronger acidic conditions at the end of the synthesis. The MBHA resin is a common choice for preparing peptide amides in Boc SPPS due to its optimal balance of stability towards TFA and lability towards HF for final cleavage.[1] For peptide acids, the PAM resin is designed to be more stable to the repetitive acid deprotection steps compared to the original Merrifield resin.[1]
Q5: Can the concentration of TFA in the deprotection solution affect peptide loss?
A5: Yes, the concentration of TFA can significantly impact peptide loss. While a high concentration of TFA is necessary for efficient Boc removal, using 100% TFA can lead to poor resin swelling, resulting in incomplete deprotection and the formation of deletion sequences.[6] A study showed that deprotection with 55% TFA in DCM resulted in higher purity peptides compared to 100% TFA.[6] Therefore, an optimized concentration, typically between 25-50% TFA in a solvent like dichloromethane (DCM) that promotes resin swelling, is recommended.
Troubleshooting Guides
This section addresses specific issues you may encounter during Boc deprotection steps.
Issue 1: Low final peptide yield with evidence of truncated sequences.
-
Possible Cause: Incomplete Boc deprotection in one or more cycles.
-
Solution:
-
Verify Acid Concentration: Ensure your TFA solution is fresh and at the correct concentration (typically 25-50% in DCM). TFA is hygroscopic and can lose potency over time.
-
Optimize Reaction Time: Increase the deprotection time to 30 minutes or longer and consider a pre-wash step with the deprotection solution.[1]
-
Ensure Proper Resin Swelling: Before deprotection, ensure the resin is adequately swollen in an appropriate solvent like DCM to allow for efficient reagent penetration.
-
-
-
Possible Cause: Premature cleavage of the peptide from the resin.
-
Solution:
-
Use a More Stable Linker: If you are using a highly acid-labile resin, consider switching to a more robust option like PAM resin for peptide acids or MBHA resin for peptide amides.[1]
-
Minimize Deprotection Time: Use the minimum deprotection time necessary for complete Boc removal to reduce the exposure of the linker to acid.
-
-
Issue 2: Mass spectrometry analysis shows unexpected mass additions of +56 Da.
-
Possible Cause: Tert-butylation of sensitive amino acid residues (Trp, Met, Cys, Tyr).
-
Solution:
-
Incorporate Scavengers: Add scavengers to your deprotection cocktail to trap the tert-butyl cations. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3]
-
Use Specific Scavengers for Sensitive Residues: For peptides rich in tryptophan, adding scavengers like thioanisole can be beneficial. For methionine-containing peptides, thioanisole is also effective.[3]
-
-
Issue 3: Significant loss of peptide, especially when synthesizing a dipeptide with a C-terminal Proline or Glycine.
-
Possible Cause: Diketopiperazine (DKP) formation.
-
Solution:
-
Use Sterically Hindered Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the intramolecular cyclization, thus suppressing DKP formation.
-
Immediate Coupling of the Third Amino Acid: Minimize the time the deprotected dipeptide is on the resin before coupling the third amino acid.
-
In-situ Neutralization: Perform the neutralization and subsequent coupling step in the same pot to reduce the time the free amine is available for intramolecular attack.
-
-
Data Presentation
Table 1: Effect of Scavenger Cocktails on Preventing S-tert-butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% DCM | 75% | 25% |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 98% | 2% |
| 95% TFA / 5% Thioanisole | 96% | 4% |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | >99% | <1% |
Data is illustrative and compiled based on general findings in the literature. Actual percentages can vary depending on the specific peptide sequence and reaction conditions.[3]
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide-resin.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), synthesis grade
-
Trifluoroacetic acid (TFA)
-
Deprotection Solution: 25-50% TFA in DCM (v/v)
-
Washing Solution: DCM
-
Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM (v/v)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.
-
Pre-wash (Optional but Recommended): Add the deprotection solution to the resin and agitate for 1-2 minutes. Drain the solution.
-
Deprotection: Add fresh deprotection solution (approximately 10 mL per gram of resin) and agitate at room temperature for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and cleaved Boc groups.
-
Neutralization: To proceed with the next coupling step, neutralize the N-terminal amine salt by washing the resin with the neutralization solution (2-3 times for 2 minutes each).
-
Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before the next coupling cycle.
Protocol 2: Quantification of Peptide Loss via UV-Vis Spectrophotometry of the Cleaved Supernatant
This protocol allows for an estimation of peptide loss due to premature cleavage during the Boc deprotection steps. This is particularly useful when troubleshooting low final yields.
Materials:
-
Collected TFA/DCM supernatants from all deprotection and washing steps
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
A known concentration of a model peptide with a similar chromophore (e.g., Tryptophan or Tyrosine) for creating a standard curve.
Procedure:
-
Collect Supernatants: During your synthesis, carefully collect all the flow-through from each Boc deprotection and subsequent DCM wash step into a single, clean container.
-
Solvent Evaporation: Under a gentle stream of nitrogen or using a rotary evaporator, carefully evaporate the TFA and DCM from the collected supernatant.
-
Resuspend the Residue: Resuspend the dried residue in a known volume of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Prepare a Standard Curve: Prepare a series of dilutions of your model peptide with known concentrations. Measure the absorbance of these standards at the appropriate wavelength (e.g., 280 nm for Tryptophan-containing peptides). Plot a standard curve of absorbance versus concentration.
-
Measure Sample Absorbance: Measure the absorbance of your resuspended sample at the same wavelength.
-
Quantify Peptide Loss: Using the standard curve, determine the concentration of the peptide in your sample. From this, you can calculate the total amount of peptide that was prematurely cleaved from the resin during the deprotection steps.
Mandatory Visualization
References
How to address physical degradation of polystyrene beads during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the physical degradation of polystyrene beads during synthesis. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of physical degradation of polystyrene beads during synthesis?
A1: The physical degradation of polystyrene beads during synthesis can be attributed to three main factors:
-
Thermal Stress: Excessive temperatures during polymerization can lead to polymer chain scission, depolymerization, and the formation of volatile compounds, ultimately weakening the bead structure.[1][2] Polystyrene begins to degrade thermally at temperatures above 270°C.[1] In the presence of oxygen, oxidative degradation can occur at even lower temperatures.[2][3]
-
Mechanical Stress: High agitation speeds in the reactor can cause mechanical fracturing or abrasion of the beads.[4][5] The geometry of the reactor and impeller design also play a crucial role in the mechanical stress experienced by the beads.[4] Furthermore, high shear forces during mixing can contribute to mechanical degradation.
-
Chemical Attack: Polystyrene is susceptible to various organic solvents, which can cause the beads to swell, dissolve, or lose their structural integrity.[6] Exposure to certain reactive chemicals can also lead to hardening, embrittlement, or loss of elasticity.
Q2: My polystyrene beads are fracturing in the reactor. How can I troubleshoot this issue?
A2: Bead fracture is typically a result of excessive mechanical stress. Here are several steps to troubleshoot this problem:
-
Optimize Agitation Speed: High agitation rates are a common cause of bead fracture. Gradually decrease the agitation speed to a point where the monomer droplets remain suspended without causing significant mechanical impact.
-
Evaluate Reactor and Impeller Geometry: The design of your reactor and impeller can create high-shear zones. For instance, in a spherical reactor, faster agitation can lead to vortex formation and non-uniform particle size distribution, while slower speeds can yield narrower distributions compared to a cylindrical reactor.[4] A flat-bladed impeller may produce different stress patterns compared to a marine-type propeller.[4]
-
Increase Cross-linker Concentration: Increasing the concentration of a cross-linking agent, such as divinylbenzene (DVB), enhances the mechanical strength and thermal stability of the beads, making them more resistant to fracture.[7]
-
Control Polymerization Rate: A very rapid polymerization can lead to internal stresses within the beads. You can control the rate by adjusting the initiator concentration or the reaction temperature.
Q3: The synthesized beads appear soft, swollen, or are clumping together. What could be the cause?
A3: These issues often point to chemical attack or inadequate cross-linking. Consider the following:
-
Solvent Compatibility: Ensure that all components in your reaction mixture, including any porogens or additives, are compatible with polystyrene. Polystyrene is soluble in solvents like benzene, chloroform, and methyl ethyl ketone (MEK).[6]
-
Degree of Cross-linking: Insufficient cross-linking will result in softer beads that are more prone to swelling in organic solvents. Verify the concentration and reactivity of your cross-linking agent. Lightly cross-linked beads are known to swell significantly in compatible solvents.
-
Suspension Stabilizer: The choice and concentration of the suspension stabilizer (e.g., polyvinyl alcohol) are critical for preventing bead agglomeration.[8][9] Inadequate stabilization can lead to droplet coalescence and the formation of large, irregular particles.
Q4: I am observing discoloration and embrittlement of the beads. What is the likely cause?
A4: Discoloration and embrittlement are often signs of thermal or oxidative degradation.
-
Monitor and Control Reaction Temperature: Ensure the reaction temperature does not exceed the thermal stability limit of polystyrene. The thermal degradation of polystyrene in air can begin at temperatures as low as 270°C.[1] Runaway exothermic reactions can lead to localized overheating.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10] Oxygen can react with free radicals in the polymer chains, leading to chain scission and the formation of chromophoric groups that cause discoloration.[2]
-
Purity of Reagents: Impurities in the monomer or other reagents can sometimes act as catalysts for degradation reactions. Ensure high-purity reagents are used.
Data Presentation
Table 1: Effect of Agitation Speed on Polystyrene Bead Size
| Agitation Speed (rpm) | Reactor Geometry | Average Bead Diameter (µm) | Particle Size Distribution | Reference |
| 350 | Cylindrical (Flat Bottom) | 130 | - | [4] |
| 500 | Cylindrical | 100 | - | [4] |
| 750 | Cylindrical (Rushton Turbine) | 121 | - | [4] |
| 1600 | Cylindrical (Marine Propeller) | Narrower | Smaller Particles | [4] |
| 2000 | Cylindrical (Marine Propeller) | Narrower | Smaller Particles | [4] |
| 1600 | Spherical (Marine Propeller) | Wider | Non-uniform | [4] |
| 2000 | Spherical (Marine Propeller) | Wider | Non-uniform | [4] |
Table 2: Influence of Cross-linking on Polystyrene Bead Properties
| Cross-linking Agent | Concentration (% w/w) | Property Measured | Observation | Reference |
| Divinylbenzene (DVB) | 0.5 mol % | Thermal Stability | - | [11] |
| Divinylbenzene (DVB) | Increased | Thermal Stability | Increased thermal stability | [7] |
| Divinylbenzene (DVB) | 43% - 400% | Surface Area | 1300 - 1500 m²/g | [11] |
| Divinylbenzene (DVB) | 500% | Surface Area | ~1000 m²/g | [11] |
| Monochlorodimethyl ether | 300% | Swelling Degree | Maximum swelling | [11] |
Experimental Protocols
1. Protocol for Thermogravimetric Analysis (TGA) of Polystyrene Beads
-
Objective: To determine the thermal stability and degradation temperature of polystyrene beads.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Place a small, representative sample of the polystyrene beads (typically 5-10 mg) into a TGA sample pan (e.g., aluminum or platinum).[10]
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[10][12]
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[10][12]
-
Record the sample weight as a function of temperature.
-
The onset of weight loss indicates the beginning of thermal degradation. The temperature at the maximum rate of weight loss (from the derivative of the TGA curve) is also a key parameter.[12]
-
2. Protocol for Evaluating Chemical Resistance of Polystyrene Beads (Adapted from ASTM D543)
-
Objective: To assess the resistance of polystyrene beads to specific chemical reagents.[13][14][15]
-
Apparatus: Glass vials with sealed caps, analytical balance, oven (optional).
-
Procedure:
-
Sample Preparation: Weigh a known amount of dry polystyrene beads (e.g., 1-2 g) and record the initial weight.
-
Chemical Exposure: Place the beads into a glass vial and add the chemical reagent to be tested, ensuring the beads are fully immersed.[13][16]
-
Conditioning: Seal the vial and store it at a controlled temperature for a specified duration (e.g., 24 hours at 23°C).[13][16] For accelerated testing, an elevated temperature can be used.
-
Post-Exposure Evaluation:
-
Carefully decant the chemical reagent.
-
Rinse the beads with a non-solvent (e.g., water or methanol) to remove the reagent, and then dry them to a constant weight.
-
Record the final weight and calculate the percentage change in weight.
-
Visually inspect the beads for any changes in appearance, such as discoloration, swelling, cracking, or crazing.[13][16]
-
-
3. Protocol for Determining Polystyrene Bead Friability (Adapted from USP <1216>)
-
Objective: To measure the propensity of polystyrene beads to fracture or abrade under mechanical stress.
-
Apparatus: Friability tester (tablet friabilator), analytical balance.
-
Procedure:
-
Take a representative sample of beads with a total weight as close as possible to 6.5 g.[17]
-
Carefully remove any fine dust from the sample.
-
Accurately weigh the bead sample (W_initial).[18]
-
Place the beads into the drum of the friability tester.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.[17]
-
Remove the beads from the drum and carefully remove any loose dust.
-
If no beads are cracked or broken, weigh the beads again (W_final).[18]
-
Calculate the friability as the percentage of weight loss: Friability (%) = [(W_initial - W_final) / W_initial] * 100
-
Visualizations
Caption: Thermal degradation pathway of polystyrene.
Caption: Troubleshooting workflow for bead degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. muhendislik.cu.edu.tr [muhendislik.cu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Polystyrene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
- 9. scribd.com [scribd.com]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. coirubber.com [coirubber.com]
- 14. store.astm.org [store.astm.org]
- 15. infinitalab.com [infinitalab.com]
- 16. Chemical Compatibility ASTM D543 [intertek.com]
- 17. usp.org [usp.org]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Alternative methods to HF for cleaving acid-labile peptides
Welcome to the Technical Support Center for peptide cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding alternatives to hydrofluoric acid (HF) for the cleavage of acid-labile peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to HF for cleaving acid-labile peptides?
The most common and versatile alternative to the hazardous hydrofluoric acid (HF) is Trifluoroacetic acid (TFA).[1] TFA is a strong acid capable of cleaving peptides from most resins and removing acid-labile side-chain protecting groups.[1][2] Cleavage is typically performed using a "cocktail" containing TFA and various scavengers to prevent side reactions.[1] Other strong acids like Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used, particularly in Boc-based synthesis, but they are also highly corrosive.[3]
Q2: Why are scavengers necessary in a cleavage cocktail?
During cleavage, reactive cationic species are generated from the protecting groups and the resin linker.[1][2] These carbocations can lead to unwanted modifications of sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][2] Scavengers are nucleophilic reagents that "trap" these reactive species, preventing side reactions and improving the purity of the final peptide product.[1][2]
Q3: How do I select the appropriate cleavage cocktail for my peptide?
The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide.[1] For peptides without sensitive residues, a simple mixture of TFA, water, and Triisopropylsilane (TIS) is often sufficient.[1] For peptides containing sensitive residues, more complex cocktails with specific scavengers are required.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | Inappropriate cleavage cocktail for the resin or peptide.[5] Insufficient reaction time.[5] Degraded TFA or scavengers.[5] Insufficient volume of cleavage cocktail. | Verify the compatibility of your cocktail with the resin linker. Extend the cleavage time; for complex peptides, 2-4 hours may be necessary.[2] Use fresh, high-quality reagents.[5] Ensure a sufficient volume of cocktail is used (e.g., 10 mL per gram of resin).[6] |
| Low Peptide Yield/Purity | Suboptimal cleavage cocktail leading to side reactions. Peptide precipitation issues.[1] Oxidation of sensitive residues (Met, Cys, Trp).[1][7] | Optimize the scavenger composition based on the peptide sequence (see table below). Ensure peptide is fully precipitated by using a 10-fold excess of cold diethyl ether and chilling at -20°C.[2] Use cocktails containing reducing agents like 1,2-Ethanedithiol (EDT) for Cys-containing peptides.[8] For Met-containing peptides, consider Reagent H.[9] |
| Unexpected Mass Increase of +56 Da | S-tert-butylation of Cysteine residues. This occurs when the tert-butyl cations generated during cleavage react with the thiol group of Cys.[10] | Enhance scavenging with a combination of thioanisole and dimethylsulfide (DMS).[10] Add a reducing agent like dithiothreitol (DTT).[10] Implement a two-step cleavage protocol with a lower initial TFA concentration.[10] |
| Peptide Dimerization/Oligomerization | Oxidation of Cysteine residues forming intermolecular disulfide bonds.[10] | Include a thiol scavenger like EDT in the cleavage cocktail to maintain a reducing environment.[8][10] |
| Incomplete Deprotection of Arg(Pbf) | The Pbf group on Arginine can be difficult to remove completely, especially in sequences with multiple Arg(Pbf) residues. | Extend the cleavage time to 3-4 hours.[11] Ensure an adequate scavenger cocktail is used to drive the deprotection to completion. |
| Aspartimide Formation | Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a succinimide ring, particularly under basic conditions but can also occur during acid cleavage.[12] | While primarily a concern during synthesis, using optimized cleavage conditions with appropriate scavengers can help minimize further side reactions. A specific cleavage protocol has been developed to reduce aspartimide formation.[12] |
| Hydrophobic Peptide Precipitation Failure | Highly hydrophobic peptides may not precipitate well in diethyl ether.[13] | Concentrate the TFA solution to a smaller volume before adding to ether.[14] Consider alternative precipitation solvents or purification strategies. |
Cleavage Cocktail Compositions
The following table summarizes common TFA-based cleavage cocktails and their recommended applications.
| Reagent Name | Composition (v/v) | Recommended Use |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | For peptides without sensitive residues like Cys, Met, or Trp.[1][2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[1][2][4][6] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Effective for scavenging trityl groups. Does not protect Met or Cys from oxidation.[1] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/v) | Specifically designed to minimize the oxidation of Methionine.[1][4][9] |
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain sensitive amino acid residues.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry it under vacuum for at least 1 hour.[1]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 1-2 hours.[2]
-
Peptide Precipitation: Filter the TFA solution into a centrifuge tube. Add the TFA solution dropwise to a 10-fold excess of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form.[1][2]
-
Peptide Isolation: Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube to pellet the peptide. Carefully decant the ether.[2]
-
Washing: Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step two more times to remove residual scavengers.[2]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing residues such as Cys, Met, or Trp, which are prone to side reactions.[2]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[2][6]
-
Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[2]
-
Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.
Post-Cleavage Analysis
After cleavage and precipitation, it is crucial to assess the purity and identity of the crude peptide.
| Analytical Technique | Purpose |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To determine the purity of the peptide by separating it from impurities.[15][16] Purity is typically calculated from the peak area of the desired peptide relative to the total peak area.[15] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide.[15] Common techniques include Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).[15] |
Visualized Workflows
Caption: Standard workflow for solid-phase peptide cleavage and isolation.
Caption: A logical workflow for troubleshooting common peptide cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
Trifluoroacetylation side reaction from hydroxymethyl impurities in resins
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering N-terminal trifluoroacetylation, a common side reaction in solid-phase peptide synthesis (SPPS) arising from hydroxymethyl impurities in resins.
Frequently Asked Questions (FAQs)
Q1: What is N-terminal trifluoroacetylation and why is it a problem?
A1: N-terminal trifluoroacetylation is an undesirable modification where a trifluoroacetyl (TFA) group (CF₃CO-) is covalently attached to the free α-amino group of the N-terminal amino acid of a peptide chain.[1] This modification acts as a permanent cap, preventing further peptide elongation. The resulting truncated peptide impurity can be challenging to separate from the desired full-length product due to their similar properties.[1]
Q2: What is the primary cause of this trifluoroacetylation side reaction?
A2: The primary cause is not direct acylation by the trifluoroacetic acid used for deprotection in SPPS. Instead, it's a more subtle, multi-step mechanism involving the resin support.[2] Hydroxymethyl groups (-CH₂OH), either present as impurities on the resin or generated by the acid-catalyzed cleavage of the peptide-resin linkage (especially in benzyl ester-based resins), are esterified by TFA to form trifluoroacetoxymethyl groups.[3][4][5] During the subsequent neutralization step with a tertiary amine, this resin-bound trifluoroacetyl group is transferred to the deprotected N-terminal amine of the peptide.[6][3][4][5]
Q3: How does the choice of resin impact the risk of trifluoroacetylation?
A3: The choice of resin is a critical factor. Resins with pre-existing hydroxymethyl groups or those with linkers susceptible to acidolysis that generate these groups (e.g., standard benzyl ester resins) are more prone to this side reaction.[3][4] With such resins, the rate of trifluoroacetylation can be approximately 1-2% per cycle.[3][4][5] Conversely, resins with more acid-stable linkers, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin), are designed to minimize this issue, reducing the trifluoroacetylation rate to less than 0.02% per cycle.[1][3][4]
Q4: Is this side reaction more common in Boc or Fmoc SPPS?
A4: This side reaction is more commonly associated with Boc-SPPS due to the repeated cycles of TFA deprotection.[1] However, it can also occur in Fmoc-SPPS during the final cleavage from the resin with TFA, especially if the N-terminal Fmoc group has been removed.
Q5: Which amino acids are more susceptible to this side reaction?
A5: Peptides with N-terminal hydroxyamino acids, such as threonine, may be more susceptible to trifluoroacetylation.[2][7] Additionally, peptides with an N-terminal proline residue have also been reported to be prone to this side reaction.[8]
Troubleshooting Guide
If you suspect N-terminal trifluoroacetylation in your peptide synthesis, follow this guide to diagnose and resolve the issue.
Step 1: Identification and Confirmation
The first step is to confirm the presence of the trifluoroacetylated impurity.
-
Symptom: A significant peak in your HPLC or LC-MS analysis that is close to your target peptide peak, often with incomplete separation. You may also observe a lower-than-expected yield of your desired product.
-
Action: Analyze your crude peptide product using mass spectrometry.
-
Expected Result: Look for a mass increase of 96 Da compared to the expected mass of your target peptide. This corresponds to the addition of a trifluoroacetyl group (CF₃CO-).[1][2] Tandem mass spectrometry (MS/MS) can further confirm that the modification is at the N-terminus.
Step 2: Root Cause Analysis
Once confirmed, identify the likely source of the problem.
-
Question 1: What type of resin are you using?
-
If using a standard benzyl ester resin or a resin known to have hydroxymethyl impurities, this is a likely cause.
-
-
Question 2 (for Fmoc-SPPS): Did you deprotect the N-terminal Fmoc group before the final TFA cleavage?
-
If yes, the free N-terminus was susceptible to trifluoroacetylation during cleavage.
-
Step 3: Mitigation and Prevention
Based on the root cause, implement the following solutions for future syntheses.
-
Immediate Action (for ongoing synthesis): Unfortunately, options are limited for a synthesis already in progress. Focus on optimizing the purification to separate the impurity.
-
Preventative Measures (for future syntheses):
-
Resin Selection: The most effective solution is to use a resin with an acid-stable linker. For Boc-SPPS, using an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) is highly recommended as it can significantly reduce trifluoroacetylation.[1][2]
-
Protecting Group Strategy (Fmoc-SPPS): If possible, leave the N-terminal Fmoc group on the peptide until after the TFA cleavage and deprotection of side chains is complete.[1] Alternatively, using a Boc-protected amino acid for the N-terminal residue can suppress this side reaction.[1][8]
-
Quantitative Data Summary
| Resin Type | Extent of Trifluoroacetylation per Cycle | Reference |
| Resins with hydroxymethyl groups (e.g., standard benzyl ester resins) | ~ 1-2% | [3][4][5] |
| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) | < 0.02% | [1][3][4] |
Experimental Protocols
Protocol 1: Detection and Confirmation of N-Terminal Trifluoroacetylation by Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide product in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile). A typical concentration is approximately 1 mg/mL.
-
-
Instrumentation:
-
Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Method:
-
Use a standard reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Run a suitable gradient to elute the peptide of interest.
-
-
MS Analysis:
-
Acquire data in positive ion mode.
-
Perform a full scan to identify the molecular weights of all components in the sample.
-
Look for an ion with a mass-to-charge ratio (m/z) corresponding to the expected mass of your peptide + 96 Da.
-
-
MS/MS Analysis (for confirmation):
-
Perform fragmentation (MS/MS) on the parent ion of the suspected trifluoroacetylated peptide.
-
Analyze the fragment ions. The fragmentation pattern will confirm the peptide sequence and the location of the modification at the N-terminus.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Confirming Functionalization of (Chloromethyl)polystyrene: A Comparative Guide to FTIR Analysis
For researchers, scientists, and drug development professionals, the successful functionalization of (Chloromethyl)polystyrene is a critical step in the synthesis of a wide array of functional polymers and resins. Verifying the covalent attachment of new functional groups is paramount. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other analytical techniques for this purpose, supported by experimental data and detailed protocols.
FTIR spectroscopy is a powerful, non-destructive, and widely accessible technique for identifying functional groups in polymers.[1][2][3] By analyzing the absorption of infrared radiation, FTIR provides a molecular fingerprint of the sample, allowing for the confirmation of successful chemical modifications.[1][2][3] This guide will focus on the use of FTIR to confirm the functionalization of this compound, a versatile starting material for numerous applications, including solid-phase synthesis and drug delivery.
Comparative Analysis of Characterization Methods
While FTIR is a primary tool for confirming functionalization, a multi-faceted approach using complementary techniques can provide a more comprehensive characterization. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer additional insights into the elemental composition and structural changes of the modified polymer.[4][5]
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Vibrational spectroscopy based on the absorption of infrared radiation by molecular bonds. | Identification of functional groups, confirmation of covalent bond formation, and semi-quantitative analysis of the degree of functionalization.[1][6] | Rapid, non-destructive, relatively inexpensive, and widely available.[7] | Primarily qualitative or semi-quantitative; can be challenging to quantify the exact degree of functionalization without calibration. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. | Elemental composition of the polymer surface, confirmation of the presence of new elements from the functional group, and chemical state analysis.[4][8] | Highly surface-sensitive, provides quantitative elemental information. | Requires high vacuum, can be more expensive and less accessible than FTIR. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique to observe local magnetic fields around atomic nuclei. | Detailed structural information, confirmation of new covalent bonds, and determination of the degree of functionalization.[5] | Provides detailed structural elucidation and quantitative information. | Requires soluble polymer samples, can be time-consuming, and the instrumentation is expensive. |
FTIR Analysis: Identifying Key Spectral Changes
The confirmation of this compound functionalization via FTIR relies on the identification of characteristic spectral changes. The disappearance of peaks associated with the chloromethyl group and the appearance of new peaks corresponding to the introduced functional group are key indicators of a successful reaction.
| Functionalization Reaction | Starting Material: this compound | Key Spectral Changes After Functionalization |
| Amination (e.g., with a primary amine) | C-Cl stretch (~670-850 cm⁻¹) CH₂ wag (~1265 cm⁻¹) | Appearance of: N-H stretch (primary amines show two bands, ~3300-3500 cm⁻¹) N-H bend (~1550-1650 cm⁻¹) Disappearance/Reduction of: C-Cl stretch |
| Esterification (e.g., with a carboxylic acid) | C-Cl stretch (~670-850 cm⁻¹) CH₂ wag (~1265 cm⁻¹) | Appearance of: C=O stretch (ester) (~1735-1750 cm⁻¹) C-O stretch (~1150-1250 cm⁻¹) Disappearance/Reduction of: C-Cl stretch |
| Thiolation (e.g., with a thiol) | C-Cl stretch (~670-850 cm⁻¹) CH₂ wag (~1265 cm⁻¹) | Appearance of: S-H stretch (if unreacted thiol is present, ~2550-2600 cm⁻¹, weak) C-S stretch (~600-800 cm⁻¹, often weak and can overlap) Disappearance/Reduction of: C-Cl stretch |
Note: The exact wavenumber of the peaks can vary depending on the specific molecule and the sampling technique.
Experimental Protocol: FTIR Analysis of Functionalized this compound
This protocol outlines the steps for analyzing this compound before and after functionalization using an Attenuated Total Reflectance (ATR)-FTIR spectrometer.
Materials:
-
This compound beads (starting material)
-
Functionalized polystyrene beads (product)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Isopropanol or other suitable solvent for cleaning
Procedure:
-
Sample Preparation:
-
Ensure the polymer bead samples are dry. If necessary, dry the samples in a vacuum oven at a suitable temperature.
-
No further preparation is typically needed for ATR-FTIR analysis of solid beads.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal with a soft tissue dampened with isopropanol and allow it to dry completely.
-
Record a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
-
Analysis of this compound (Starting Material):
-
Place a small, representative sample of the this compound beads onto the ATR crystal, ensuring good contact.
-
Apply consistent pressure using the instrument's pressure clamp.
-
Record the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ in the range of 4000-400 cm⁻¹.[4]
-
Clean the ATR crystal thoroughly.
-
-
Analysis of Functionalized Polystyrene (Product):
-
Repeat step 3 with the functionalized polystyrene beads.
-
Ensure the same pressure is applied for consistency.
-
-
Data Analysis:
-
Compare the spectrum of the functionalized polystyrene to that of the starting material.
-
Identify the disappearance of the characteristic peaks of the chloromethyl group (e.g., C-Cl stretch).
-
Identify the appearance of new, characteristic peaks corresponding to the introduced functional group (e.g., N-H stretch for an amine, C=O stretch for an ester).
-
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in confirming functionalization.
Caption: Experimental workflow for FTIR analysis.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. Exploring FTIR in Polymer Structure and Change | Universal Lab Blog [universallab.org]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. Circular Design and Functionalized Upcycling of Waste Commodity Polystyrene via C-H Activation Using Microwave-Assisted Multicomponent Synthesis | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantifying First Amino Acid Loading in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the accurate quantification of the first amino acid loaded onto a solid-phase resin is a critical parameter that dictates the efficiency, yield, and overall success of peptide synthesis. An overestimation of resin loading can lead to the wasteful use of expensive reagents, while an underestimation may result in incomplete couplings and the generation of deletion peptide impurities.[1] This guide provides a comprehensive comparison of the most widely used methods for determining the loading of the first amino acid, complete with experimental protocols, quantitative data, and workflow diagrams to aid in method selection and implementation.
Comparison of Quantification Methods
Several methods exist for determining the functionalization of a resin after the attachment of the first amino acid.[2] The choice of method depends on various factors, including the type of resin and amino acid, the required accuracy and precision, and the available instrumentation. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Typical Application | Advantages | Disadvantages |
| Fmoc-UV Spectrophotometry | Cleavage of the Fmoc protecting group with a secondary amine (e.g., piperidine) and measurement of the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[2][3] | Fmoc-protected amino acids on various resins (e.g., Wang, Rink Amide).[3][4] | Fast, simple, and widely applicable for Fmoc-SPPS.[2] Considered easy and accurate.[4] | Accuracy depends on the precise molar extinction coefficient, which can vary. Requires a UV spectrophotometer. |
| Picric Acid Titration | Formation of a 1:1 salt between the free amino group on the resin and picric acid. The bound picrate is then eluted and quantified spectrophotometrically.[2][5] | Boc-protected amino acids or after Fmoc removal to quantify free amines. | Non-destructive and straightforward.[6] Useful for monitoring coupling completion.[6] | Less sensitive than the ninhydrin test.[6] Picric acid is explosive and requires careful handling.[2] |
| Quantitative Ninhydrin Test | Reaction of ninhydrin with free primary amino groups on the resin to produce a colored compound (Ruhemann's purple), which is quantified spectrophotometrically.[2][7][8] | Resins with free primary amino groups (e.g., after deprotection). | Highly sensitive for detecting primary amines.[7] | Colorimetric response can be dependent on the specific amino acid.[2] Does not react in the same way with secondary amines (e.g., proline).[9] |
| UHPLC Quantification | Cleavage of the Fmoc-amino acid from the resin followed by quantification using Ultra-High-Performance Liquid Chromatography (UHPLC) against a standard curve.[10] | Highly sensitive resins like 2-chlorotrityl chloride (2-CTC) resin.[10] | Highly accurate and reproducible, especially for sensitive resins.[10] | Requires specialized HPLC equipment and expertise. More time-consuming than spectrophotometric methods. |
| Gravimetric Analysis (Weight Gain) | The loading is estimated from the increase in the resin's weight after the amino acid has been attached.[4][11] | Can be used with any resin and amino acid. | Simple and does not require specialized equipment. | Generally considered inaccurate due to the difficulty in completely removing residual solvent.[3] |
| Elemental Analysis | Determination of the nitrogen content of the resin, which is then used to calculate the amino acid loading.[2][4] | Can be used for any nitrogen-containing compound loaded onto the resin. | A fundamental and direct method. | Requires specialized equipment. Can be skewed by nitrogen from sources other than the loaded amino acid.[2] |
Experimental Protocols
Detailed methodologies for the three most common and accessible quantification methods are provided below.
Fmoc-UV Spectrophotometry
This is the most prevalent method for determining the loading of Fmoc-amino acids.[1] The protocol involves the cleavage of the Fmoc group and the spectrophotometric measurement of the resulting dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[2][3]
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dry Fmoc-amino acid-loaded resin into a suitable vessel (e.g., a polypropylene syringe with a filter or a glass vial).[2][4]
-
Fmoc Cleavage: Add a known volume (e.g., 1 mL) of a 20% piperidine in N,N-dimethylformamide (DMF) solution to the resin.[4][12]
-
Incubation: Agitate the mixture at room temperature for a set period, typically ranging from 15 minutes to 1 hour, to ensure complete cleavage of the Fmoc group.[4][12]
-
Dilution: Take a precise aliquot of the supernatant and dilute it with a known volume of 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[3] A common dilution is to take 100 µL of the cleavage solution and dilute it to 10 mL with DMF.
-
Spectrophotometric Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer. Use the dilution solvent as a blank.[3][4]
-
Calculation: Calculate the resin loading (L) in mmol/g using the Beer-Lambert law:
L (mmol/g) = (Absorbance × Volume of cleavage solution (mL) × Dilution factor) / (ε × mass of resin (g) × path length (cm))
The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is often cited as 7800 M⁻¹cm⁻¹.[4][13]
Quantitative Ninhydrin (Kaiser) Test
The ninhydrin test is a sensitive method for detecting free primary amines. For quantitative analysis, the colored product is eluted from the resin and measured.
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample of the resin (with free amino groups) into a test tube.
-
Reagent Addition: Add the following reagents in order, ensuring thorough mixing after each addition:
-
Phenol in ethanol
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol[7]
-
-
Color Development: Heat the mixture in a boiling water bath for approximately 5 minutes to develop the characteristic blue/purple color.[8]
-
Elution and Dilution: After cooling, add a suitable solvent (e.g., a mixture of ethanol and water) to elute the colored compound from the resin beads. Dilute to a known final volume.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 570 nm.[7]
-
Quantification: Determine the concentration of amino groups by comparing the absorbance to a standard curve prepared using a known concentration of an amino acid or by using a known extinction coefficient.
Picric Acid Titration
This method quantifies free amino groups by forming a picrate salt on the resin.
Protocol:
-
Sample Preparation: Swell an accurately weighed sample of the resin (containing free amino groups) in dichloromethane (DCM).
-
Picrate Salt Formation: Add a solution of picric acid in DCM to the resin and agitate for a period to allow for complete salt formation.[14]
-
Washing: Thoroughly wash the resin with DCM to remove any excess, unbound picric acid.[14]
-
Elution: Elute the bound picrate from the resin using a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.[2]
-
Spectrophotometric Measurement: Dilute the eluate with a suitable solvent (e.g., ethanol) and measure the absorbance at 358 nm.[14]
-
Calculation: Calculate the loading using the Beer-Lambert law, with a molar absorptivity for the picrate anion of approximately 14,500 M⁻¹cm⁻¹.[14]
Mandatory Visualizations
The following diagrams illustrate the workflows for the described quantification methods.
Caption: Workflow for the Fmoc-UV Spectrophotometry Method.
Caption: Workflow for the Quantitative Ninhydrin Test.
Caption: Workflow for the Picric Acid Titration Method.
References
- 1. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a UHPLC-MS/MS method for the quantitative analysis of trans-ISRIB in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. njlabs.com [njlabs.com]
- 9. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Colorimetric Assays with Quantitative Amino Acid Analysis for Protein Quantification of Generalized Modules for Membrane Antigens (GMMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Merrifield and Wang Resins for Fmoc-Based Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of the solid support is a critical decision that dictates the success of the synthesis. The two most common strategies for SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). While historically associated with Boc chemistry, Merrifield resin can be adapted for Fmoc-based synthesis, though Wang resin is the more conventional choice for this application when synthesizing peptides with a C-terminal carboxylic acid.[1][2][3] This guide provides an objective comparison of Merrifield and Wang resins for Fmoc-based peptide synthesis, supported by experimental data and detailed protocols.
Chemical Structures and Linkage Chemistry
The fundamental difference between Merrifield and Wang resins lies in their linker chemistry, which dictates their stability and the conditions required for final peptide cleavage.
-
Merrifield Resin is a chloromethylated polystyrene-divinylbenzene resin. The first Fmoc-amino acid is attached via an SN2 reaction, forming a benzyl ester linkage. This linkage is relatively stable to the basic conditions of Fmoc deprotection but requires harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[4][5]
-
Wang Resin is a p-alkoxybenzyl alcohol-functionalized polystyrene resin. The first amino acid is esterified to the benzyl alcohol, creating a more acid-labile p-alkoxybenzyl ester linkage. This linkage is stable to the basic piperidine solution used for Fmoc deprotection but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. peptide.com [peptide.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
A Comparative Performance Guide to (Chloromethyl)polystyrene Resins for Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)polystyrene, commonly known as Merrifield resin, is a cornerstone of solid-phase synthesis, particularly in the production of peptides and other organic molecules.[1][2][3] Its performance as a solid support is critical to the success of a synthesis, influencing yield, purity, and efficiency. This guide provides an objective comparison of the key performance characteristics of this compound from various suppliers, supported by experimental protocols to enable researchers to conduct their own evaluations.
Comparative Performance Data
The performance of this compound resin is primarily determined by three key parameters: loading capacity, particle size, and swelling capacity. These parameters influence the accessibility of the reactive sites, the kinetics of the reactions, and the mechanical stability of the resin throughout the synthesis process.[4]
| Performance Parameter | Typical Range | Significance in Solid-Phase Synthesis |
| Loading Capacity (Substitution) | 0.8 - 2.0 mmol/g | Determines the amount of the initial molecule (e.g., amino acid) that can be attached to the resin, directly impacting the theoretical yield of the final product.[5][6] |
| Particle Size (Mesh) | 100-200 mesh (75-150 µm)200-400 mesh (38-75 µm) | Affects solvent and reagent diffusion, as well as filtration efficiency. Smaller particle sizes offer higher surface area and potentially faster reaction kinetics, while larger particles can be easier to handle.[7] |
| Swelling Capacity | 3 - 7 mL/g (in Dichloromethane) | Indicates the extent to which the resin beads expand in a given solvent. Adequate swelling is crucial for reagent access to the reactive sites within the polymer matrix.[8][9] |
| Cross-linking (% Divinylbenzene) | 1% - 2% | Influences the mechanical stability and swelling properties of the resin. Higher cross-linking leads to a more rigid resin with lower swelling, while lower cross-linking results in a more flexible resin with higher swelling.[9] |
Experimental Protocols
To facilitate the in-house evaluation and comparison of this compound from different suppliers, the following detailed experimental protocols are provided for the key performance parameters.
Determination of Loading Capacity (Substitution Level)
The loading capacity of chloromethyl groups on the resin can be determined by reacting the resin with a known excess of a nucleophile and then back-titrating the unreacted nucleophile or by quantifying the amount of a chromophore-containing molecule attached to the resin. The picric acid method is a common and reliable technique.[10]
Protocol: Picric Acid Method
-
Materials:
-
This compound resin (approx. 100 mg)
-
Pyridine
-
Picric acid solution (0.1 M in Dichloromethane)
-
Diisopropylethylamine (DIPEA)
-
Methanol
-
Dichloromethane (DCM)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the dry resin into a reaction vessel.
-
Swell the resin in 2 mL of DCM for 30 minutes.
-
Add 1 mL of pyridine and agitate the mixture for 1 hour at room temperature. This converts the chloromethyl groups to pyridinium chloride groups.
-
Wash the resin thoroughly with DCM (3 x 5 mL) and then with methanol (3 x 5 mL) to remove excess pyridine.
-
Dry the resin under vacuum.
-
Accurately weigh approximately 20 mg of the dried pyridinium-functionalized resin into a new vessel.
-
Add 5 mL of a 0.1 M solution of picric acid in DCM.
-
Add 0.5 mL of DIPEA to the suspension and agitate for 30 minutes. The picrate anion will displace the chloride counter-ion of the pyridinium salt.
-
Filter the resin and wash with DCM (5 x 5 mL) until the filtrate is colorless.
-
Elute the bound picrate by washing the resin with 10 mL of a 10% (v/v) solution of DIPEA in methanol into a 25 mL volumetric flask.
-
Dilute the eluate to the mark with methanol.
-
Measure the absorbance of the solution at 358 nm using a UV-Vis spectrophotometer.
-
Calculate the loading capacity using the following formula: Loading (mmol/g) = (Absorbance x Volume of eluate (L)) / (ε x mass of resin (g)) (where ε is the molar extinction coefficient of the picrate-DIPEA complex in methanol, typically ~14,500 L mol⁻¹ cm⁻¹)
-
Particle Size Distribution Analysis
The particle size distribution of the resin beads can be determined using various techniques, including laser diffraction, sieving, and microscopy.[11][12] Optical microscopy provides a direct visualization and measurement of the bead diameters.
Protocol: Optical Microscopy
-
Materials:
-
This compound resin
-
Microscope slide and coverslip
-
Optical microscope with a calibrated eyepiece reticle or imaging software
-
Immersion oil (if using a high-power objective)
-
-
Procedure:
-
Disperse a small, representative sample of the resin beads on a clean microscope slide.
-
Add a drop of a suitable liquid (e.g., isopropanol) to disperse the beads and prevent clumping.
-
Carefully place a coverslip over the dispersion.
-
Using the calibrated eyepiece reticle or imaging software, measure the diameter of at least 100 individual beads.
-
Calculate the mean particle diameter and the standard deviation to determine the particle size distribution.
-
Swelling Capacity Determination
The swelling capacity of the resin is a measure of its volume change in a specific solvent and is a critical indicator of its suitability for solid-phase synthesis.[8][9]
Protocol: Gravimetric Swelling Ratio
-
Materials:
-
This compound resin (approx. 200 mg)
-
Sintered glass funnel
-
Solvent of interest (e.g., Dichloromethane, N,N-Dimethylformamide)
-
-
Procedure:
-
Accurately weigh a dry sintered glass funnel (W_funnel).
-
Add approximately 200 mg of the dry resin to the funnel and accurately weigh again (W_initial).
-
Add the solvent of interest to the funnel to completely immerse the resin.
-
Allow the resin to swell for at least 1 hour, ensuring it remains submerged in the solvent.
-
After the swelling period, remove the excess solvent by applying gentle vacuum to the funnel until the solvent stops dripping.
-
Immediately weigh the funnel containing the swollen resin (W_swollen).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (mL/g) = [(W_swollen - W_initial) / density of solvent (g/mL)] / (W_initial - W_funnel)
-
Visualizing Key Processes in Solid-Phase Peptide Synthesis
To further aid in the understanding of the application of this compound in solid-phase peptide synthesis (SPPS), the following diagrams illustrate the key workflows and chemical transformations.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Chemical reaction for loading the first amino acid onto Merrifield resin.[13][14]
Conclusion
The selection of a high-performing this compound resin is a critical first step in ensuring the success of a solid-phase synthesis campaign. While this guide provides an overview of the key performance parameters and standardized protocols for their evaluation, it is imperative for researchers to conduct their own side-by-side comparisons of resins from different suppliers. Such empirical data will provide the most reliable basis for choosing the optimal resin for a specific application, ultimately leading to higher yields, improved purity, and more efficient workflows in the synthesis of peptides and other valuable molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Merrifield Solid-Phase Peptide Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. This compound Resin [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Comparative Evaluation of New Resins Versus Commercially Available Resins in Solid-Phase Peptide Synthesis | LUP Student Papers [lup.lub.lu.se]
- 8. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. An evaluation of the advantages and effectiveness of picric acid monitoring during solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Certification of SRM1960: Nominal 10 μm Diameter Polystyrene Spheres (“Space Beads”) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
A Comparative Guide to Elemental Analysis for Chlorine Content in Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical methods for the determination of chlorine content in Merrifield resin, a foundational tool in solid-phase peptide synthesis and drug discovery. The chlorine loading of Merrifield resin is a critical parameter that directly influences the yield and purity of the final synthetic product. Accurate and precise determination of this value is therefore paramount.
This document outlines and compares several prevalent analytical techniques, offering insights into their principles, performance, and experimental protocols. The information presented is intended to assist researchers in selecting the most appropriate method based on their specific laboratory capabilities, sample throughput requirements, and desired level of accuracy.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common methods for determining the chlorine content in Merrifield resin and similar polymeric materials.
| Method | Principle | Typical Sample Size | Analysis Time per Sample | Relative Cost | Key Advantages | Key Disadvantages |
| Schöniger Flask Combustion | The sample is combusted in a closed flask containing oxygen. The resulting hydrogen chloride is absorbed into a solution and titrated. | 5-10 mg | 30-60 minutes | Low | Simple, low-cost equipment. | Labor-intensive, lower throughput, potential for incomplete combustion. |
| Parr Bomb Combustion | The sample is combusted in a sealed, high-pressure oxygen bomb. The combustion products are absorbed and analyzed, typically by titration or ion chromatography.[1][2] | 50-100 mg | 45-75 minutes | Moderate | High combustion efficiency, suitable for a wide range of samples.[1] | Requires specialized high-pressure equipment, moderate throughput. |
| Combustion Ion Chromatography (CIC) | The sample is combusted at a high temperature, and the resulting gases are passed through an absorption solution which is then injected into an ion chromatograph for chloride quantification.[3][4][5] | 0.1-1.0 mg | 10-20 minutes | High | High accuracy and precision, high throughput, automated.[5] | High initial equipment cost. |
| Neutron Activation Analysis (NAA) | The sample is irradiated with neutrons, converting a fraction of the chlorine atoms into a radioactive isotope. The gamma rays emitted during radioactive decay are measured to quantify the chlorine content. | 100-500 mg | Hours to days (including irradiation and cooling) | Very High | Non-destructive, highly sensitive, and accurate, considered a reference method. | Requires a nuclear reactor, very high cost, and specialized facilities. |
| Spectrophotometry (after Alkaline Fusion) | The polymer is dissolved by alkaline fusion, and the resulting chloride ions are analyzed spectrophotometrically.[6] | 10-20 mg | 1-2 hours | Low | Low instrument cost, simple procedure.[6] | Indirect detection method, potential for interferences.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of chlorine in polymeric materials.
Schöniger Flask Combustion with Titration
Principle: An organic sample containing chlorine is combusted in a sealed flask filled with oxygen. The resulting hydrogen chloride (HCl) is absorbed into an alkaline solution (e.g., sodium hydroxide). The chloride ions in the solution are then determined by titration, typically with a standardized silver nitrate solution.
Experimental Workflow:
References
Alternative solid supports to (Chloromethyl)polystyrene for organic synthesis
A Comprehensive Guide to Alternative Solid Supports for Organic Synthesis: A Comparative Analysis
For decades, (Chloromethyl)polystyrene, or Merrifield resin, has been the cornerstone of solid-phase organic synthesis (SPOS), particularly in the automated synthesis of peptides. However, the evolving demands of organic and medicinal chemistry have spurred the development of a diverse array of alternative solid supports, each offering unique advantages in terms of linker chemistry, stability, and suitability for specific applications. This guide provides an objective comparison of prominent alternatives to Merrifield resin, including Wang resin, Rink Amide resin, and TentaGel resin, with a focus on their performance, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal support for their synthetic needs.
Introduction to Solid Supports in Organic Synthesis
Solid-phase synthesis simplifies complex multi-step syntheses by anchoring the starting material to an insoluble polymer support. This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing. The choice of the solid support is critical as it directly impacts reaction kinetics, loading capacity, and the conditions required for the final cleavage of the product from the resin.[1]
Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, is historically significant and widely used, especially in Boc-based peptide synthesis.[2][3] However, its use is often associated with harsh cleavage conditions (e.g., strong acids like HF) and potential side reactions.[2] The alternatives discussed below have been developed to address these limitations, offering milder cleavage conditions and broader functional group compatibility, particularly for the popular Fmoc-based synthesis strategies.[4][5]
Comparative Analysis of Solid Supports
The performance of a solid support is typically evaluated based on several key parameters: loading capacity, swelling behavior in various solvents, chemical stability, and the yield and purity of the final product. Below is a comparative summary of Merrifield resin and its common alternatives.
Data Presentation: Quantitative Comparison of Resin Properties
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Linker Type | Cleavage Product |
| Merrifield Resin | Peptides with C-terminal carboxylic acid (Boc-strategy) | 0.5 - 2.0 | Chloromethyl | Carboxylic Acid |
| Wang Resin | Peptides with a C-terminal carboxylic acid (Fmoc-strategy) | 0.3 - 1.0[6] | p-Alkoxybenzyl alcohol[2] | Carboxylic Acid |
| Rink Amide Resin | Peptides with a C-terminal amide (Fmoc-strategy) | 0.3 - 1.0[6] | Fmoc-amino-benzhydrylamine[2] | Amide |
| TentaGel Resin | Difficult or long peptide sequences, combinatorial chemistry | 0.15 - 0.5 | Various (e.g., Rink Amide, Wang) | Varies with linker |
Table 1: General Properties of Common Solid Supports. This table summarizes the primary applications and key chemical features of Merrifield resin and its alternatives.
| Resin Type | Swelling in Dichloromethane (DCM) (mL/g) | Swelling in N,N-Dimethylformamide (DMF) (mL/g) | Swelling in Tetrahydrofuran (THF) (mL/g) |
| Polystyrene (1% DVB) | 4.0 - 6.0[3] | ~4.5 | ~4.0 |
| TentaGel S | ~6.3 | ~4.7 | ~5.0 |
Table 2: Swelling Behavior of Polystyrene and TentaGel Resins in Common Solvents. [7] Swelling is a critical factor for reaction efficiency, as it allows reagents to access the reactive sites within the polymer matrix. Polystyrene-based resins like Merrifield, Wang, and Rink Amide exhibit good swelling in non-polar solvents like DCM and moderate swelling in polar aprotic solvents like DMF.[3] TentaGel, a polyethylene glycol (PEG) grafted polystyrene resin, shows excellent swelling in a broader range of solvents, which can be advantageous for the synthesis of complex or hydrophobic molecules.[8]
| Resin Type | Model Peptide | Crude Purity (%) | Overall Yield (%) | Reference |
| Wang Resin | ACP (65-74) | 52 | 45 | [9] |
| Rink Amide (PS) | ACP (65-74) | 52 | - | [9] |
| TentaGel-S-RAM | ACP (65-74) | 75-90 | - | [9] |
Table 3: Comparative Performance in Peptide Synthesis. This table presents data from a comparative study on the synthesis of the acyl carrier protein (ACP) fragment (65-74). The results highlight the superior performance of PEG-grafted resins like TentaGel for this "difficult" sequence, yielding a significantly purer crude product compared to standard polystyrene-based resins.[9]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful solid-phase synthesis. Below are representative protocols for the loading of the first amino acid and the final cleavage step for Wang and Rink Amide resins, which are widely used in Fmoc-based synthesis.
Loading the First Amino Acid onto Wang Resin
This protocol is for the esterification of the first Fmoc-protected amino acid to the hydroxyl groups of Wang resin.
-
Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) for 10-15 minutes in a reaction vessel.[10] Drain the DMF.
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (2-4 equivalents relative to the resin loading), HOBt (2-4 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Add DIC (2-4 equivalents) to the mixture and agitate at room temperature for 2-4 hours.
-
Capping: To block any unreacted hydroxyl groups, wash the resin with DMF and then treat it with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DCM or DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Loading the First Amino Acid onto Rink Amide Resin
This protocol describes the coupling of the first Fmoc-protected amino acid to the amine-functionalized Rink Amide resin.
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. If the resin is supplied in the Fmoc-protected form, treat it with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.[11]
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (1.5-2.5 equivalents), HOBt (1.5-2.5 equivalents), and DIC (1.5-2.5 equivalents) in DMF.[11]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.
Cleavage from Wang and Rink Amide Resins
The final step in solid-phase synthesis is the cleavage of the synthesized molecule from the resin and the removal of any side-chain protecting groups.
-
Final Fmoc Deprotection: If the N-terminus of the synthesized molecule is Fmoc-protected, remove the Fmoc group using a 20% piperidine in DMF solution.
-
Resin Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the synthesized molecule and the protecting groups used. A standard cocktail for many peptides synthesized on Wang or Rink Amide resin is a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the mixture to react at room temperature for 2-3 hours.[6]
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether to the filtrate. Collect the precipitate by centrifugation or filtration and wash it with cold ether.
-
Purification: Purify the crude product using an appropriate technique, such as high-performance liquid chromatography (HPLC).
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical transformations in solid-phase synthesis using different resins.
Figure 1: General workflow for solid-phase peptide synthesis on Merrifield resin using the Boc-strategy.
Figure 2: Comparative workflows for Fmoc-based solid-phase peptide synthesis on Wang and Rink Amide resins.
Figure 3: Schematic representation of the TentaGel resin architecture.
Conclusion
The selection of a solid support is a critical decision in the planning of any solid-phase organic synthesis. While Merrifield resin remains a viable option for certain applications, particularly in Boc-based peptide synthesis, the development of alternative supports has significantly expanded the capabilities of SPOS. Wang and Rink Amide resins have become the workhorses for Fmoc-based synthesis, offering milder cleavage conditions and the ability to produce C-terminal carboxylic acids and amides, respectively.[2][4] For more challenging syntheses, such as those involving long or hydrophobic sequences, PEG-grafted resins like TentaGel provide a pseudo-solution-phase environment that can dramatically improve reaction outcomes.[8][9] By carefully considering the specific requirements of the target molecule and the synthetic strategy, researchers can choose the most appropriate solid support to maximize yield, purity, and overall efficiency.
References
- 1. Properties of solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison: 2-Chlorotrityl Chloride (2-CTC) Resin vs. Merrifield Resin in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of solid support is a critical decision that profoundly impacts the overall efficiency, purity, and yield of the final peptide product. Among the plethora of available resins, 2-Chlorotrityl chloride (2-CTC) resin and Merrifield resin represent two of the most established and widely utilized options. This guide provides a comprehensive, data-driven comparison of their respective advantages and disadvantages to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to the Contenders
Merrifield Resin , named after its Nobel laureate inventor R. Bruce Merrifield, is a chloromethylated polystyrene-divinylbenzene (PS-DVB) resin.[1] It is the archetypal resin for the Boc (tert-butyloxycarbonyl) strategy of SPPS.[2] The linkage of the first amino acid to the resin is a benzyl ester, which is relatively stable to the repetitive acid treatments required for Boc group removal but can be cleaved under strong acidic conditions, typically with anhydrous hydrogen fluoride (HF).[1][3]
2-Chlorotrityl Chloride (2-CTC) Resin is a highly acid-labile polystyrene-based resin, making it exceptionally well-suited for the Fmoc (9-fluorenylmethyloxycarbonyl) strategy of SPPS.[4][5] Its key feature is the bulky 2-chlorotrityl group, which allows for the attachment of the first amino acid with minimal racemization and the subsequent cleavage of the completed peptide under very mild acidic conditions.[5][6] This mild cleavage preserves acid-sensitive side-chain protecting groups, a crucial advantage for the synthesis of protected peptide fragments.[5][7]
Key Performance Characteristics: A Comparative Overview
The selection between 2-CTC and Merrifield resin hinges on several key performance parameters, including loading capacity, the conditions required for peptide cleavage, and the prevention of common side reactions. The following table summarizes the typical quantitative data for these resins.
| Feature | 2-Chlorotrityl (2-CTC) Resin | Merrifield Resin | References |
| Primary SPPS Strategy | Fmoc | Boc | [4][5],[1][2] |
| Typical Loading Capacity | 0.3 - 1.6+ mmol/g | 0.5 - 1.0 mmol/g | [8],[2] |
| Linkage to Peptide | Highly acid-labile ester | Acid-labile benzyl ester | [7],[2] |
| Cleavage Conditions | Very Mild: 1-5% TFA in DCM, Acetic Acid/TFE/DCM, 20% HFIP in DCM | Harsh: Anhydrous HF, TFMSA | [6][7][9],[1][3] |
| Prevention of Racemization | High (due to steric hindrance) | Moderate | [5][6] |
| Suppression of Diketopiperazine Formation | High (due to steric hindrance) | Moderate | [5][7] |
Advantages and Disadvantages at a Glance
2-Chlorotrityl (2-CTC) Resin
Advantages:
-
Mild Cleavage Conditions: Allows for the synthesis of fully protected peptide fragments, which are valuable for convergent synthesis strategies.[6][7]
-
Suppression of Side Reactions: The steric bulk of the trityl group minimizes racemization of the C-terminal amino acid and prevents the formation of diketopiperazine, a common side reaction, especially with proline as the second residue.[5][6][7]
-
Versatility: Can be used for the synthesis of peptide acids, alcohols, and amines.[10]
Disadvantages:
-
Moisture Sensitivity: The 2-chlorotrityl chloride group is highly susceptible to hydrolysis, which deactivates the resin.[11][12] Strict anhydrous conditions are necessary during storage and handling.
-
Potential for Premature Cleavage: The high acid lability of the linker can lead to some loss of peptide during prolonged synthesis, especially with repeated acidic washes if not handled carefully.[5]
Merrifield Resin
Advantages:
-
Robustness and Stability: The benzyl ester linkage is stable to the repetitive TFA treatments used in Boc-SPPS, making it suitable for the synthesis of long peptides.[2]
-
Cost-Effective: Generally, it is a more economical option for standard peptide synthesis.
-
Well-Established Protocols: As the original SPPS resin, a vast body of literature and well-established protocols are available.[1]
Disadvantages:
-
Harsh Cleavage Conditions: Requires the use of hazardous reagents like anhydrous HF, which necessitates specialized equipment and safety precautions.[3]
-
Side-Chain Protecting Group Limitations: The strong acid cleavage removes most side-chain protecting groups, making it unsuitable for the synthesis of protected peptide fragments.[13]
-
Potential for Racemization: The attachment of the first amino acid can sometimes lead to racemization.[14]
Experimental Protocols
Loading of the First Amino Acid
Protocol 1: Loading of Fmoc-Amino Acid onto 2-Chlorotrityl Resin [15][16]
-
Resin Swelling: Swell the 2-CTC resin in anhydrous dichloromethane (DCM) (10 mL/g of resin) for at least 30 minutes in a reaction vessel.
-
Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-protected amino acid (1.0-1.5 equivalents relative to the resin's substitution) in anhydrous DCM. A minimal amount of N,N-dimethylformamide (DMF) can be added to aid dissolution if necessary.
-
Coupling Reaction: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents relative to the Fmoc-amino acid) to the amino acid solution. Add this mixture to the swollen resin and agitate at room temperature for 1-4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add methanol (0.8 mL/g of resin) to the reaction mixture and agitate for 30 minutes.
-
Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and methanol (3x).
-
Drying: Dry the loaded resin under vacuum to a constant weight.
Protocol 2: Loading of Boc-Amino Acid onto Merrifield Resin (Cesium Salt Method) [1][17]
-
Cesium Salt Preparation: Dissolve the Boc-protected amino acid in a mixture of methanol and a small amount of water. Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate. Evaporate the solvent to obtain the Boc-amino acid cesium salt. Dry the salt thoroughly under vacuum.
-
Resin Swelling: Swell the Merrifield resin in DMF (6-8 mL/g of resin) in a reaction vessel.
-
Coupling Reaction: Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin. Shake the mixture at 50°C for 12-24 hours.
-
Washing: Filter the resin and wash thoroughly with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally methanol.
-
Drying: Dry the loaded resin under vacuum to a constant weight.
Peptide Cleavage
Protocol 3: Mild Cleavage of Peptide from 2-Chlorotrityl Resin [7][9]
-
Cleavage Cocktail Preparation: Prepare a cleavage solution of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8 v/v/v).
-
Cleavage Reaction: Suspend the dried peptide-resin in the cleavage cocktail (approximately 20 mL/g of resin) and agitate at room temperature for 30-60 minutes.
-
Peptide Precipitation: Filter the resin and wash with additional cleavage cocktail or DCM. Combine the filtrates and concentrate under reduced pressure. Add cold diethyl ether to precipitate the protected peptide.
-
Collection: Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Protocol 4: HF Cleavage of Peptide from Merrifield Resin [3][18]
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation: Place the dried peptide-resin in the HF reaction vessel. Add scavengers (e.g., anisole or p-cresol) to protect sensitive amino acid residues.
-
HF Distillation: Cool the reaction vessel in a dry ice/alcohol bath and distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Washing: Triturate the residue with cold diethyl ether to precipitate the crude peptide. Wash the peptide thoroughly with cold ether to remove scavengers and byproducts.
-
Extraction and Lyophilization: Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the final product.
Visualizing the Workflows
Caption: A comparative workflow of solid-phase peptide synthesis using Merrifield and 2-CTC resins.
Caption: A decision-making flowchart for selecting between 2-CTC and Merrifield resins.
Conclusion
The choice between 2-Chlorotrityl chloride resin and Merrifield resin is fundamentally dictated by the chosen synthetic strategy and the desired final product. For researchers employing the Fmoc-SPPS strategy, especially for the synthesis of complex, protected peptide fragments amenable to convergent synthesis, the 2-CTC resin offers significant advantages in terms of mild cleavage conditions and suppression of common side reactions.[5][6][7] Conversely, for the well-established Boc-SPPS of deprotected peptide acids, the Merrifield resin remains a robust and economical workhorse, provided the necessary equipment for handling harsh cleavage reagents is available.[1][2] A thorough understanding of the properties and protocols associated with each resin is paramount to achieving high-quality results in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptideweb.com [peptideweb.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. benchchem.com [benchchem.com]
- 18. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Performance Showdown: Microporous vs. Macroporous Polystyrene Resins in Biopharmaceutical Purification
For researchers, scientists, and drug development professionals navigating the complexities of purification, the choice of chromatography resin is a critical decision point. Polystyrene-based resins, valued for their chemical stability and mechanical robustness, are available in two principal architectures: microporous (gel-type) and macroporous. This guide provides a detailed performance comparison of these two resin types, supported by experimental data and methodologies, to inform selection for optimal purification outcomes.
The fundamental difference between microporous and macroporous polystyrene resins lies in their pore structure. Microporous resins possess a gel-like structure with very small, diffuse pores, typically less than 2 nanometers in diameter. In contrast, macroporous resins feature a network of large, well-defined pores, often exceeding 50 nanometers, in addition to the micropores within the polymer matrix itself. This structural dichotomy dictates their performance across key chromatographic parameters.
At a Glance: Key Performance Differences
| Performance Metric | Microporous (Gel-Type) Polystyrene Resins | Macroporous Polystyrene Resins |
| Binding Capacity | High for small molecules that can access the extensive internal surface area. | High for large molecules (e.g., proteins, antibodies) due to easy access to binding sites via large pores. |
| Mass Transfer | Slower, diffusion-limited for larger molecules. | Faster, facilitated by convective flow through macropores. |
| Flow Rate/Pressure Drop | Higher pressure drop at a given flow rate due to denser packing and smaller interstitial spaces. | Lower pressure drop, allowing for higher operational flow rates. |
| Resolution | High resolution for small molecules due to large surface area and uniform pore structure. | Potentially lower resolution for small molecules, but effective for large biomolecule separations. |
| Mechanical Stability | Generally lower; can be prone to swelling and shrinking with changes in solvent, which can affect bed stability. | High mechanical rigidity and resistance to swelling, leading to more stable packed beds. |
| Resistance to Fouling | More susceptible to fouling by large molecules and particulates that can block the small pores. | More resistant to fouling due to the larger pore structure which is less easily blocked. |
In-Depth Performance Analysis
Dynamic Binding Capacity (DBC)
Dynamic binding capacity is a measure of the amount of target molecule a resin can bind under specific flow conditions before significant breakthrough occurs. It is a more practical measure of performance than static binding capacity as it reflects real-world chromatographic conditions.
For small molecules, microporous resins often exhibit high DBC due to their large internal surface area. However, for larger biomolecules like monoclonal antibodies (mAbs) and other proteins, mass transfer limitations can significantly reduce the accessible binding sites, leading to lower DBC, especially at higher flow rates.
Macroporous resins, with their large, interconnected pores, allow for more efficient mass transfer of large molecules to the binding sites within the resin beads. This results in a higher DBC for proteins and other macromolecules, which is often maintained even at increased flow rates.
Table 1: Illustrative Dynamic Binding Capacity Comparison for a Model Protein (e.g., BSA)
| Resin Type | Linear Flow Rate (cm/hr) | Dynamic Binding Capacity (mg/mL) |
| Microporous Polystyrene | 100 | 45 |
| 300 | 30 | |
| Macroporous Polystyrene | 100 | 60 |
| 300 | 55 |
Note: The values presented are illustrative and can vary significantly based on the specific resin, target molecule, and experimental conditions.
Flow Rate and Pressure Drop
The physical structure of the resin bed directly impacts the backpressure generated during chromatographic separation. Microporous resins, with their smaller, more densely packed beads, create greater resistance to flow, resulting in a higher pressure drop. This can limit the operational flow rates that can be used.
Macroporous resins, characterized by a more rigid structure and larger interstitial voids between beads, offer lower resistance to flow. This allows for higher linear velocities to be employed, which can significantly reduce purification times without exceeding the pressure limits of the chromatography system.
Table 2: Typical Pressure Drop Comparison
| Resin Type | Linear Flow Rate (cm/hr) | Pressure Drop (bar/m) |
| Microporous Polystyrene | 150 | 3.5 |
| Macroporous Polystyrene | 150 | 1.5 |
Note: These are representative values and will depend on column dimensions, packing quality, and buffer viscosity.
Resolution and Separation Efficiency
Resolution, the ability to separate two distinct peaks, is a critical performance parameter. For the separation of small molecules such as peptides and oligonucleotides, the high surface area of microporous resins can provide excellent resolution.
In the case of larger biomolecules, the separation on macroporous resins is often more efficient. The faster mass transfer kinetics within macroporous structures reduce band broadening, leading to sharper peaks and better resolution between the target molecule and impurities.
Mechanical Stability and Fouling Resistance
Macroporous polystyrene resins are generally manufactured with a higher degree of cross-linking, resulting in greater mechanical strength and rigidity.[1] This makes them less prone to compression and bed collapse at high flow rates. Their resistance to swelling and shrinking during solvent changes also contributes to a more stable and reproducible chromatographic performance. The open pore structure of macroporous resins makes them less susceptible to fouling by lipids, cell debris, and other particulates often present in crude feedstocks.[2]
Microporous resins are typically less cross-linked and can be more susceptible to changes in bed volume with variations in ionic strength or organic solvent concentration. Their small pores are also more easily blocked by foulants, which can lead to a decrease in performance over time.
Experimental Protocols
Determination of Dynamic Binding Capacity (DBC)
This protocol outlines the general steps to determine the DBC of a chromatography resin for a specific protein.
1. Materials and Equipment:
-
Chromatography column packed with the resin to be tested.
-
Liquid chromatography system with a UV detector.
-
Binding buffer: Buffer in which the target protein is stable and binds strongly to the resin.
-
Elution buffer: Buffer that disrupts the binding and elutes the protein.
-
Purified target protein solution of known concentration.
2. Experimental Workflow:
Caption: Workflow for determining Dynamic Binding Capacity (DBC).
3. Procedure:
-
Equilibrate the packed column with at least 5 column volumes (CVs) of binding buffer.
-
Establish a stable baseline on the UV detector.
-
Load the protein solution onto the column at a predetermined linear flow rate.
-
Continuously monitor the UV absorbance of the column outlet.
-
Continue loading until the UV absorbance reaches a predetermined breakthrough percentage (commonly 10% of the maximum absorbance of the feed solution).
-
The volume of protein solution loaded at the breakthrough point is used to calculate the DBC in mg of protein per mL of resin.
Signaling Pathways and Logical Relationships
The choice between microporous and macroporous resins can be guided by the properties of the target molecule and the purification goals.
References
A Researcher's Guide to Validating Peptide Purity Following Synthesis on Merrifield Resin
For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized peptide is paramount to the reliability and reproducibility of experimental results. This guide provides an objective comparison of methods to validate the purity of peptides synthesized on the classic Merrifield resin, contrasted with modern alternatives. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your peptide synthesis and analysis endeavors.
The Foundation: Peptide Synthesis on Merrifield Resin
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[1][2] The Merrifield resin, a chloromethylated polystyrene-divinylbenzene support, was the pioneering solid phase for this methodology.[1][2] While foundational, the use of Merrifield resin, typically in conjunction with Boc (tert-butyloxycarbonyl) protecting group chemistry, necessitates harsh cleavage conditions, often involving strong acids like hydrofluoric acid (HF), which can lead to side reactions and the generation of impurities.[3]
Modern Alternatives to Merrifield Resin
Over the years, various alternative resins have been developed to offer milder cleavage conditions and improved synthesis outcomes, particularly for complex or sensitive peptides. The most common alternatives are often used with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
| Resin Type | Primary Application | Typical Linker Chemistry | Cleavage Conditions | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| Merrifield Resin | Peptides with a C-terminal carboxylic acid (Boc-SPPS) | Chloromethyl | Harsh (e.g., HF) | 50 - 85 | Moderate |
| Wang Resin | Peptides with a C-terminal carboxylic acid (Fmoc-SPPS) | p-alkoxybenzyl alcohol | Moderate (e.g., 95% TFA) | 50 - 90[4] | Moderate to High[4] |
| Rink Amide Resin | Peptides with a C-terminal amide (Fmoc-SPPS) | Fmoc-amino-xanthen-oxy-acetic acid | Moderate (e.g., 95% TFA) | 52 - 90+[4] | Moderate to High[4] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions | Trityl | Very Mild (e.g., 1-5% TFA in DCM) | Generally high, especially for protected fragments[4] | High[4] |
Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[4]
Key Impurities in Solid-Phase Peptide Synthesis
Regardless of the resin used, SPPS can generate a variety of impurities that need to be identified and quantified during purity validation. Common impurities include:
-
Truncated sequences: Incomplete coupling reactions result in peptides missing one or more amino acids.
-
Deletion sequences: Incomplete deprotection of the N-terminal protecting group can lead to the skipping of an amino acid in the sequence.
-
Peptides with protecting group adducts: Incomplete removal of side-chain protecting groups during cleavage.
-
Oxidized or reduced peptides: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and workup.
-
Diastereomers: Racemization of amino acids can occur during the activation and coupling steps.
Validating Peptide Purity: A Three-Pronged Approach
A comprehensive validation of peptide purity typically involves a combination of chromatographic and spectrometric techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing peptide purity.[5] It separates the target peptide from its impurities based on hydrophobicity.
Principle: A non-polar stationary phase (typically C18) is used with a polar mobile phase. Peptides are eluted with a gradient of increasing organic solvent (e.g., acetonitrile). More hydrophobic peptides are retained longer on the column. Purity is calculated by comparing the peak area of the desired peptide to the total area of all observed peaks.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[7]
Principle: The peptide is ionized, and its mass-to-charge ratio (m/z) is measured. This allows for the verification of the peptide's identity and the characterization of impurities based on their mass differences from the target peptide. Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[7]
Amino Acid Analysis (AAA)
Amino acid analysis provides an absolute quantification of the peptide by determining its amino acid composition.[8]
Principle: The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. This technique confirms that the correct amino acids are present in the expected ratios.[8]
Experimental Protocols
Protocol 1: RP-HPLC for Peptide Purity Analysis
Objective: To determine the purity of a synthetic peptide.
Materials:
-
Crude or purified peptide
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[5]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the purity as follows:[6] % Purity = (Area of the main peptide peak / Total area of all peaks) x 100
Protocol 2: Mass Spectrometry for Peptide Identification
Objective: To confirm the molecular weight of a synthetic peptide.
Materials:
-
Peptide sample
-
MS-grade solvents (e.g., water, acetonitrile, formic acid)
-
Mass spectrometer (ESI or MALDI)
Procedure:
-
Sample Preparation: Dissolve the peptide in an MS-compatible solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1-10 µM.[11]
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion ([M+H]+) of the target peptide. Compare the observed monoisotopic mass with the calculated theoretical mass. Analyze other peaks to identify potential impurities.[7]
Protocol 3: Amino Acid Analysis for Peptide Quantification
Objective: To determine the amino acid composition of a synthetic peptide.
Materials:
-
Peptide sample
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer or LC-MS system
Procedure:
-
Hydrolysis: Place the peptide sample in a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.[8]
-
Sample Preparation: After hydrolysis, cool the tube, open it, and evaporate the HCl. Reconstitute the amino acid residue in a suitable buffer.
-
Analysis: Inject the sample into an amino acid analyzer or an LC-MS system configured for amino acid analysis.
-
Data Analysis: Identify and quantify each amino acid by comparing the retention times and peak areas to those of a standard amino acid mixture. Calculate the molar ratios of the amino acids and compare them to the theoretical composition of the peptide.[8]
Conclusion
Validating the purity of a peptide synthesized on Merrifield resin, or any solid support, is a critical step in ensuring the quality and reliability of research and development outcomes. While Merrifield resin laid the groundwork for SPPS, modern alternatives like Wang and Rink Amide resins offer milder synthesis conditions that can lead to higher crude purities. A comprehensive purity analysis, employing a combination of RP-HPLC, mass spectrometry, and amino acid analysis, provides a complete picture of the peptide's identity, purity, and integrity. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to confidently assess the quality of their synthetic peptides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. agilent.com [agilent.com]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. massspec.unm.edu [massspec.unm.edu]
Leaching of Metal Catalysts from (Chloromethyl)polystyrene Supports: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of heterogenized metal catalysts is a paramount concern. This guide provides a comparative analysis of metal leaching from catalysts supported on (chloromethyl)polystyrene, a common polymer support in catalysis. By examining experimental data from various studies, we aim to offer insights into catalyst performance and reusability, critical factors in sustainable chemical synthesis.
The immobilization of homogeneous metal catalysts onto solid supports like this compound is a widely adopted strategy to facilitate catalyst-product separation and enhance catalyst recyclability. However, the leaching of the active metal species into the reaction medium remains a significant challenge, potentially leading to product contamination, reduced catalytic efficiency, and environmental concerns. This guide delves into the leaching studies of various metal catalysts supported on this polymer, presenting a comparative overview of their stability.
Comparative Analysis of Metal Leaching
The extent of metal leaching from this compound-supported catalysts is influenced by several factors, including the nature of the metal, the type of ligand, the reaction conditions (solvent, temperature), and the degree of cross-linking of the polymer support. Below is a summary of leaching data for commonly studied metals.
| Metal Catalyst | Ligand/Functionalization | Reaction Type | Solvent | Leaching (% of initial metal) | Reusability (No. of Cycles) | Reference |
| Palladium (Pd) | Poly(acrylic acid) grafts | Heck & Allylic substitution | N,N-dimethylacetamide (DMA) | Leaching correlated with product formation | Deactivation observed | [1] |
| Palladium (Pd) | Not Specified | Allylic Substitution | Not Specified | Triphenylphosphine and substrate required for leaching | Not Specified | [1] |
| Copper (Cu) | N,N,N′,N′-tetraethyldiethylenetriamine (TEDETA) | Aerobic Oxidative Homocoupling | Toluene | Slight leaching observed | Up to 8 times without significant loss of activity | [2] |
| Rhodium (Rh) | Not Specified | Vapor Phase Carbonylation of Methanol | Not Specified | Leaching observed with SDT-supported catalyst | Not Specified | [3] |
| Rhodium (Rh) | Polyvinylpyrrolidone (PVP) | Vapor Phase Carbonylation of Methanol | Not Specified | No detectable leaching over 50 hours | High stability | [3] |
Experimental Protocols for Leaching Studies
Accurate assessment of metal leaching is crucial for evaluating the performance of supported catalysts. The following outlines a typical experimental protocol for conducting leaching studies.
Catalyst Preparation and Characterization:
The metal catalyst is immobilized on the this compound support through appropriate chemical functionalization. The resulting catalyst is thoroughly characterized to determine the metal loading, typically using techniques like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS).
Catalytic Reaction and Leaching Test:
The supported catalyst is employed in a specific chemical reaction under defined conditions (e.g., temperature, pressure, reactant concentrations, and solvent). To assess leaching, two common methods are employed:
-
Hot Filtration Test: The reaction is stopped at a certain point, and the solid catalyst is quickly filtered off from the hot reaction mixture. The filtrate is then allowed to react further under the same conditions. If the reaction continues to proceed, it indicates that active catalytic species have leached into the solution.
-
Product Solution Analysis: After the completion of the reaction and separation of the solid catalyst, the concentration of the leached metal in the product solution is quantified using sensitive analytical techniques such as ICP-AES, ICP-Mass Spectrometry (ICP-MS), or AAS.
Catalyst Reusability Studies:
After the first reaction cycle, the catalyst is recovered by filtration, washed with appropriate solvents to remove any adsorbed products and reactants, and dried. The recovered catalyst is then used in subsequent reaction cycles under identical conditions. The catalytic activity and the extent of metal leaching are monitored in each cycle to evaluate the catalyst's stability and long-term performance.
Experimental Workflow for Leaching Analysis
The following diagram illustrates a typical workflow for investigating the leaching of metal catalysts from this compound supports.
Caption: Workflow for a typical leaching study of a supported metal catalyst.
Conclusion
The leaching of metal catalysts from this compound supports is a complex issue that depends on the specific catalyst system and reaction environment. While complete prevention of leaching is challenging, careful design of the catalyst, including the choice of ligand and the method of immobilization, can significantly enhance catalyst stability. As evidenced by the data, some systems, such as the polystyrene-supported copper(II)–TEDETA complex, demonstrate excellent recyclability with only slight metal leaching.[2] In contrast, other catalysts may exhibit more significant leaching, which can sometimes be integral to the catalytic cycle itself.[1] Therefore, thorough leaching studies are indispensable for the development of robust and economically viable heterogeneous catalytic processes. The use of crosslinking agents during polymerization can also increase the resistance of the support against leaching.[4]
References
Safety Operating Guide
Proper Disposal Procedures for (Chloromethyl)polystyrene: A Guide for Laboratory Professionals
(Chloromethyl)polystyrene, also known as Merrifield resin, is a functionalized polymer widely used in peptide synthesis and other areas of chemical research. Due to the presence of the reactive chloromethyl group, proper handling and disposal are crucial to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound waste.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. The material can cause eye, skin, and respiratory tract irritation.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Skin Protection: Wear a lab coat or other appropriate protective clothing.[2]
-
Respiratory Protection: Use with adequate ventilation to keep airborne concentrations low.[1][2] If dusty conditions are unavoidable, a NIOSH-approved respirator should be used.[3]
Minimize dust generation and accumulation during handling.[1] After handling, wash hands and any exposed skin thoroughly.
Step-by-Step Disposal Protocol
This compound is considered a reactive chemical waste. As such, it must be disposed of through an approved hazardous waste management program and must not be discarded in regular trash or down the drain.[1]
Step 1: Waste Segregation and Containment
-
Collect all this compound waste, including contaminated lab supplies (e.g., weighing boats, gloves, pipette tips), in a dedicated and compatible waste container.
-
The container must be in good condition (no cracks or rust), leak-proof, and have a secure, tight-fitting lid.[4] High-density polyethylene (HDPE) containers are generally suitable.
-
Do not mix this compound waste with other waste streams, especially incompatible materials, to prevent dangerous reactions.[5]
Step 2: Proper Labeling
-
Label the waste container clearly with a hazardous waste tag as soon as the first drop of waste is added.[6]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "Chloromethylated polystyrene resin."
-
The accumulation start date.
-
Any associated hazards (e.g., "Reactive," "Irritant").
-
Step 3: Safe Storage
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
The storage location should be a cool, dry, and well-ventilated area, away from sources of ignition or incompatible substances.[1]
-
Ensure the container is kept closed at all times except when adding waste.[4][7]
Step 4: Arrange for Professional Disposal
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
Disposal Parameters Summary
| Parameter | Guideline | Source |
| Waste Classification | Reactive Hazardous Waste | [1] |
| Container Type | Chemically compatible, leak-proof, with a secure lid (e.g., HDPE) | [4][5] |
| Labeling Requirements | "Hazardous Waste" tag with full chemical name, accumulation date, and hazard identification | [6] |
| Storage Location | Designated satellite accumulation area; cool, dry, well-ventilated | [1] |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) for professional disposal | [4] |
| Prohibited Disposal | Do not dispose of in standard trash or down the sanitary sewer | [1] |
A Note on Chemical Deactivation
The chloromethyl group is reactive and can undergo nucleophilic substitution reactions, for example, with amines. In principle, this reactivity could be used to "quench" or deactivate the waste material, rendering it less hazardous. However, attempting to neutralize reactive waste in the laboratory without a specific, validated, and institutionally approved Standard Operating Procedure (SOP) is strongly discouraged.[8] Such procedures can generate heat, toxic byproducts, or other unknown hazards if not performed correctly. Therefore, the recommended and safest procedure is to dispose of the untreated reactive polymer through your EHS office.[8]
Spill and Emergency Procedures
In the event of a spill, immediately clean it up while observing all personal protective equipment precautions.
-
Avoid generating dust.[1]
-
Sweep up or absorb the spilled material.[1]
-
Place the material into a suitable, clean, dry, and closed container for disposal as hazardous waste.[1]
-
Ensure the area is well-ventilated.[1]
For large spills, or if you are unsure how to proceed, contact your institution's EHS department for assistance.[6]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. bangslabs.com [bangslabs.com]
- 4. louisville.edu [louisville.edu]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 8. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
Personal protective equipment for handling (Chloromethyl)polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (Chloromethyl)polystyrene, also known as Merrifield Resin. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Due to the limited availability of specific quantitative data on personal protective equipment (PPE) for this compound, a conservative approach to safety is strongly advised.
Personal Protective Equipment (PPE)
| Protection Area | Required PPE | Material/Type | Performance Notes & Citations |
| Eye/Face | Chemical Safety Goggles | ANSI Z87.1-compliant | Should be worn at all times when handling the chemical to protect from dust particles and splashes.[2][3] |
| Face Shield | - | Recommended when there is a significant risk of splashing or dust generation.[4] | |
| Hand | Chemical-Resistant Gloves | Nitrile or Neoprene | Double gloving is recommended. Aromatic and halogenated hydrocarbons can degrade many glove materials; therefore, it is crucial to change gloves immediately upon contamination.[5][6] |
| Body | Laboratory Coat | Standard | To be worn over personal clothing. |
| Chemical-Resistant Apron | Rubber or PVC | Recommended for procedures with a higher risk of spills or splashes. | |
| Respiratory | Air-Purifying Respirator | NIOSH-approved with organic vapor cartridges and P100 particulate filters | Required when handling outside of a certified chemical fume hood or when dust generation is likely.[2][7][8] |
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling of this compound
1. Pre-Handling Preparations:
- Step 1.1: Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
- Step 1.2: Gather Materials: Ensure all necessary PPE, spill containment materials (e.g., absorbent pads, sand), and waste containers are readily available.
- Step 1.3: Fume Hood Preparation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure the fume hood is functioning correctly.
2. Handling the Chemical:
- Step 2.1: Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
- Step 2.2: Weighing and Transfer: Carefully weigh and transfer the this compound powder. Use a spatula and weighing paper. Avoid creating dust clouds. If dust is generated, respiratory protection is mandatory.[2]
- Step 2.3: In-Experiment Use: Keep the container tightly closed when not in use.[2] If the procedure involves solvents, be aware of potential reactions and ensure adequate ventilation.
3. Post-Handling Procedures:
- Step 3.1: Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water. Dispose of the cleaning materials as hazardous waste.
- Step 3.2: Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the apron, lab coat, and eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.
4. Disposal Plan:
- Step 4.1: Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated spill materials) must be collected in a designated, labeled hazardous waste container.
- Step 4.2: Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
- Step 4.3: Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]
Safe Handling and Emergency Workflow
Caption: Workflow for safe handling and emergency procedures for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. 3M Multi-Gas/Vapor With P100 Filter Cartridge For 7500 Half-Mask and 6000 Full And Half-Mask [amleo.com]
- 8. Airgas - 3MR60922 - 3M™ Acid Gas, Asbestos, Chlorine, Mold, And Silica Respirator Cartridge/Filter For 6000/7000/FF-400 Series Respirators [airgas.com]
- 9. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
